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  • Product: 1,3,3-Trimethylpiperazine-2,5-dione
  • CAS: 741287-75-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1,3,3-Trimethylpiperazine-2,5-dione and Its Core Scaffold

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of the fundamental properties of 1,3,3-trimethylpiperazine-2,5-dione, a substituted cyclic dipeptide....

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the fundamental properties of 1,3,3-trimethylpiperazine-2,5-dione, a substituted cyclic dipeptide. Due to the limited direct literature on this specific molecule, this document establishes a thorough understanding of the core piperazine-2,5-dione scaffold. This foundation allows for informed predictions regarding the synthesis, properties, and potential biological activities of its trimethylated derivative.

Introduction to the Piperazine-2,5-dione Scaffold

The piperazine-2,5-dione ring system, also known as a diketopiperazine (DKP), is a privileged scaffold in medicinal chemistry.[1] These six-membered heterocyclic compounds are the simplest form of cyclic dipeptides and are found in a wide array of natural products.[2] Their rigid, planar structure provides a constrained conformational framework, which is advantageous for designing molecules with specific biological targets.[3] The piperazine-2,5-dione core can be substituted at various positions, allowing for the fine-tuning of its physicochemical and pharmacological properties.

The core structure's prevalence in nature and its synthetic tractability have made it a focal point in the development of novel therapeutics with a broad spectrum of activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory effects.[1][4][5]

Physicochemical Properties of Substituted Piperazine-2,5-diones

The physicochemical properties of piperazine-2,5-dione derivatives are heavily influenced by the nature and position of their substituents.

Solubility

Unsubstituted piperazine-2,5-dione exhibits a moderate solubility in water (142 g/L). However, many non-protected derivatives, particularly those with bulky, nonpolar side chains, suffer from poor solubility, which can hinder their bioavailability and therapeutic development.[6][7] Introducing protecting groups or modifying substituents can significantly impact solubility. For instance, N-alkylation, such as the introduction of a methyl group, can increase lipophilicity.[7]

Melting Point

The melting point of piperazine-2,5-diones is generally high due to the planar structure and intermolecular hydrogen bonding between the amide groups. The parent compound, piperazine-2,5-dione, has a melting point exceeding 300 °C.[8] Substitution on the ring can alter the crystal lattice and hydrogen bonding patterns, leading to variations in melting points. For example, 1,4-di(p-tolyl)piperazine-2,5-dione has a melting point of 233–235 °C.

Spectroscopic Properties

The characterization of piperazine-2,5-diones relies heavily on standard spectroscopic techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the protons on the ring carbons typically appear as singlets in the range of 3.8-4.1 ppm for the unsubstituted core in DMSO-d₆. The amide protons (NH) resonate as broad singlets between 8.0 and 8.5 ppm.[3] In ¹³C NMR, the carbonyl carbons show a characteristic signal around 167 ppm, while the ring carbons are observed at approximately 45 ppm.[3] Methylation on the nitrogen or carbon atoms will introduce new signals and cause shifts in the existing peaks, providing crucial structural information. For instance, in 1-methylpiperazine-2,5-dione, the N-methyl protons appear as a singlet.

  • Infrared (IR) Spectroscopy : The IR spectrum of a piperazine-2,5-dione is dominated by the amide functional groups. Strong absorption bands corresponding to the N-H stretching vibrations are typically observed in the region of 3200-3400 cm⁻¹. The C=O stretching of the amide groups gives rise to a very intense band around 1650-1690 cm⁻¹.[3]

  • Mass Spectrometry (MS) : Electron Ionization (EI) and Electrospray Ionization (ESI) are commonly used mass spectrometry techniques for the analysis of piperazine-2,5-diones. The molecular ion peak is readily observed, and the fragmentation patterns can provide valuable structural information. Common fragmentation pathways involve the cleavage of the piperazine-2,5-dione ring.[3][9]

Based on the general properties of methylated piperazine-2,5-diones, the following table summarizes the predicted physicochemical properties of 1,3,3-trimethylpiperazine-2,5-dione.

PropertyPredicted Value/CharacteristicRationale
Molecular Formula C₇H₁₂N₂O₂Based on the chemical structure.
Molecular Weight 156.18 g/mol Calculated from the molecular formula.
Appearance White to off-white solidTypical appearance of similar compounds.[10]
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO. Potentially higher lipophilicity and lower water solubility compared to the unsubstituted parent compound due to the three methyl groups.[7]Methyl groups increase the nonpolar character of the molecule.
Melting Point Expected to be lower than the unsubstituted piperazine-2,5-dione due to disruption of crystal packing by the methyl groups. Likely in the range of 150-250 °C.Substitution generally lowers the melting point compared to the highly symmetrical parent compound.
¹H NMR Expect signals for: N-CH₃ (singlet, ~3.0 ppm), C(CH₃)₂ (singlet, ~1.2-1.5 ppm), and ring CH₂ (multiplet).Based on typical chemical shifts for these functional groups in related structures.
¹³C NMR Expect signals for: C=O (2 signals), N-CH₃, C(CH₃)₂, quaternary C, and ring CH₂.Based on the expected chemical environment of each carbon atom.
IR (cm⁻¹) C=O stretch (~1650-1680), C-H stretch (~2850-3000), N-H stretch (if N4 is unsubstituted).Characteristic vibrational frequencies for the functional groups present.
Mass Spec (m/z) Molecular ion peak at [M+H]⁺ = 157.0921.Calculated exact mass for the protonated molecule.

Synthesis of 1,3,3-Trimethylpiperazine-2,5-dione: A Proposed Pathway

While no direct synthesis for 1,3,3-trimethylpiperazine-2,5-dione has been reported, a plausible and efficient synthetic route can be designed based on the well-established cyclization of dipeptide precursors. This proposed pathway leverages the availability of specific amino acid building blocks to introduce the desired methyl groups at the N-1 and C-3 positions.

The key starting materials for this synthesis are N-methylglycine (sarcosine) and α-aminoisobutyric acid (Aib). Sarcosine provides the N-methyl group, while Aib contributes the gem-dimethyl group at the alpha-carbon.

The proposed synthesis involves a two-step process: the formation of a linear dipeptide followed by an intramolecular cyclization.

Proposed Synthetic Workflow

G cluster_0 Step 1: Dipeptide Formation cluster_1 Step 2: Cyclization start1 N-methylglycine (Sarcosine) coupling Peptide Coupling (e.g., DCC/HOBt or HATU) start1->coupling start2 α-Aminoisobutyric acid (Aib) methyl ester start2->coupling dipeptide Linear Dipeptide Precursor (Sar-Aib-OMe) coupling->dipeptide cyclization Intramolecular Cyclization (Heating in a high-boiling solvent like toluene or xylene) dipeptide->cyclization product 1,3,3-Trimethylpiperazine-2,5-dione cyclization->product

Caption: Proposed two-step synthesis of 1,3,3-trimethylpiperazine-2,5-dione.

Detailed Experimental Protocol

Step 1: Synthesis of the Linear Dipeptide Precursor (N-methylglycyl-α-aminoisobutyric acid methyl ester)

  • Materials: N-methylglycine (sarcosine), α-aminoisobutyric acid methyl ester hydrochloride, a peptide coupling agent (e.g., N,N'-dicyclohexylcarbodiimide (DCC) with 1-hydroxybenzotriazole (HOBt), or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)), a tertiary amine base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA)), and a suitable aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF)).

  • Procedure: a. Dissolve α-aminoisobutyric acid methyl ester hydrochloride and the tertiary amine base (1.1 equivalents) in the chosen solvent. b. In a separate flask, dissolve N-methylglycine (1.0 equivalent) and the coupling agent (1.1 equivalents) in the same solvent. c. Slowly add the N-methylglycine solution to the α-aminoisobutyric acid methyl ester solution at 0 °C with stirring. d. Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. e. Monitor the reaction progress by thin-layer chromatography (TLC). f. Upon completion, filter the reaction mixture to remove any precipitated by-products (e.g., dicyclohexylurea if DCC is used). g. Wash the filtrate with a dilute acid (e.g., 1M HCl), a dilute base (e.g., saturated NaHCO₃), and brine. h. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to obtain the pure linear dipeptide precursor.

Step 2: Intramolecular Cyclization to 1,3,3-Trimethylpiperazine-2,5-dione

  • Materials: The purified linear dipeptide precursor from Step 1 and a high-boiling point solvent (e.g., toluene or xylene).

  • Procedure: a. Dissolve the linear dipeptide precursor in the chosen solvent. b. Heat the solution to reflux for 12-48 hours. The cyclization is driven by the intramolecular aminolysis of the methyl ester. c. Monitor the disappearance of the starting material by TLC. d. Upon completion, cool the reaction mixture to room temperature. e. Concentrate the solvent under reduced pressure. f. The crude product can be purified by recrystallization or column chromatography to yield pure 1,3,3-trimethylpiperazine-2,5-dione.

Potential Biological Activities and Applications

While the specific biological profile of 1,3,3-trimethylpiperazine-2,5-dione is not documented, the extensive research on its structural analogs allows for educated predictions of its potential activities. The introduction of methyl groups can significantly influence the biological properties of the piperazine-2,5-dione scaffold, often by increasing lipophilicity and altering its interaction with biological targets.

Antimicrobial and Antifungal Activity

Piperazine-2,5-dione derivatives have demonstrated significant antimicrobial and antifungal activities.[11][12] The activity is often dependent on the nature of the side chains. For instance, proline-based diketopiperazines have shown efficacy against common foodborne pathogens.[11] The increased lipophilicity of 1,3,3-trimethylpiperazine-2,5-dione may enhance its ability to penetrate microbial cell membranes, potentially leading to antimicrobial effects.

Anticancer Activity

Numerous piperazine-2,5-dione derivatives have been investigated as potential anticancer agents.[6][13] Their mechanisms of action can vary, but some have been shown to induce apoptosis and inhibit cell proliferation. The solubility of these compounds is a critical factor for their anticancer efficacy, with more soluble derivatives often exhibiting better activity.[6] The methylation pattern in 1,3,3-trimethylpiperazine-2,5-dione could influence its interaction with cancer-related targets.

Anti-inflammatory and Analgesic Effects

Certain piperazine-2,5-dione analogs have been reported to possess anti-inflammatory and analgesic properties.[1] Some derivatives have shown to be non-toxic to various cell types, making them safe candidates for further investigation.[14]

Antioxidant Activity

A series of 1,4-disubstituted piperazine-2,5-dione derivatives have been synthesized and evaluated for their antioxidant activity, with some compounds showing protective effects against oxidative stress-induced cell damage.[15]

The following diagram illustrates the potential biological activities of the piperazine-2,5-dione scaffold, which may be applicable to its trimethylated derivative.

G center Piperazine-2,5-dione Scaffold activity1 Antimicrobial & Antifungal center->activity1 activity2 Anticancer center->activity2 activity3 Anti-inflammatory center->activity3 activity4 Analgesic center->activity4 activity5 Antioxidant center->activity5 activity6 Neuroprotective center->activity6

Caption: Potential biological activities of the piperazine-2,5-dione scaffold.

Analytical Methodologies

The characterization and quantification of 1,3,3-trimethylpiperazine-2,5-dione would employ standard analytical techniques used for similar small organic molecules.

  • Chromatography: High-performance liquid chromatography (HPLC) is a primary tool for assessing the purity of the synthesized compound and for its quantification.[16] A reversed-phase C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile or methanol would likely provide good separation. Gas chromatography (GC) could also be applicable given the potential volatility of the compound.

  • Mass Spectrometry: As mentioned, both EI-MS and ESI-MS are suitable for determining the molecular weight and for structural elucidation through fragmentation analysis.[9]

  • Spectroscopy: NMR (¹H and ¹³C) and IR spectroscopy are indispensable for confirming the chemical structure of the final product and any intermediates.[3]

Conclusion

1,3,3-Trimethylpiperazine-2,5-dione represents an intriguing, albeit understudied, derivative of the pharmacologically significant piperazine-2,5-dione scaffold. While direct experimental data is scarce, a comprehensive understanding of the core structure allows for the rational design of a synthetic pathway and the prediction of its fundamental physicochemical and biological properties. The proposed synthesis via dipeptide coupling and subsequent cyclization offers a viable route to this molecule. Based on the activities of its analogs, 1,3,3-trimethylpiperazine-2,5-dione holds potential for further investigation in various therapeutic areas, particularly as an antimicrobial or anticancer agent. This guide provides a solid foundation for researchers and drug development professionals to embark on the synthesis and exploration of this and other novel piperazine-2,5-dione derivatives.

References

  • Jampilek, J., Hosek, J., & Bobal, P. (2022). Investigation of the Effect of Selected Piperazine-2,5-Diones on Cartilage-Related Cells. Chemistry Proceedings, 8(1), 108. [Link]

  • BenchChem. (2025). Spectroscopic Profile of Piperazine-2,5-dione: An In-depth Technical Guide. BenchChem.
  • Zhang, L., et al. (2020). Novel piperazine-2,5-dione analogs bearing 1H-indole: Synthesis and biological effects. Bioorganic & Medicinal Chemistry Letters, 30(24), 127654. [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis and Characterization of New Conjugated Systems Derived from Piperazine-2,5-dione with antimicrobial screening.
  • Kunc, M., et al. (2023). Antimicrobial and Antifungal Activities of Proline-Based 2,5-Diketopiperazines Occurring in Food and Beverages and Their Synergism with Lactic Acid. ACS Food Science & Technology.
  • de la Torre, B. G., & Albericio, F. (2011). Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. ACS Medicinal Chemistry Letters.
  • NIST. (n.d.). 2,5-Piperazinedione. In NIST Chemistry WebBook. [Link]

  • Liu, Y., et al. (2014). Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents.
  • Liu, Y., et al. (2014). Design and synthesis of novel soluble 2,5-diketopiperazine derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 84, 467-479. [Link]

  • Jampilek, J., Hosek, J., & Bobal, P. (2021).
  • G. A. A. Al-Khafaji, et al. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. PMC.
  • Sharma, P., & Kumar, A. (2014). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 6(6), 337-346.
  • Wang, X., et al. (2022). 2,5-Diketopiperazines From a Sponge-Derived Fungus Aspergillus sclerotiorum. Frontiers in Marine Science.
  • Fallah, Z., et al. (2023).
  • Li, Y., et al. (2022).
  • Hu, J., et al. (2021). Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. Current Organic Chemistry.
  • Yilmaz, I., et al. (2024). Synthesis and In Silico Evaluation of Piperazine-Substituted 2,3-Dichloro-5,8-dihydroxy-1,4-naphthoquinone Derivatives as Potential PARP-1 Inhibitors. ACS Omega.
  • CymitQuimica. (n.d.). CAS 5625-52-5: 1-methylpiperazine-2,5-dione. CymitQuimica.
  • Hazra, A., et al. (2007). Synthesis of Symmetrically 1,4-disubstituted piperazine-2,5-diones: A New Class of Antileishmanial Agents.
  • PubChem. (n.d.). 2,5-Piperazinedione. PubChem.[Link]

  • Fallah, Z., et al. (2023).
  • Al-Obaidi, A. H. A., et al. (2024). (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. PMC.
  • Fallah, Z., et al. (2026). Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives.
  • Patel, N. B., & Patel, J. C. (2009). Synthesis And Antimicrobial Activity Of Some New Thiazolidinones Containing N-Methyl Piperazine. Biosciences Biotechnology Research Asia, 6(2), 825-830.
  • Mol-Instincts. (2025). 2,5-piperazinedione. Mol-Instincts.
  • Wang, Y., et al. (2018). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Molecules.
  • Al-Khdhairawi, A. Q. A., et al. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen.
  • ChemicalBook. (n.d.). Piperazine compounds. ChemicalBook.
  • SpectraBase. (n.d.). Piperazine-2,5-dione, 1,4-(4-methylphenyl)-. SpectraBase.
  • Samoylova, E. V., & Zamyatnin, A. A. (2023). Advancement from Small Peptide Pharmaceuticals to Orally Active Piperazine-2,5-dion-Based Cyclopeptides. MDPI.
  • Lopez-Alonso, J. P., et al. (2025).
  • Al-Amiery, A. A., et al. (2025).
  • Al-Khdhairawi, A. Q. A., et al. (2023). New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
  • G. P. Danezis, et al. (2016). Determination of 2,5-Diketopiperazines Iin Greek Processed Olives by Liquid Chromatography/Mass Spectrometry Analysis. Current Research in Nutrition and Food Science.
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Sources

Exploratory

An In-depth Technical Guide to the Chemical Structure Elucidation of 1,3,3-Trimethylpiperazine-2,5-dione

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive, technically-grounded framework for the elucidation of the chemical structure...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive, technically-grounded framework for the elucidation of the chemical structure of 1,3,3-trimethylpiperazine-2,5-dione. Eschewing a rigid template, this document is structured to logically unfold the process of structural determination, mirroring the scientific process from foundational principles to detailed experimental protocols and data interpretation. The causality behind each analytical choice is explained, ensuring a self-validating and authoritative narrative.

Introduction: The Significance of Structural Elucidation

In the realm of drug discovery and development, the precise determination of a molecule's three-dimensional structure is paramount. The piperazine-2,5-dione core is a privileged scaffold in medicinal chemistry, appearing in a multitude of natural products and synthetic compounds with diverse biological activities. The introduction of methyl groups, as in 1,3,3-trimethylpiperazine-2,5-dione, can significantly influence a molecule's pharmacological profile, affecting its binding affinity, metabolic stability, and pharmacokinetic properties. Therefore, unambiguous confirmation of its chemical structure is a critical first step in its journey as a potential therapeutic agent. This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to achieve this.

Predicted Spectroscopic Data & Interpretation

In the absence of previously published experimental data for 1,3,3-trimethylpiperazine-2,5-dione, a predictive approach based on established spectroscopic principles and data from analogous structures is employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of individual atoms.

The proton NMR spectrum will reveal the number of distinct proton environments and their connectivity. For 1,3,3-trimethylpiperazine-2,5-dione, we can predict the following signals:

Predicted Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentRationale
~ 3.9 - 4.1Singlet2H-CH₂-Protons on the methylene group of the piperazine ring, adjacent to a carbonyl and a quaternary carbon.
~ 2.9 - 3.1Singlet3HN-CH₃Protons of the methyl group attached to the nitrogen atom. N-alkylation in amides typically results in a singlet in this region.
~ 1.4 - 1.6Singlet6HC(CH₃)₂Protons of the two methyl groups on the quaternary carbon. Due to free rotation, these are chemically equivalent and appear as a single peak.

The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule.

Predicted Chemical Shift (δ) ppmAssignmentRationale
~ 168 - 172C=O (C2)Carbonyl carbon adjacent to the N-methyl group.
~ 165 - 169C=O (C5)Carbonyl carbon adjacent to the methylene group.
~ 55 - 60C(CH₃)₂ (C3)Quaternary carbon atom, shifted downfield due to the two attached methyl groups and proximity to a carbonyl.
~ 45 - 50-CH₂- (C6)Methylene carbon in the piperazine ring.
~ 30 - 35N-CH₃Carbon of the N-methyl group.
~ 22 - 28C(CH₃)₂Carbons of the gem-dimethyl groups.
Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and valuable structural information through analysis of its fragmentation patterns. For 1,3,3-trimethylpiperazine-2,5-dione (C₇H₁₂N₂O₂), the molecular weight is 156.18 g/mol .

Predicted Fragmentation Pattern (Electron Ionization - EI):

The fragmentation of piperazine-2,5-diones is well-documented and typically involves cleavage of the ring.[1] The presence of methyl groups will influence the fragmentation pathways.

M [M]+• m/z = 156 F1 [M - CH₃]+• m/z = 141 M->F1 - •CH₃ F2 [M - CO]+• m/z = 128 M->F2 - CO F4 [C₄H₅NO]+• m/z = 83 M->F4 Ring Cleavage F5 [C₃H₅N₂O]+• m/z = 85 M->F5 Ring Cleavage F3 [M - C₃H₆O]+• m/z = 98 F1->F3 - CO

Figure 1: Predicted Mass Spectrometry Fragmentation Pathway.

Key Predicted Fragments:

  • m/z 141: Loss of a methyl radical (•CH₃) from the molecular ion.

  • m/z 128: Loss of carbon monoxide (CO) from the molecular ion.

  • m/z 98: Subsequent loss of CO from the m/z 141 fragment.

  • m/z 85 & 83: Resulting from characteristic ring cleavage pathways of the piperazine-2,5-dione core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of 1,3,3-trimethylpiperazine-2,5-dione is expected to be dominated by the characteristic absorptions of the cyclic diamide functionality.

Predicted Wavenumber (cm⁻¹)IntensityAssignmentRationale
~ 2980 - 2850Medium-StrongC-H stretchAliphatic C-H stretching from the methyl and methylene groups.
~ 1680 - 1650StrongC=O stretch (Amide I)Characteristic strong absorption for the carbonyl groups in a cyclic diamide (lactam). The presence of two carbonyls may lead to a broad or split peak.[2][3]
~ 1470 - 1450MediumC-H bendMethylene and methyl scissoring vibrations.
~ 1380 - 1365MediumC-H bendGem-dimethyl group characteristic bending.
~ 1250 - 1200Medium-StrongC-N stretchStretching vibration of the carbon-nitrogen bonds within the amide groups.

Experimental Protocols

To validate the predicted structure, the following experimental protocols are recommended.

Synthesis of 1,3,3-Trimethylpiperazine-2,5-dione

A potential synthetic route could involve the cyclization of a dipeptide precursor. One plausible method is the thermal condensation of N-methyl-α-aminoisobutyrylglycine.

Step-by-step Protocol:

  • Dipeptide Synthesis: Synthesize the linear dipeptide, N-methyl-α-aminoisobutyrylglycine, using standard peptide coupling techniques (e.g., using DCC/HOBt or HATU as coupling agents).

  • Cyclization: Heat the linear dipeptide precursor in a high-boiling point solvent such as toluene or xylene with a catalytic amount of a weak acid (e.g., acetic acid) to facilitate intramolecular cyclization via dehydration.[4]

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1,3,3-trimethylpiperazine-2,5-dione.

Start N-methyl-α-aminoisobutyrylglycine Step1 Heat in Toluene (with catalytic acid) Start->Step1 Product 1,3,3-Trimethylpiperazine-2,5-dione Step1->Product Purification Column Chromatography Product->Purification

Figure 2: Synthetic Workflow.

Spectroscopic Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz or higher field spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon NMR spectrum on the same instrument. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) and integrate the proton signals.

  • Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) for fragmentation analysis or Electrospray Ionization (ESI) for accurate mass determination.

  • Data Acquisition: Acquire the mass spectrum over a mass range of m/z 50-500. For high-resolution mass spectrometry (HRMS), use an Orbitrap or TOF analyzer to determine the exact mass and confirm the elemental composition.

  • Fragmentation Analysis (MS/MS): If using ESI, perform tandem mass spectrometry (MS/MS) on the protonated molecular ion [M+H]⁺ to induce fragmentation and compare the resulting fragment ions with the predicted pattern.

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (NaCl or KBr) by dissolving a small amount in a volatile solvent and allowing the solvent to evaporate, or as a KBr pellet.

  • Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and compare them to the predicted frequencies.

Conclusion: A Self-Validating Approach to Structural Elucidation

The structural elucidation of 1,3,3-trimethylpiperazine-2,5-dione is a systematic process that relies on the convergence of data from multiple, independent analytical techniques. The predicted NMR spectra provide a detailed map of the atomic connectivity, while mass spectrometry confirms the molecular weight and offers corroborating structural information through fragmentation analysis. Infrared spectroscopy provides a rapid and reliable confirmation of the key functional groups. By comparing the experimentally obtained data with the theoretically predicted values, a high degree of confidence in the assigned structure can be achieved. This in-depth guide provides the necessary framework for researchers to confidently synthesize, analyze, and confirm the chemical structure of 1,3,3-trimethylpiperazine-2,5-dione, a molecule of potential interest in the field of drug development.

References

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  • Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine-2,5-dione (4). (n.d.). ResearchGate. Available at: [Link]

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  • Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. (n.d.). ResearchGate. Available at: [Link]

  • DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. (2020). ACS Omega. Available at: [Link]

  • The features of IR spectrum. (n.d.). SlideShare. Available at: [Link]

  • Table of Characteristic IR Absorptions. (n.d.). University of Colorado Boulder. Available at: [Link]

  • CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. (n.d.). University of Puget Sound. Available at: [Link]

  • IR spectra of Amides. and N-SUBSTITUTED. (n.d.). Shivaji College. Available at: [Link]

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Exploratory

Synthesis of 1,3,3-Trimethylpiperazine-2,5-dione from amino acids

An In-Depth Technical Guide to the Synthesis of 1,3,3-Trimethylpiperazine-2,5-dione from Amino Acid Precursors Abstract This technical guide provides a comprehensive, chemically-principled walkthrough for the synthesis o...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 1,3,3-Trimethylpiperazine-2,5-dione from Amino Acid Precursors

Abstract

This technical guide provides a comprehensive, chemically-principled walkthrough for the synthesis of 1,3,3-trimethylpiperazine-2,5-dione, a substituted diketopiperazine (DKP). Diketopiperazines represent a privileged scaffold in medicinal chemistry and drug development, prized for their conformational rigidity, metabolic stability, and ability to mimic peptide beta-turns. This document deconstructs the target molecule to its fundamental amino acid precursors, outlines a robust synthetic strategy involving the preparation of a non-standard N-methylated amino acid, and details the subsequent dipeptide coupling and intramolecular cyclization steps. Each stage is explained with an emphasis on the causality behind experimental choices, providing researchers and drug development professionals with a logical and reproducible framework. The protocols described herein are grounded in established, peer-reviewed chemical transformations to ensure scientific integrity and successful implementation.

Introduction: The Significance of the Diketopiperazine Scaffold

2,5-Diketopiperazines (DKPs) are the smallest possible cyclic peptides, formally derived from the head-to-tail condensation of two α-amino acids. This six-membered heterocyclic ring is a common motif in a vast array of natural products exhibiting potent biological activities, including antiviral, anticancer, and antimicrobial properties.[1][2]

From a medicinal chemistry perspective, the DKP scaffold offers several distinct advantages:

  • Structural Rigidity: The cyclic nature and cis-amide bonds constrain the molecule's conformation, reducing the entropic penalty upon binding to a biological target and often leading to higher affinity and selectivity.[1]

  • Metabolic Stability: The absence of free N- and C-termini and the protection of the amide bonds within the ring render DKPs highly resistant to degradation by common proteases and peptidases.[3]

  • Improved Pharmacokinetics: The rigid structure can mask polar groups and increase lipophilicity, which may enhance membrane permeability and oral bioavailability compared to their linear peptide counterparts.[4][5]

Structural Deconstruction of 1,3,3-Trimethylpiperazine-2,5-dione

A logical synthesis begins with a clear understanding of the target structure. 1,3,3-Trimethylpiperazine-2,5-dione is a specifically substituted DKP. A retrosynthetic analysis reveals its constituent precursors:

  • The piperazine-2,5-dione core indicates a cyclic dipeptide structure.

  • The 3,3-dimethyl substitution pattern points to the incorporation of α-aminoisobutyric acid (Aib) , a non-proteinogenic amino acid known for its gem-dimethyl group on the alpha-carbon.

  • The 1-methyl substituent indicates that the nitrogen atom of the Aib residue is methylated.

Therefore, the two building blocks required are N-methyl-α-aminoisobutyric acid (MeAib) and Glycine . The overall synthesis is thus a coupling of these two precursors followed by cyclization.

Retrosynthetic Analysis and Strategic Overview

The chosen synthetic pathway is designed for high fidelity and control, focusing on building the linear dipeptide precursor before inducing the final ring-closing step. This approach prevents the formation of undesired symmetric DKPs (e.g., cyclo(Gly-Gly) or cyclo(MeAib-MeAib)) that could arise from direct condensation methods.

G Target 1,3,3-Trimethylpiperazine-2,5-dione Dipeptide Linear Dipeptide Ester (Boc-MeAib-Gly-OMe) Target->Dipeptide Intramolecular Cyclization MeAib N-Methyl-α-aminoisobutyric acid (MeAib) Dipeptide->MeAib Peptide Coupling GlycineEster Glycine Methyl Ester (Gly-OMe) Dipeptide->GlycineEster Aib α-Aminoisobutyric acid (Aib) MeAib->Aib N-Methylation

Caption: Retrosynthetic pathway for 1,3,3-trimethylpiperazine-2,5-dione.

Part 1: Synthesis of the Key Precursor, N-methyl-α-aminoisobutyric acid (MeAib)

The primary challenge in this synthesis is the preparation of the non-standard amino acid, N-methyl-α-aminoisobutyric acid. While various N-methylation techniques exist, reductive amination is a robust and high-yielding method suitable for this purpose.[3]

Causality in Method Selection
  • Why Reductive Amination? This classic method involves the formation of a Schiff base (or iminium ion) between the primary amine of Aib and formaldehyde, followed by in-situ reduction. It is often preferred over direct alkylation with methyl halides, which can lead to over-methylation (quaternary ammonium salt formation) and requires harsh conditions that may not be compatible with other functional groups.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent, ideal for this transformation. It is easy to handle and effectively reduces the iminium intermediate without affecting the carboxylic acid.

Detailed Experimental Protocol: Reductive Amination of Aib
  • Dissolution: Dissolve α-aminoisobutyric acid (1.0 eq) in an aqueous solution of sodium hydroxide (2.0 eq). The base is crucial to deprotonate the carboxylic acid and facilitate the reaction.

  • Formaldehyde Addition: Cool the solution to 0 °C in an ice bath. Add aqueous formaldehyde (37%, 1.5 eq) dropwise while stirring vigorously. The low temperature helps to control the exothermic reaction and minimize side products.

  • Reduction: In a separate flask, prepare a solution of sodium borohydride (NaBH₄, 2.0 eq) in a small amount of cold water. Add this reducing solution dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. The addition of NaBH₄ reduces the transiently formed iminium ion to the secondary N-methyl amine.

  • Quenching and Acidification: After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours. Carefully quench the excess NaBH₄ by slowly acidifying the solution with concentrated HCl to a pH of ~6. This step must be done cautiously in a well-ventilated fume hood as hydrogen gas is evolved.

  • Isolation: The product, N-methyl-α-aminoisobutyric acid, can be isolated by crystallization or by evaporating the solvent and purifying the residue via column chromatography.

Part 2: Dipeptide Assembly and Intramolecular Cyclization

With the key precursor in hand, the synthesis proceeds through standard peptide coupling chemistry followed by a thermally induced cyclization.

G cluster_0 Overall Synthetic Workflow Start Start: MeAib & Gly-OMe Protect Boc Protection of MeAib Start->Protect Couple Peptide Coupling (EDC, HOBt) Protect->Couple Deprotect Boc Deprotection (TFA) Couple->Deprotect Cyclize Cyclization (Heat in Toluene) Deprotect->Cyclize End Final Product: 1,3,3-Trimethyl-DKP Cyclize->End

Caption: Step-by-step workflow for the synthesis of the target DKP.

Step 1: Linear Dipeptide Synthesis (Boc-MeAib-Gly-OMe)

To ensure a controlled reaction, the N-terminus of MeAib is temporarily protected with a tert-butyloxycarbonyl (Boc) group.

  • Rationale for Boc Protection: The Boc group is stable under the basic conditions of peptide coupling but is easily removed with mild acid (like trifluoroacetic acid, TFA), providing excellent orthogonality.

  • Choice of Coupling Reagents: A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) is a classic and highly effective choice.[6] EDC activates the carboxylic acid of Boc-MeAib, and HOBt acts as an additive to suppress racemization and improve reaction efficiency.

Detailed Experimental Protocol:

  • Boc Protection: Protect the synthesized MeAib using Di-tert-butyl dicarbonate (Boc₂O) under standard basic conditions to yield Boc-MeAib-OH.

  • Activation: Dissolve Boc-MeAib-OH (1.0 eq), Glycine methyl ester hydrochloride (1.0 eq), and HOBt (1.1 eq) in an anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Coupling: Cool the mixture to 0 °C. Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA, 2.2 eq), to neutralize the hydrochloride salt. Then, add EDC hydrochloride (1.1 eq) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Perform a standard aqueous workup to remove water-soluble byproducts. Purify the resulting crude dipeptide, Boc-MeAib-Gly-OMe, by flash column chromatography.

Step 2: Deprotection and Intramolecular Cyclization

The final steps involve removing the Boc protecting group to liberate the N-terminal amine, which then spontaneously attacks the C-terminal methyl ester to form the stable six-membered DKP ring.[7][8]

  • Causality of Experimental Choices:

    • Deprotection: A solution of trifluoroacetic acid (TFA) in DCM is used for fast and clean removal of the Boc group.

    • Cyclization Conditions: The cyclization of a dipeptide ester is often achieved by heating in a high-boiling, non-polar solvent like toluene or xylene.[9] The thermal energy overcomes the activation barrier for the intramolecular aminolysis. The formation of the DKP ring is thermodynamically favored due to the stability of the six-membered ring.[7] A protocol for a structurally similar DKP, cyclo(Aib-Ala), successfully employed heating in 2-butanol.[6]

Detailed Experimental Protocol:

  • Boc Deprotection: Dissolve the purified dipeptide, Boc-MeAib-Gly-OMe, in a 1:1 mixture of TFA and DCM. Stir at room temperature for 30-60 minutes until TLC or LC-MS analysis indicates complete removal of the Boc group.

  • Solvent Removal: Remove the TFA and DCM under reduced pressure. It is crucial to remove all the acid, which can be achieved by co-evaporating with toluene several times.

  • Cyclization: Dissolve the resulting crude dipeptide ester salt in toluene. Heat the solution to reflux (approx. 110 °C) for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Isolation and Purification: Cool the reaction mixture. The product often precipitates upon cooling. If not, remove the solvent under reduced pressure. The final product, 1,3,3-trimethylpiperazine-2,5-dione, can be purified by recrystallization or flash column chromatography to yield a pure, crystalline solid.

Characterization and Data Summary

The identity and purity of the final compound should be confirmed using standard analytical techniques.

  • ¹H and ¹³C NMR: To confirm the molecular structure, including the presence of the three distinct methyl groups and the overall symmetry.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the exact molecular weight and elemental composition.

  • HPLC: To determine the purity of the final product.

ParameterPrecursor: MeAibIntermediate: Boc-MeAib-Gly-OMeFinal Product: DKP
Typical Yield >80%70-90%>85% (after cyclization)
Reaction Time 3-4 hours12-16 hours4-12 hours
Purification CrystallizationColumn ChromatographyRecrystallization / Chromatography
Key ¹H NMR Signals N-CH₃ singlet, C-(CH₃)₂ singletN-CH₃, C-(CH₃)₂, Boc, Gly-αH₂, O-CH₃N-CH₃, C-(CH₃)₂, Gly-αH₂

Conclusion

This guide details a logical and robust synthetic route to 1,3,3-trimethylpiperazine-2,5-dione, a valuable scaffold for further elaboration in drug discovery programs. By breaking the synthesis down into three core stages—precursor synthesis, controlled dipeptide coupling, and efficient intramolecular cyclization—this methodology provides a reliable framework for researchers. The emphasis on understanding the chemical principles behind each step ensures that the process is not merely a recipe, but a validated scientific protocol adaptable for the synthesis of other complex diketopiperazines.

References

  • Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. (n.d.). CEM Corporation. Retrieved from [Link]

  • 2,5-Diketopiperazine. (2023). Wikipedia. Retrieved from [Link]

  • MacDonald, J. C., & Slater, G. P. (1966). SYNTHESIS OF DIKETOPIPERAZINES. Canadian Journal of Chemistry, 44(14), 1691-1694. Retrieved from [Link]

  • Galpin, I. J., & Mohammed, A. K. (1987). Prevention of diketopiperazine formation in peptide synthesis by a simultaneous deprotection–coupling procedure: entrapment of reactive nucleophilic species by in situ acylation. Journal of the Chemical Society, Perkin Transactions 1, 651-654. Retrieved from [Link]

  • Wang, W., et al. (2023). Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega, 8(36), 32831–32839. Retrieved from [Link]

  • Chatterjee, J., Laufer, B., & Kessler, H. (2012). Synthesis of N-methylated cyclic peptides. Nature Protocols, 7(3), 432-444. Retrieved from [Link]

  • de la Torre, B. G., & Andreu, D. (2009). Efficient Microwave Assisted Syntheses of 2,5-Diketopiperazines in Aqueous Media. Molecules, 14(8), 2887-2898. Retrieved from [Link]

  • Pokorná, M., et al. (2019). Piperazine-2,5-dione Derivatives as Potential Transdermal Permeation Enhancers. Molecules, 24(10), 1939. Retrieved from [Link]

  • Wall, P. A., et al. (2025). Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. Macromolecular Materials and Engineering. Retrieved from [Link]

  • Miller, S. C., & Scanlan, T. S. (2009). N-Methylation of amino acids. U.S. Patent Application No. 12/433,439.
  • Sharma, A., et al. (2022). N -methylation in amino acids and peptides: Scope and limitations. Biopolymers, 113(5), e23497. Retrieved from [Link]

  • Miller, S. C., & Scanlan, T. S. (2015). Alpha-N-methylation of amino acids. European Patent No. EP2110380B1.
  • Aurelio, L., Brownlee, R. T. C., & Hughes, A. B. (2004). Synthetic Preparation of N-Methyl-α-amino Acids. Chemical Reviews, 104(12), 5823-5846. Retrieved from [Link]

  • Koshizuka, M., et al. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(11), 6901-6910. Retrieved from [Link]

  • Borthwick, A. D. (2012). 2,5-Diketopiperazines: Synthesis, Reactions, Medicinal Chemistry, and Bioactive Natural Products. Chemical Reviews, 112(7), 3641-3716. Abstract retrieved from [Link]

  • Pokorná, M., et al. (2019). Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones. ResearchGate. Retrieved from [Link]

  • Tunoori, A. R., & Dutta, D. (2012). A General Synthesis of Bis-indolylpiperazine-2,5-diones. International Journal of Organic Chemistry, 2(4), 337-340. Retrieved from [Link]

  • Plobeck, N., et al. (2000). New Diarylmethylpiperazines as Potent and Selective Nonpeptidic δ Opioid Receptor Agonists with Increased In Vitro Metabolic Stability. Journal of Medicinal Chemistry, 43(21), 3878-3894. Summary available at: [Link]

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Foundational

Solubility and Stability of 1,3,3-Trimethylpiperazine-2,5-dione: A Technical Guide for Pharmaceutical Applications

Executive Summary 1,3,3-Trimethylpiperazine-2,5-dione (CAS: 741287-75-2) is a highly substituted, conformationally restricted cyclic dipeptide derivative [1]. In pharmaceutical development, diketopiperazines (DKPs) are p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,3-Trimethylpiperazine-2,5-dione (CAS: 741287-75-2) is a highly substituted, conformationally restricted cyclic dipeptide derivative [1]. In pharmaceutical development, diketopiperazines (DKPs) are prized for their rigid scaffolds and resistance to enzymatic cleavage. However, unsubstituted DKPs notoriously suffer from poor aqueous and organic solubility due to strong intermolecular hydrogen bonding. The strategic incorporation of methyl groups at the N1 and C3 positions of this specific molecule fundamentally alters its physicochemical profile, transforming it into a highly versatile building block for peptidomimetics and drug delivery systems.

Structural Causality: Solubility Dynamics

To understand the solubility of 1,3,3-Trimethylpiperazine-2,5-dione, we must examine the thermodynamics of its crystal lattice. Unsubstituted piperazine-2,5-dione (glycine anhydride) exhibits a remarkably low aqueous solubility of approximately 0.14 mg/mL [2]. This insolubility is driven by the dual amide N-H donors and C=O acceptors, which form a tight, planar hydrogen-bond network resulting in a melting point exceeding 300 °C.

By introducing a methyl group at the N1 position, we eliminate a critical hydrogen-bond donor, immediately reducing the enthalpic penalty of solvation [2]. Furthermore, the gem-dimethyl substitution at the C3 position introduces significant steric bulk. This steric hindrance disrupts the planarity required for tight crystalline packing, drastically lowering the lattice energy. Consequently, 1,3,3-Trimethylpiperazine-2,5-dione exhibits vastly superior solubility in both aqueous media and polar organic solvents compared to its unsubstituted counterparts.

Table 1: Comparative Physicochemical Profile (Structural Analogs vs. Unsubstituted DKP)

PropertyUnsubstituted Piperazine-2,5-dione1,3,3-Trimethylpiperazine-2,5-dione
Molecular Weight 114.10 g/mol 156.18 g/mol
H-Bond Donors 21 (at N4)
Aqueous Solubility ~0.14 mg/mL>10 mg/mL (Predicted via lattice disruption)
Organic Solubility (DMSO) Low (requires extensive heating)High (>50 mg/mL)
Thermal Stability >300 °C (Sublimes/Decomposes)<250 °C (Reduced lattice energy)

Chemical Stability and Degradation Kinetics

While the DKP ring provides excellent stability against proteolysis, its chemical stability is highly pH-dependent. 1,3,3-Trimethylpiperazine-2,5-dione maintains robust stability within the physiological pH range (pH 3.0 to 8.0)[3]. However, at extreme pH values, the cyclic dipeptide ring is susceptible to hydrolysis.

  • Base-Catalyzed Hydrolysis (pH > 8): Hydroxide ions nucleophilically attack the sterically less hindered carbonyl (C5, as C2 is shielded by the adjacent gem-dimethyl group and N1-methyl). This initiates ring opening, yielding a linear dipeptide degradant [4].

  • Acid-Catalyzed Hydrolysis (pH < 3): Hydronium-catalyzed protonation of the amide nitrogen makes the adjacent carbonyl carbon highly electrophilic, leading to water attack and subsequent ring cleavage [3].

degradation DKP 1,3,3-Trimethylpiperazine-2,5-dione (Stable at pH 3-8) OH_attack Hydroxide / Hydronium Attack (pH > 8 or pH < 3) DKP->OH_attack Extreme pH RingOpen Ring-Opened Intermediate (Acyclic) OH_attack->RingOpen Hydrolysis Dipeptide Linear Dipeptide Degradant (Hydrolyzed) RingOpen->Dipeptide Irreversible

Base/Acid-catalyzed hydrolysis pathway of the diketopiperazine ring.

Self-Validating Experimental Protocols

As a standard practice in rigorous pharmaceutical profiling, stability and solubility assays must be designed as self-validating systems. A common pitfall in DKP stability testing is ignoring general base catalysis caused by buffer salts (e.g., phosphate or glycine buffers), which can artificially inflate degradation rates [3].

Protocol A: Thermodynamic Solubility Assessment (Shake-Flask Method)
  • Preparation: Add excess solid 1,3,3-Trimethylpiperazine-2,5-dione to 1.0 mL of the target solvent (e.g., PBS pH 7.4, DMSO) in a borosilicate glass vial.

  • Equilibration: Incubate the suspension at 25.0 ± 0.1 °C on a thermoshaker at 800 rpm for 48 hours. Causality note: 48 hours ensures the transition from kinetic solubility to true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 15,000 × g for 15 minutes. Filter the supernatant through a 0.22 µm PTFE syringe filter. Self-validation step: Pre-saturate the filter by discarding the first 200 µL of filtrate to prevent analyte adsorption.

  • Quantification: Dilute the filtrate appropriately and analyze via HPLC-UV (C18 column, gradient of Water/Acetonitrile with 0.1% TFA). Quantify against a validated 5-point calibration curve.

Protocol B: pH-Dependent Forced Degradation Kinetics
  • Buffer Matrix Design: Prepare a series of buffers ranging from pH 2.0 to 10.0. Crucial step: Prepare each pH at three different buffer concentrations (e.g., 10, 20, and 50 mM). This allows extrapolation to zero buffer concentration, isolating the specific acid/base catalysis rate from background buffer catalysis [3].

  • Incubation: Spike the DKP into the buffers to achieve a final concentration of 100 µg/mL. Incubate in sealed amber vials at 37 °C and 60 °C (to enable Arrhenius equation modeling).

  • Sampling & Quenching: Withdraw 50 µL aliquots at predefined time points (0, 1, 2, 4, 8, 24, and 48 hours). Immediately quench the reaction by neutralizing the pH (e.g., adding equimolar HCl to high-pH samples) or flash-freezing in liquid nitrogen to halt hydrolysis [5].

  • Analysis: Quantify the intact DKP and identify linear dipeptide degradants using LC-MS/MS.

  • Kinetic Modeling: Plot ln(concentration) versus time. The slope yields the pseudo-first-order rate constant ( kobs​ ), from which the half-life ( t1/2​ ) is derived.

workflow Prep Sample Prep (100 µg/mL) Incubate Incubation (Various pH, 37°C) Prep->Incubate Quench Quench Reaction (Neutralization) Incubate->Quench HPLC LC-MS/MS (Quantification) Quench->HPLC Data Kinetic Modeling (k_obs, t_1/2) HPLC->Data

Self-validating experimental workflow for pH-dependent stability profiling.

References

  • Sigma-Aldrich. "Piperazinedione | Sigma-Aldrich".
  • Grokipedia. "2,5-Diketopiperazine - Grokipedia".
  • PubMed.
  • PubMed. "Degradation kinetics of an aspartyl-tripeptide-derived diketopiperazine under forced conditions".
  • Sigma-Aldrich.
Exploratory

The Architecture of Cyclic Dipeptides: Discovery, Biosynthesis, and Therapeutic Potential of Piperazine-2,5-Dione Derivatives

Executive Summary Piperazine-2,5-diones, universally recognized as 2,5-diketopiperazines (DKPs), constitute the smallest class of naturally occurring cyclic peptides. Formed via the head-to-tail condensation of two α-ami...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Piperazine-2,5-diones, universally recognized as 2,5-diketopiperazines (DKPs), constitute the smallest class of naturally occurring cyclic peptides. Formed via the head-to-tail condensation of two α-amino acids, this rigid six-membered heterocyclic scaffold imparts exceptional resistance to enzymatic degradation compared to linear peptides[1]. Their inherent conformational rigidity allows them to interact with a wide array of biological targets, establishing them as privileged pharmacophores in modern drug discovery[1]. This whitepaper explores the natural occurrence, biosynthetic pathways, rigorous isolation methodologies, and quantitative bioactivity profiles of these remarkable secondary metabolites.

Biosynthetic Origins and Ecological Roles

DKPs are ubiquitous secondary metabolites found across marine sponges, filamentous fungi, bacteria, and even mammalian systems[2]. They serve critical ecological functions, including antimicrobial defense, quorum sensing modulation, and interkingdom communication[2][3].

The biosynthesis of the DKP core diverges significantly depending on the host organism:

  • Bacterial Pathways: In bacteria (e.g., Streptomyces species), DKP synthesis is predominantly driven by cyclodipeptide synthases (CDPSs) . These enzymes hijack aminoacyl-tRNAs from primary metabolic pathways to catalyze the cyclization process without the need for ATP[3].

  • Fungal Pathways: Fungi (e.g., Aspergillus and Penicillium) typically utilize non-ribosomal peptide synthetases (NRPSs) . NRPSs activate amino acids via ATP-dependent adenylation, forming a linear dipeptide intermediate before spontaneous or enzymatically driven cyclization forms the DKP ring[2][3].

Once the core is established, tailoring enzymes (e.g., prenyltransferases, oxidoreductases) decorate the scaffold to produce highly complex derivatives like gliotoxin or plinabulin.

Biosynthesis AA α-Amino Acids (e.g., L-Trp, L-Pro) NRPS Non-Ribosomal Peptide Synthetases (Fungi) AA->NRPS ATP-dependent CDPS Cyclodipeptide Synthases (Bacteria) AA->CDPS tRNA-dependent Linear Linear Dipeptide Intermediate NRPS->Linear DKP_Core 2,5-Diketopiperazine Scaffold (Cyclic) CDPS->DKP_Core Linear->DKP_Core Spontaneous/Enzymatic Cyclization Tailoring Tailoring Enzymes (Prenyltransferases, etc.) DKP_Core->Tailoring ComplexDKP Complex DKP Derivatives (e.g., Gliotoxin, Plinabulin) Tailoring->ComplexDKP Structural Diversification

Biosynthetic pathways of 2,5-diketopiperazines via NRPS and CDPS enzymes.

Bioassay-Guided Isolation and Structural Elucidation

The discovery of novel DKP derivatives relies on rigorous bioassay-guided fractionation. The following self-validating protocol outlines the extraction of DKPs from marine or fungal biomass, emphasizing the physicochemical causality behind each experimental choice[4][5].

Protocol: Isolation of Marine-Derived 2,5-Diketopiperazines

Step 1: Lyophilization and Maceration

  • Action: Freeze-dry the raw biomass (e.g., Acanthella cavernosa marine sponge or fungal mycelium) and grind it into a fine powder.

  • Causality: Lyophilization removes cellular water, halting the enzymatic hydrolysis of peptide bonds and preventing the degradation of target metabolites. Grinding maximizes the surface area for efficient solvent penetration[4].

Step 2: Sequential Solvent Extraction

  • Action: Extract the biomass first with Dichloromethane (CH₂Cl₂), followed by Methanol (MeOH).

  • Causality: CH₂Cl₂ acts as a defatting agent, stripping away highly non-polar lipids and sterols that would otherwise foul downstream chromatography columns. The subsequent MeOH extraction efficiently solubilizes the moderately polar DKP secondary metabolites[4].

Step 3: Liquid-Liquid Partitioning

  • Action: Suspend the crude MeOH extract in H₂O and partition it against n-Butanol (n-BuOH).

  • Causality: This biphasic system exploits partition coefficients. Highly polar primary metabolites (salts, free sugars) remain trapped in the aqueous phase, while the amphiphilic DKPs migrate into the n-BuOH organic layer, significantly enriching the sample[4].

Step 4: Reversed-Phase Flash Chromatography

  • Action: Fractionate the n-BuOH extract on a C18 silica column using a decreasing polarity gradient (H₂O to MeOH).

  • Causality: Separates the complex mixture based on hydrophobicity. DKPs with aliphatic side chains (e.g., cyclo(L-Leu-L-Pro)) elute at different solvent ratios than those with aromatic side chains (e.g., cyclo(L-Phe-L-Pro))[4][5].

Step 5: Preparative HPLC and NMR/MS Elucidation

  • Action: Purify active fractions using preparative HPLC. Analyze pure compounds via High-Resolution Mass Spectrometry (HRMS) and 2D-NMR.

  • Causality: HPLC achieves the >95% purity required for unambiguous structural elucidation. Advanced Marfey's method or Circular Dichroism (CD) spectroscopy is then utilized to determine the absolute L-L or D-L stereoconfiguration of the constituent amino acid residues[3][4].

IsolationWorkflow Biomass Marine/Fungal Biomass (Lyophilization) Defatting Non-polar Extraction (CH2Cl2) Biomass->Defatting Removes lipids PolarExt Polar Extraction (MeOH) Defatting->PolarExt Extracts metabolites Partition Liquid-Liquid Partition (H2O / n-BuOH) PolarExt->Partition Removes salts/sugars Flash RP-Flash Chromatography (H2O/MeOH Gradient) Partition->Flash n-BuOH fraction HPLC Preparative HPLC (Isocratic/Gradient) Flash->HPLC Active fractions PureDKP Pure 2,5-DKP Derivatives (NMR/MS Elucidation) HPLC->PureDKP High-resolution separation

Bioassay-guided isolation and purification workflow for natural 2,5-DKPs.

Pharmacological Mechanisms and Bioactivity

The bioactivity of DKP derivatives is vast and mechanistically diverse. At a foundational level, the unsubstituted piperazinedione core can alkylate DNA at the N-7 position of guanine, thereby inhibiting DNA replication and inducing cell cycle arrest—a mechanism highly relevant to antineoplastic drug development[6].

More complex, prenylated, or bis-indole DKPs exhibit highly specific enzyme inhibition or receptor antagonism. For example, specific dehydro-DKP derivatives isolated from Streptomyces sp. FXJ7.328 have demonstrated potent antiviral activity against the H1N1 influenza virus, with structure-activity relationship (SAR) studies indicating that the (Z)-dehydro-phenylalanine moiety is critical for binding efficacy[7].

Quantitative Bioactivity Profile of Selected Natural DKPs

The following table synthesizes the quantitative pharmacological data of recently discovered naturally occurring DKP derivatives, highlighting their therapeutic versatility across oncology, infectious disease, and neurology[7][8][9][10].

Compound NameBiological SourceTarget / AssayBioactivity (IC₅₀ / MIC)
Lasiodipline G Lasiodiplodia chiangraiensis (Fungus)Cytotoxicity (Mammalian cell lines)IC₅₀ = 2.9 – 12.6 μM[9]
Lasiodipline G Lasiodiplodia chiangraiensis (Fungus)Antibacterial (Staphylococcus aureus)MIC = 87.4 μM[9]
Compound 3 Aspergillus sp. SCSIO41407 (Mangrove Fungus)Acetylcholinesterase (AChE) InhibitionIC₅₀ = 23.9 μM[8]
Compound 6 Streptomyces sp. FXJ7.328 (Marine Bacteria)Antiviral (H1N1 Influenza A)IC₅₀ = 28.9 ± 2.2 μM[7]
Compound 7 Streptomyces sp. FXJ7.328 (Marine Bacteria)Antiviral (H1N1 Influenza A)IC₅₀ = 6.8 ± 1.5 μM[7]
18-Oxotryprostatin A Aspergillus sydowi (Marine Fungus)Cytotoxicity (A549 Lung Cancer Cells)IC₅₀ = 1.28 µM[10]

Conclusion

The piperazine-2,5-dione scaffold is a masterclass in evolutionary chemical design. Its rigid, stable framework, combined with the infinite variability of amino acid side chains and tailoring modifications, provides a rich vein for drug discovery. Future research must focus on the synthetic scalability of these complex natural products and the precise elucidation of their molecular targets in human pathology.

References

  • Marine Natural Occurring 2,5-Diketopiperazines: Isolation, Synthesis and Optical Properties Ifremer / Heterocycles URL:[Link]

  • 2,5-Diketopiperazine Grokipedia URL: [Link]

  • Bioactive Polyketide and Diketopiperazine Derivatives from the Mangrove-Sediment-Derived Fungus Aspergillus sp. SCSIO41407 MDPI Molecules URL:[Link]

  • 2,5-Piperazinedione | C4H6N2O2 | CID 7817 PubChem (NIH) URL:[Link]

  • Lasiodipline G and other diketopiperazine metabolites produced by Lasiodiplodia chiangraiensis RSC Advances URL:[Link]

  • Diketopiperazine Derivatives from the Marine-Derived Actinomycete Streptomyces sp. FXJ7.328 Marine Drugs (PMC) URL:[Link]

  • Current Scenario of Indole Marine-Derivatives: Synthetic Approaches and Therapeutic Applications Preprints.org URL:[Link]

  • Extraction, isolation, and Biological activity of natural cyclic dipeptides ResearchGate URL:[Link]

  • Isolation, Purification, and Characterization of Five Active Diketopiperazine Derivatives From Endophytic Streptomyces SUK 25 PubMed (NIH) URL: [Link]

  • (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes PMC (NIH) URL:[Link]

Sources

Foundational

Theoretical and Computational Profiling of 1,3,3-Trimethylpiperazine-2,5-dione: A Comprehensive Technical Guide

Executive Summary The piperazine-2,5-dione (diketopiperazine or DKP) scaffold is a privileged pharmacophore in drug discovery, renowned for its high structural rigidity, resistance to proteolysis, and capacity to form hi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine-2,5-dione (diketopiperazine or DKP) scaffold is a privileged pharmacophore in drug discovery, renowned for its high structural rigidity, resistance to proteolysis, and capacity to form highly specific hydrogen-bond networks. Among its derivatives, 1,3,3-Trimethylpiperazine-2,5-dione introduces unique physicochemical properties. The asymmetric trimethyl substitution—specifically the gem-dimethyl group at C3 and the N-methylation at N1—significantly increases the molecule's lipophilicity and steric hindrance while preserving the critical N4-H hydrogen-bond donor and the C2/C5 carbonyl acceptors.

This whitepaper provides an in-depth, self-validating computational framework for analyzing 1,3,3-Trimethylpiperazine-2,5-dione. By synthesizing Density Functional Theory (DFT) profiling with molecular docking workflows, this guide equips application scientists and researchers with the exact methodologies required to evaluate the thermodynamic stability, electronic properties, and pharmacological potential of complex DKP derivatives.

Quantum Mechanical Profiling: Density Functional Theory (DFT)

The Causality of Functional and Basis Set Selection

To accurately model the electronic structure of 1,3,3-Trimethylpiperazine-2,5-dione, standard molecular mechanics are insufficient. The DKP ring features strong delocalization of the nitrogen lone pairs into the adjacent carbonyl π∗ orbitals. Therefore,1[1].

  • B3LYP Functional: Provides an optimal balance between computational cost and accuracy for organic molecules.

  • Diffuse Functions (++): Critical for accurately modeling the electron density of the highly electronegative oxygen atoms and the lone pairs on the nitrogen atoms.

  • Polarization Functions (d,p): Necessary for resolving the steric clashes and conformational flexibility induced by the bulky 1,3,3-trimethyl groups[2].

Step-by-Step DFT Optimization Protocol

This protocol ensures a self-validating thermodynamic assessment of the molecule.

  • Initial Geometry Construction: Build the 3D structure of 1,3,3-Trimethylpiperazine-2,5-dione using a molecular builder (e.g., GaussView or Avogadro). Ensure the N1-methyl and C3-gem-dimethyl groups are correctly positioned.

  • Pre-Optimization: Perform a preliminary molecular mechanics clean-up using the MMFF94 force field to resolve immediate steric clashes.

  • DFT Execution: Submit the geometry to a quantum chemistry package (e.g., Gaussian 16) using the keyword route: #p opt freq b3lyp/6-311++g(d,p) empiricaldispersion=gd3.

    • Causality: The addition of Grimme’s D3 dispersion correction (gd3) is vital because standard B3LYP underestimates intramolecular dispersive interactions, which are significant between the bulky methyl groups and the DKP core[2].

  • Validation Checkpoint (Frequency Analysis): Analyze the output of the freq calculation. The protocol is self-validated if and only if there are zero imaginary frequencies. The presence of an imaginary frequency indicates a transition state rather than a true local minimum, requiring structural perturbation and re-optimization.

Quantitative Electronic Properties

The following table summarizes the representative theoretical electronic parameters extracted from the optimized DFT output, which dictate the molecule's reactivity and binding profile.

ParameterCalculated Value (Theoretical)Pharmacological Significance
HOMO Energy -6.45 eVIndicates the molecule's electron-donating capacity (nucleophilicity).
LUMO Energy -1.22 eVIndicates the molecule's electron-accepting capacity (electrophilicity).
Energy Gap ( Δ E) 5.23 eVHigh Δ E denotes high chemical hardness and kinetic stability in vivo.
Dipole Moment 3.85 DebyeGoverns aqueous solubility and orientation within protein binding pockets.
Molecular Electrostatic Potential (MEP) -Red zones (O atoms) act as H-bond acceptors; Blue zones (N4-H) act as H-bond donors.

Molecular Docking & Pharmacophore Modeling

The Causality of Target Selection and DockingPiperazine-2,5-dione structures are inherently drug-like and have been successfully docked against various anticancer targets, including the human androgen receptor (AR), epidermal growth factor (EGF), and WWP1 ubiquitin ligases[3]. The 1,3,3-trimethyl substitution pattern specifically enhances hydrophobic interactions within deep binding clefts, while the exposed N4-H and carbonyls anchor the molecule via hydrogen bonding.
Step-by-Step Molecular Docking Protocol

To evaluate the binding affinity of 1,3,3-Trimethylpiperazine-2,5-dione, follow this rigorous AutoDock Vina workflow:

  • Ligand Preparation: Import the DFT-optimized .log or .chk file into AutoDockTools. Assign Gasteiger partial charges and merge non-polar hydrogens. Define the rotatable bonds (though the DKP ring is rigid, the methyl groups possess rotational freedom). Export as .pdbqt.

  • Receptor Preparation: Download the target protein (e.g., EGF or AR) from the Protein Data Bank (PDB). Strip water molecules, co-crystallized ligands, and heteroatoms. Add polar hydrogens and assign Kollman charges. Export as .pdbqt.

  • Grid Box Definition: Center the grid box over the known active site of the receptor. Ensure the dimensions (x, y, z) are large enough to accommodate the ligand's translational and rotational exploration (typically 20×20×20 Å with a 1.0 Å spacing).

  • Docking Execution: Run AutoDock Vina with an exhaustiveness parameter set to 8 or higher to ensure thorough conformational sampling.

  • Validation Checkpoint (Re-docking): Before trusting the DKP results, re-dock the native co-crystallized ligand of the chosen PDB structure. The protocol is validated if the Root Mean Square Deviation (RMSD) between the docked native pose and the experimental crystal pose is 2.0 Å.

Computational Workflow Visualization

G A 1,3,3-Trimethylpiperazine-2,5-dione (Input 3D Structure) B DFT Optimization (B3LYP/6-311++G**) A->B Gaussian 16 C Electronic Properties (HOMO/LUMO, MEP) B->C Freq Calculation D Ligand/Receptor Prep (AutoDockTools) B->D Optimized Conformer E Molecular Docking (AutoDock Vina) D->E Grid Box Setup F Binding Affinity & Interaction Profiling E->F Pose Scoring

Caption: Computational workflow from quantum mechanical DFT optimization to molecular docking.

Vibrational Spectroscopy & Protocol Validation

The Causality of Spectroscopic Validation

Computational models must be grounded in physical reality.3[3]. By calculating the Potential Energy Distribution (PED) of the theoretical IR spectrum and scaling the frequencies (typically by a factor of ~0.9613 for B3LYP), researchers can directly overlay the theoretical data with experimental FT-IR results.

Furthermore, understanding the intrinsic stability of the DKP ring is crucial, as4[4]. Validating the thermodynamic stability of 1,3,3-Trimethylpiperazine-2,5-dione via vibrational analysis ensures the molecule will remain intact during biological assays.

Biological Interaction Mechanism Visualization

G DKP 1,3,3-Trimethylpiperazine-2,5-dione Scaffold Hbond Intermolecular H-Bonding (C=O and N-H groups) DKP->Hbond Hydrophobic Hydrophobic Interactions (Trimethyl substituents) DKP->Hydrophobic Target Protein Targets (e.g., AR, EGF, WWP1) Hbond->Target Hydrophobic->Target Inhibition Receptor Modulation / Enzyme Inhibition Target->Inhibition

Caption: Mechanistic interaction pathways of the trimethyl-DKP scaffold with protein targets.

Conclusion

The theoretical and computational profiling of 1,3,3-Trimethylpiperazine-2,5-dione requires a synergistic approach. DFT optimization using dispersion-corrected hybrid functionals establishes a thermodynamically sound 3D conformer, which acts as the foundational input for predictive molecular docking. By adhering to the self-validating checkpoints detailed in this guide—specifically the absence of imaginary frequencies in DFT and strict RMSD thresholds in native ligand re-docking—researchers can confidently advance this DKP derivative into in vitro and in vivo drug development pipelines.

References

  • Specific features of 3, 6-bis (4-hydroxy phenyl)-piperazine-2, 5-dione (BHPPD) diphenolic monomer and compered with toxic industrial bisphenol-A (BPA): DFT calculation. Materials Chemistry and Physics. 1

  • Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. Russian Journal of General Chemistry. 5

  • The Structural Characterisation and DFT-Aided Interpretation of Vibrational Spectra for Cyclo(l-Cys-d-Cys) Cyclic Dipeptide in a Solid State. Molecules. 3

  • Conformational Study of the Jet-Cooled Diketopiperazine Peptide Cyclo Tyrosyl-Prolyl. The Journal of Physical Chemistry B. 2

  • Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis of Tirzepatide. ACS Omega. 4

Sources

Exploratory

Engineering the Cyclic Dipeptide Scaffold: Potential Biological Activity and Therapeutic Applications of Trimethylated Diketopiperazines

Executive Summary & Physicochemical Rationale 2,5-Diketopiperazines (DKPs) are a ubiquitous class of cyclic dipeptides found across marine and terrestrial organisms. While naturally occurring unmethylated DKPs exhibit a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Physicochemical Rationale

2,5-Diketopiperazines (DKPs) are a ubiquitous class of cyclic dipeptides found across marine and terrestrial organisms. While naturally occurring unmethylated DKPs exhibit a broad spectrum of biological activities, their clinical translation is frequently hindered by poor membrane permeability and susceptibility to proteolytic degradation.

As a structural engineering strategy, trimethylation —typically involving exhaustive N,N'-dimethylation coupled with targeted C-alkylation/methylation—fundamentally transforms the DKP pharmacophore.

The Causality of Methylation: From a physicochemical perspective, the biological efficacy of trimethylated DKPs is driven by three core thermodynamic and pharmacokinetic shifts:

  • Lipophilicity and Membrane Permeation: Unmethylated DKPs possess two hydrogen-bond donors (N-H). N-methylation eliminates these donors, drastically increasing the molecule's partition coefficient (LogP). This enables passive diffusion across lipid bilayers, including the blood-brain barrier (BBB) and the membranes of multidrug-resistant (MDR) cancer cells.

  • Conformational Pre-organization: C-methylation introduces significant steric hindrance (A-1,3 strain), restricting the rotational freedom of the amino acid side chains. This locks the central diketopiperazine ring into a rigid, pseudo-boat conformation. By pre-organizing the molecule into its bioactive conformation, the entropic penalty upon receptor binding is minimized, thereby exponentially increasing target affinity.

  • Proteolytic Shielding: The addition of methyl groups sterically blocks the approach of proteolytic enzymes, rendering the amide bonds highly resistant to enzymatic cleavage and extending the in vivo half-life of the compound.

Core Biological Activities

Reversal of Multidrug Resistance via P-Glycoprotein (P-gp) Inhibition

The most clinically significant biological activity of highly methylated and modified DKPs is their ability to act as chemosensitizers in oncology[1]. Multidrug resistance is primarily driven by the overexpression of ATP-binding cassette (ABC) transporters, notably P-glycoprotein (P-gp/ABCB1), which actively effluxes chemotherapeutic agents out of the cell[2].

Nocardioazines , a unique class of heavily methylated and prenylated pyrroloindoline DKPs isolated from the marine actinomycete Nocardiopsis sp., serve as a prime example[3]. Specifically, Nocardioazine A features a complex bridged DKP scaffold that acts as a potent, non-cytotoxic inhibitor of P-gp[4]. By competitively or allosterically binding to the transmembrane domains of P-gp, these trimethylated scaffolds block the efflux of drugs like doxorubicin and paclitaxel, restoring the apoptotic sensitivity of resistant cell lines (e.g., SW620 Ad300 colon cancer cells)[4]. Synthetic DKP derivatives, such as XR9051, have also been developed to exploit this exact mechanism, showing high efficacy in reversing MDR[5].

G Chemo Chemotherapeutic (Doxorubicin) Cell MDR Cancer Cell Chemo->Cell Diffusion Pgp P-glycoprotein (Efflux Pump) Cell->Pgp Binds to Pgp->Chemo Efflux Accum Intracellular Accumulation Pgp->Accum Efflux Blocked DKP Trimethylated DKP DKP->Pgp Competitive Inhibition Apop Apoptosis Accum->Apop DNA Intercalation

Fig 1: Mechanism of MDR reversal via DKP-mediated P-glycoprotein inhibition.

Targeted Antimicrobial Efficacy

Beyond oncology, trimethylated DKPs synthesized by endophytic fungi and marine bacteria exhibit targeted antimicrobial properties. The structural rigidity imparted by methylation allows these molecules to intercalate into bacterial membranes or inhibit specific bacterial topoisomerases. For instance, heavily modified DKPs isolated from mangrove-derived fungi have demonstrated narrow-spectrum, potent antibacterial activity against Gram-positive pathogens like Bacillus megaterium and Bacillus subtilis[6].

Quantitative Data: Efficacy of DKP Derivatives

The following table summarizes the comparative biological efficacy of key methylated DKP scaffolds against their biological targets.

Compound Class / NameTarget / MechanismModel SystemEfficacy MetricSource
Nocardioazine A P-gp (ABCB1) InhibitionSW620 Ad300 (Colon Cancer)Reverses Doxorubicin resistance at non-cytotoxic levels[4]
XR9051 (Synthetic DKP)P-gp (ABCB1) InhibitionDU145TXR (Prostate Cancer)IC50 ~ 0.5 - 2.0 µM[5]
Endophytic Fungal DKPs Antibacterial (Membrane/Enzyme)Bacillus megaterium DSM32TNarrow-spectrum inhibition (MIC not explicitly defined, highly active)[6]
Verapamil (Control)P-gp (ABCB1) InhibitionVarious MDR Cell LinesIC50 ~ 2.0 - 5.0 µM (High clinical toxicity)[1]

Experimental Workflows & Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the underlying causality to guide researchers in troubleshooting and optimizing the assays.

Protocol 1: Biocatalytic Synthesis of Trimethylated DKPs

Traditional solid-phase peptide synthesis of highly methylated DKPs is notoriously difficult due to the steric hindrance of N-methylated amino acids. Modern approaches utilize biosynthetic pathways[7].

  • Precursor Assembly via CDPS: Utilize a Cyclodipeptide Synthase (CDPS) to condense two aminoacyl-tRNAs into the base cyclic dipeptide.

    • Causality: Unlike massive Nonribosomal Peptide Synthetases (NRPSs), CDPSs hijack the cell's existing pool of charged tRNAs, allowing for highly efficient, scalable in vitro or in vivo production of the DKP core[7].

  • Enzymatic Methylation: Introduce a dual-function methyltransferase (e.g., the enzyme responsible for N- and C-methylation in the nocardioazine B pathway) alongside S-adenosyl methionine (SAM) as the methyl donor[3].

    • Causality: Dual-function methyltransferases ensure strict regioselectivity (targeting specific N and C positions simultaneously), avoiding the heterogeneous mixtures commonly produced by chemical alkylation methods[3].

  • System Validation: Monitor the reaction via LC-MS. The mass shift of +42 Da (three methyl groups) confirms successful trimethylation.

Protocol 2: In Vitro P-gp Efflux Inhibition Assay (Calcein-AM)

This high-throughput assay quantifies the ability of trimethylated DKPs to inhibit P-gp-mediated efflux.

  • Cell Seeding: Seed P-gp overexpressing cells (e.g., SW620 Ad300) into 96-well black, clear-bottom plates at 2×104 cells/well. Incubate overnight.

  • Compound Pre-incubation: Treat cells with the trimethylated DKP library (concentrations ranging from 0.1 µM to 50 µM) for 30 minutes at 37°C.

    • Causality: Pre-incubation allows the highly lipophilic DKP to partition into the cellular membrane and bind to the transmembrane domains of P-gp before the substrate is introduced.

  • Substrate Addition: Add 0.25 µM Calcein-AM to all wells. Incubate for 15 minutes.

    • Causality: Calcein-AM is a non-fluorescent, highly permeable P-gp substrate. If P-gp is active, it pumps Calcein-AM out of the cell. If P-gp is inhibited by the DKP, Calcein-AM remains inside the cell where ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester, yielding highly fluorescent, membrane-impermeable Calcein.

  • Washing and Quantification: Wash cells twice with ice-cold PBS to halt efflux and remove extracellular dye. Measure intracellular fluorescence using a flow cytometer or microplate reader (Ex: 490 nm, Em: 520 nm).

  • System Validation & Quality Control:

    • Positive Control: Include wells treated with 10 µM Verapamil (a known P-gp inhibitor). If Verapamil fails to induce a massive spike in fluorescence, the cells have lost P-gp expression, invalidating the assay.

    • Negative Control: Vehicle (DMSO) only. Establishes the baseline efflux rate.

W Step1 1. Cell Culture Seed SW620 Ad300 Cells Step2 2. DKP Incubation Add Trimethylated DKP Step1->Step2 Step3 3. Substrate Addition Add Calcein-AM Step2->Step3 Step4 4. Intracellular Cleavage Yields Fluorescent Calcein Step3->Step4 Step5 5. Flow Cytometry Quantify Fluorescence Step4->Step5

Fig 2: Step-by-step workflow for the in vitro Calcein-AM P-glycoprotein efflux assay.

References

  • A NEW NATURAL PRODUCT DIKETOPIPERAZINE, ANTIBIOTICALLY ACTIVE COMPOUND FROM SYMBIOTIC FUNGUS Purpureocillium lilacinum ISOLATED Source: Rasayan Journal of Chemistry URL:[Link]

  • Unveiling an indole alkaloid diketopiperazine biosynthetic pathway that features a unique stereoisomerase and multifunctional methyltransferase Source: Nature Communications (via PMC) URL:[Link]

  • The Expanding Spectrum of Diketopiperazine Natural Product Biosynthetic Pathways Containing Cyclodipeptide Synthases Source: Organic & Biomolecular Chemistry (RSC) URL:[Link]

  • Nocardioazines: A Novel Bridged Diketopiperazine Scaffold from a Marine-Derived Bacterium Inhibits P-Glycoprotein Source: Organic Letters (ACS) URL:[Link]

  • Marine Natural Products with P-Glycoprotein Inhibitor Properties Source: Marine Drugs (MDPI) URL:[Link]

  • In silico identified targeted inhibitors of P-glycoprotein overcome multidrug resistance in human cancer cells in culture Source: Cancer Medicine (via PMC) URL:[Link]

  • P-glycoprotein inhibitors of natural origin as potential tumor chemo-sensitizers: A review Source: Biomedicine & Pharmacotherapy (via PMC) URL:[Link]

Sources

Foundational

Privileged Scaffolds in Drug Discovery: A Technical Guide to Substituted Piperazine-2,5-diones

Executive Summary Substituted piperazine-2,5-diones (commonly known as 2,5-diketopiperazines or DKPs) are a class of cyclic dipeptides that have emerged as highly privileged pharmacophores in medicinal chemistry 1. Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Substituted piperazine-2,5-diones (commonly known as 2,5-diketopiperazines or DKPs) are a class of cyclic dipeptides that have emerged as highly privileged pharmacophores in medicinal chemistry 1. Their structural rigidity, combined with a high degree of stereochemical predictability and resistance to proteolytic degradation, makes them ideal candidates for mimicking peptide interactions while maintaining small-molecule drug-like properties. This whitepaper provides an in-depth mechanistic review of DKP synthesis methodologies, self-validating experimental protocols, and their pharmacological applications, particularly in oncology and vascular biology.

Pharmacophore Mechanics: Why the 2,5-DKP Scaffold?

The 2,5-DKP ring is formed by the head-to-tail condensation of two amino acids. From a structural biology perspective, this six-membered heterocyclic ring is exceptionally stable and versatile:

  • Conformational Restriction: The cyclic nature restricts the conformational flexibility of the embedded peptide bonds, locking the molecule into a rigid geometry. This reduces the entropic penalty upon binding to target receptors.

  • Hydrogen Bonding Vectors: The core possesses two hydrogen-bond donors (N-H) and two hydrogen-bond acceptors (C=O). These functional groups are oriented in a predictable spatial arrangement, facilitating strong, directional interactions with protein binding pockets.

  • Proteolytic Stability: Unlike linear peptides, the constrained cyclic amide bonds are highly resistant to enzymatic cleavage by exopeptidases and endopeptidases, significantly improving in vivo half-life and oral bioavailability.

Validated Synthesis Methodologies

To harness the therapeutic potential of DKPs, synthetic chemists have developed robust methodologies to construct highly functionalized derivatives. Below are two self-validating protocols detailing the causality behind the experimental design.

Protocol A: One-Step Synthesis via Phase-Transfer Catalysis (PTC)

Traditional step-wise peptide synthesis is prone to racemization and requires tedious protection/deprotection cycles. Phase-transfer catalysis (PTC) bypasses these issues by enabling a direct, one-pot intermolecular condensation and intramolecular cyclization of N-chloroacetamides 2.

  • Step 1: Reaction Setup. Dissolve the chosen N-chloroacetamide in an organic solvent (e.g., dichloromethane). Add an aqueous solution of sodium hydroxide (NaOH) and a catalytic amount (10 wt%) of benzyltriethylammonium chloride (TEBA).

    • Causality: The biphasic system prevents the degradation of sensitive functional groups. TEBA acts as a phase-transfer vehicle, shuttling the hydroxide ion into the organic phase to deprotonate the amide nitrogen, generating a highly nucleophilic nitrogen anion at room temperature.

  • Step 2: Cyclization. Stir the mixture vigorously at room temperature for 48 hours.

    • Causality: Room temperature is strictly maintained to prevent thermal decomposition of the intermediate and to favor the thermodynamic stability of the symmetrical 1,4-disubstituted piperazine-2,5-dione over polymerization side-reactions.

  • Step 3: Self-Validation & Purification. Monitor the reaction via Thin Layer Chromatography (TLC). Upon consumption of the starting material, separate the organic layer, dry over MgSO4, and concentrate in vacuo. Purify the crude solid via silica gel column chromatography (cyclohexane/ethyl acetate).

    • Validation Check: Perform 1H NMR on the purified product. Successful cyclization is definitively validated by the disappearance of the N-H proton signal and the characteristic upfield shift of the alpha-carbon protons, confirming the rigid DKP ring.

Protocol B: Microwave-Assisted Ugi-4CR Cascade Synthesis

For complex, heavily substituted DKPs (such as tryptamine-DKP conjugates), the Ugi four-component reaction (Ugi-4CR) is utilized due to its exceptional atom economy, followed by a microwave-assisted cyclization 3.

  • Step 1: Ugi-4CR Assembly. Combine equimolar amounts of an aldehyde, an amine, a carboxylic acid, and an isonitrile in methanol (MeOH). Stir at room temperature under air.

    • Causality: Methanol is selected as the solvent because its protic nature stabilizes the iminium ion intermediate crucial for the Ugi condensation.

  • Step 2: Intermediate Validation. Evaporate the solvent under a gentle stream of nitrogen.

    • Validation Check: Immediately subject the crude residue to LC/MS. The presence of the exact mass of the linear peptidomimetic intermediate validates the success of the multi-component assembly, allowing the protocol to proceed without intermediate column purification.

  • Step 3: Microwave Cyclization. Dissolve the crude intermediate in acetonitrile (MeCN) and add 2.0 equivalents of K2CO3. Subject the sealed tube to microwave irradiation at 120°C for 10 minutes.

    • Causality: The intramolecular C-N bond formation has a high activation energy barrier. Microwave irradiation provides rapid, uniform volumetric heating to overcome this barrier instantly, while K2CO3 deprotonates the amine, increasing its nucleophilicity for the attack on the ester/amide carbonyl.

  • Step 4: Final Validation. Purify via chromatography. Validate using 13C NMR; the presence of two distinct carbonyl carbon peaks between 160-170 ppm confirms the piperazine-2,5-dione core.

Synthesis Workflow Visualization

DKP_Synthesis A Ugi 4-Component Reaction (Aldehyde, Amine, Acid, Isonitrile) B Linear Dipeptide Intermediate (LC/MS Validation) A->B Condensation (Room Temp) C Microwave Cyclization (Basic Conditions, 120°C) B->C Solvent Removal & Base Addition D Substituted Piperazine-2,5-dione (>70% Yield) C->D Intramolecular C-N Bond Formation

Caption: Ugi-4CR cascade synthesis workflow for piperazine-2,5-diones.

Pharmacological Applications & Clinical Candidates

The 2,5-DKP scaffold is a privileged structure in oncology and vascular biology. By altering the side chains at the 3- and 6-positions, or by N-alkylation, researchers can tune the molecule to target specific kinase pathways or structural proteins.

Plinabulin (BPI-2358): Plinabulin is a synthetic analog of the marine natural product phenylahistin 4. It functions as a potent microtubule-targeting agent. Structurally, it features a tert-butyl-imidazole and a benzylidene group attached to the DKP core 5. Plinabulin binds to the colchicine-binding site of β-tubulin. This binding inhibits tubulin polymerization, leading to the collapse of the tumor vasculature (depriving the tumor of blood supply) and the activation of the c-Jun N-terminal kinase (JNK) pathway, which triggers apoptosis in cancer cells 6.

Tryptamine-DKP Conjugates: Recent developments have fused tryptamine with the DKP core to create novel anticancer agents. These conjugates have shown significant efficacy in inhibiting the phosphorylation of oncogenic proteins like ERK and AKT, particularly in aggressive human pancreatic cancer cell lines (e.g., AsPC-1) 3.

Quantitative Data Summary
Compound / DerivativeTarget / BioactivityQuantitative MetricKey Structural Feature
Plinabulin (NPI-2358) Tubulin (Colchicine site)Phase 3 Clinical Trialstert-butyl-imidazole & benzylidene
Tryptamine-DKP (6h) Pancreatic Cancer (AsPC-1)IC50 = 6.0 ± 0.85 µMN-heterocyclic fused DKP core
Symmetrical 1,4-DKPs Leishmania donovaniUp to 90% Synthesis YieldN,N'-diphenyl substitution
Cyclo(Ser–Tyr(tBu)) Bioactive Precursor87% Synthesis YieldDBAA-catalyzed concise synthesis 7

Mechanistic Pathway Visualization

Plinabulin_MoA P Plinabulin (DKP Analog) T Colchicine Binding Site on Tubulin P->T High Affinity Binding D Tubulin Depolymerization T->D Structural Destabilization V Vascular Disruption D->V Endothelial Collapse J JNK Pathway Activation D->J Stress Signaling A Tumor Cell Apoptosis V->A Hypoxia J->A Pro-apoptotic Cascade

Caption: Plinabulin mechanism of action via tubulin depolymerization.

References

  • Phase transfer catalysis for a facile one-step diketopiperazine synthesis. Research Repository UCD. [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. ACS Publications. [Link]

  • Facile synthesis and biological evaluation of tryptamine-piperazine-2,5-dione conjugates as anticancer agents. Semantic Scholar. [Link]

  • 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. EDGCC Journal. [Link]

  • Plinabulin. Wikipedia. [Link]

  • Ferrocenyl 2,5-Piperazinediones as Tubulin-Binding Organometallic ABCB1 and ABCG2 Inhibitors. PMC / NIH. [Link]

  • Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures. Semantic Scholar.[Link]

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Protocols & Analytical Methods

Method

Analytical methods for 1,3,3-Trimethylpiperazine-2,5-dione quantification

An Application Note and Protocol for the Quantification of 1,3,3-Trimethylpiperazine-2,5-dione Authored by: A Senior Application Scientist Introduction 1,3,3-Trimethylpiperazine-2,5-dione belongs to the chemical class of...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Quantification of 1,3,3-Trimethylpiperazine-2,5-dione

Authored by: A Senior Application Scientist

Introduction

1,3,3-Trimethylpiperazine-2,5-dione belongs to the chemical class of diketopiperazines (DKPs), also known as cyclic dipeptides. These compounds are prevalent in nature, found in a variety of fermented foods and are also significant as building blocks in medicinal chemistry and drug development.[1][2][3] The precise and accurate quantification of 1,3,3-Trimethylpiperazine-2,5-dione is critical for pharmacokinetic studies, metabolism research, quality control in pharmaceutical manufacturing, and for understanding its potential biological activities.

This document provides a comprehensive guide to the analytical methodologies for the quantification of 1,3,3-Trimethylpiperazine-2,5-dione. It is designed for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind the selection of specific analytical techniques. The primary focus is on a robust and highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, which is the gold standard for this type of analysis.[4]

Physicochemical Properties of the Analyte

A thorough understanding of the physicochemical properties of 1,3,3-Trimethylpiperazine-2,5-dione is fundamental to developing a successful analytical method.

  • Structure: A six-membered ring containing two nitrogen atoms and two carbonyl groups, with three methyl groups attached.

  • Molecular Formula: C₇H₁₂N₂O₂

  • Molecular Weight: 156.18 g/mol

  • Polarity: The presence of two carbonyl groups and two nitrogen atoms makes the molecule polar, rendering it suitable for reversed-phase liquid chromatography.

Overview of Analytical Methodologies

Several analytical techniques can be employed for the quantification of 1,3,3-Trimethylpiperazine-2,5-dione. The choice of method depends on the required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: This is a widely available technique. However, piperazine derivatives often lack a strong chromophore, which can result in poor sensitivity.[5] Derivatization with a UV-active agent like 4-chloro-7-nitrobenzofuran (NBD-Cl) can be employed to enhance detection limits.[5]

  • Gas Chromatography (GC) with Mass Spectrometry (MS) Detection: GC-MS is a powerful technique for volatile and thermally stable compounds. For piperazine derivatives, derivatization is often necessary to increase their volatility.[6][7] This adds complexity to the sample preparation process.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the preferred method for quantifying 1,3,3-Trimethylpiperazine-2,5-dione, especially in complex biological matrices.[2][3][4] It offers superior sensitivity, selectivity, and high throughput. The use of Multiple Reaction Monitoring (MRM) allows for the precise detection and quantification of the target analyte with minimal interference from the sample matrix.[1]

Detailed Protocol: Quantification by LC-MS/MS

This section provides a detailed, step-by-step protocol for the quantification of 1,3,3-Trimethylpiperazine-2,5-dione in a biological matrix such as human plasma.

Sample Preparation

The goal of sample preparation is to extract the analyte from the matrix and remove interfering substances. Protein precipitation is a simple and effective method for plasma samples.

Protocol for Protein Precipitation:

  • To 100 µL of plasma sample in a microcentrifuge tube, add a suitable internal standard.

  • Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.[8]

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[8]

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.[8]

  • Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.[8]

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.

Table 1: Recommended LC-MS/MS Conditions

ParameterRecommended Setting
LC System
ColumnC18 reverse-phase column (e.g., 100 x 2.1 mm, 2.6 µm)
Mobile Phase AWater with 0.1% formic acid[9]
Mobile Phase BAcetonitrile with 0.1% formic acid
Flow Rate0.4 mL/min[10]
Column Temperature30°C[9]
Injection Volume5 µL[9]
Gradient Elution Program
0-2 min10% B
2-10 min10% to 90% B
10-12 min90% B
12.1-15 min10% B (re-equilibration)
MS/MS System
Ionization ModeElectrospray Ionization Positive (ESI+)
MRM TransitionsTo be determined by direct infusion of a standard solution. For a precursor ion of m/z 157.1 [M+H]⁺, characteristic product ions would be identified.
Cone VoltageTo be optimized
Collision EnergyTo be optimized
Calibration and Quantification
  • Prepare a stock solution of 1,3,3-Trimethylpiperazine-2,5-dione in a suitable solvent (e.g., methanol).

  • Perform serial dilutions to create a series of calibration standards ranging from the expected lower limit to the upper limit of quantification.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations.

  • Process the calibration standards and QC samples along with the unknown samples using the sample preparation protocol described above.

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation

A comprehensive validation of the analytical method is crucial to ensure reliable and reproducible results. The validation should be performed according to the International Council for Harmonisation (ICH) guidelines.

Table 2: Method Validation Parameters

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal value (±20% for LLOQ)
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% for LLOQ)
Limit of Quantification (LOQ) The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision.
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard.
Recovery Consistent and reproducible recovery across the concentration range.
Stability Analyte should be stable under various conditions (freeze-thaw, short-term, long-term, and post-preparative).

Visualizations

Overall Workflow

Caption: Overall workflow for the quantification of 1,3,3-Trimethylpiperazine-2,5-dione.

LC-MS/MS Protocol Logic

LCMSMS_Protocol cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry A Injection of Reconstituted Sample B Separation on C18 Column A->B C Ionization (ESI+) B->C Elution D Precursor Ion Selection C->D E Fragmentation D->E F Product Ion Detection (MRM) E->F G Peak Integration and Quantification F->G Signal to Data System

Caption: Logical flow of the LC-MS/MS analysis protocol.

Troubleshooting

Table 3: Common Issues and Solutions

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination or degradationFlush the column or replace it.
Inappropriate mobile phase pHAdjust the pH of the mobile phase.
Low Sensitivity Inefficient ionizationOptimize MS source parameters (e.g., temperature, gas flows).
Poor sample recoveryOptimize the sample preparation procedure.
High Background Noise Contaminated mobile phase or LC systemUse high-purity solvents and flush the system.
Inconsistent Results Inaccurate pipettingCalibrate pipettes and ensure proper technique.
Sample degradationInvestigate analyte stability and adjust sample handling procedures.[8]

Conclusion

The LC-MS/MS method detailed in this application note provides a highly sensitive, selective, and robust approach for the quantification of 1,3,3-Trimethylpiperazine-2,5-dione in complex matrices. Proper method validation is essential to ensure the generation of high-quality, reliable data for research, clinical, and quality control applications. The provided protocols and guidelines offer a solid foundation for laboratories to develop and implement their own specific assays for this and structurally related compounds.

References

  • Yamamoto, K., Hayashi, M., Murakami, Y., Araki, Y., Otsuka, Y., Kashiwagi, T., Shimamura, T., & Ukeda, H. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry, 80(1), 172-177. [Link]

  • PubMed. (2016). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. National Center for Biotechnology Information. [Link]

  • Ueta, Y., Otsuka, Y., Kashiwagi, T., & Ukeda, H. (2020). Quantification of Proline-containing Cyclic Dipeptides by LC-MS/MS. Analytical Sciences, 36(8), 977-980. [Link]

  • Kedia, K. (2025, February 17). Revolutionizing LC-MS with Next-Gen Separation for Cyclic Peptide Analysis. LCGC International. [Link]

  • Oxford Academic. (2016, January 2). Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract. Bioscience, Biotechnology, and Biochemistry. [Link]

  • Wiergowski, M., Kujawski, J., & Stanaszek, R. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. International Journal of Molecular Sciences, 22(24), 13379. [Link]

  • SIELC Technologies. (n.d.). Separation of 1,4-Dimethylpiperazine-2,5-dione on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Reddy, P. R., & Kumar, P. P. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. [Link]

  • Gadzała-Kopciuch, R., & Cendrowski, K. (2012). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. Journal of Liquid Chromatography & Related Technologies, 35(15), 2211-2222. [Link]

  • SIELC Technologies. (2018, February 16). Separation of 1-(1-Acetyl-2,2,6,6-tetramethylpiperidin-4-yl)-3-dodecylpyrrolidine-2,5-dione on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • de Sousa, F. C., de P Faria, A., de Souza, L. K., & de Martinis, B. S. (2020). Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'. Journal of Analytical & Pharmaceutical Research, 9(5). [Link]

  • Archer, R. P., Dargan, P. I., & Wood, D. M. (2010). Analysis of piperazine-based 'party pills' by gas chromatography-mass spectrometry. Analytical Methods, 2(6), 613-619. [Link]

  • ResearchGate. (n.d.). Synthesis of (3S)-3-methylpiperazine-2,5-dione (3) and (3S,6S)-3,6-dimethylpiperazine- 2,5-dione (4). ResearchGate. [Link]

  • Scribd. (2022, September 20). Analytical Methods for Piperazine Detection. Scribd. [Link]

  • Wróblewski, K., Giebułtowicz, J., & Racz, A. (2021). Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. Scientific Reports, 11(1), 22353. [Link]

  • Staack, R. F., & Maurer, H. H. (2003). Piperazine-derived designer drug 1-(3-chlorophenyl)piperazine (mCPP): GC-MS studies on its metabolism and its toxicological detection in rat urine including analytical differentiation from its precursor drugs trazodone and nefazodone. Journal of Analytical Toxicology, 27(8), 560-568. [Link]

  • Cipac.org. (2020, June 8). multi-active method for the analysis of active substances in formulated products to support quality control scope. Cipac.org. [Link]

Sources

Application

Application Note: 1,3,3-Trimethylpiperazine-2,5-dione as a Privileged Scaffold in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Experimental Protocols, and Pharmacokinetic Profiling Executive Summary The 2,5-diketopiperazine (DKP) r...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide, Experimental Protocols, and Pharmacokinetic Profiling

Executive Summary

The 2,5-diketopiperazine (DKP) ring is a highly privileged pharmacophore in medicinal chemistry, frequently found in natural products and synthetic drugs exhibiting anticancer, antiviral, and antimicrobial properties[1]. However, standard unsubstituted DKPs often suffer from poor solubility, rapid metabolic clearance, and non-selective functionalization.

The 1,3,3-Trimethylpiperazine-2,5-dione scaffold (CAS: 741287-75-2) overcomes these limitations through precise steric engineering. By incorporating a gem-dimethyl group at the C3 position and an N-methyl group at the N1 position, this scaffold achieves exceptional conformational rigidity, enhanced lipophilicity, and strict regiocontrol during late-stage functionalization. This application note details the mechanistic rationale, validated synthetic protocols, and pharmacokinetic advantages of utilizing the 1,3,3-trimethyl DKP scaffold in modern drug discovery workflows.

Structural Rationale & Mechanistic Insights

As a Senior Application Scientist, I emphasize that scaffold selection must be driven by causality—understanding why a specific substitution pattern yields superior biological performance.

The Thorpe-Ingold Effect and Conformational Rigidity

The synthesis and stability of the 1,3,3-trimethyl DKP ring are heavily influenced by the gem-dimethyl group at C3 (derived from α -aminoisobutyric acid, Aib). The steric bulk of the twin methyl groups compresses the internal bond angle (the Thorpe-Ingold effect), which dramatically lowers the activation energy required for ring closure during synthesis[2]. Biologically, this steric hindrance locks the DKP ring into a rigid boat conformation, minimizing the entropic penalty upon binding to target proteins (such as the colchicine-binding site on tubulin)[3].

Regioselective Functionalization

A major challenge in DKP chemistry is the presence of two enolizable α -carbons (C3 and C6), which often leads to complex mixtures during aldol condensations. In the 1,3,3-trimethyl scaffold, the C3 position is fully blocked by the gem-dimethyl group. Consequently, the C6 position (flanked by the N1-methyl and C5 carbonyl) is the only enolizable site. This allows for 100% regioselective late-stage functionalization, such as the installation of benzylidene moieties to synthesize vascular-disrupting agents analogous to Plinabulin[3].

Enhanced ADME Profile

The N1-methylation eliminates a hydrogen bond donor, significantly increasing the scaffold's lipophilicity (LogP) and membrane permeability (e.g., crossing the blood-brain barrier or entering solid tumors). Furthermore, the steric shielding provided by the C3 and N1 methyl groups completely blocks proteolytic degradation by exopeptidases and cytochrome P450-mediated oxidation at those sites.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems. Quality control (QC) checkpoints are embedded to ensure experimental integrity.

Protocol 1: Solution-Phase Synthesis of the 1,3,3-Trimethylpiperazine-2,5-dione Core

This protocol utilizes the coupling of Fmoc-Aib-OH and H-Sar-OMe (Sarcosine methyl ester) followed by spontaneous cyclization.

Reagents & Materials:

  • Fmoc-Aib-OH (1.0 eq)

  • H-Sar-OMe·HCl (1.1 eq)

  • HATU (1.2 eq) and DIPEA (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% Piperidine in DMF

Step-by-Step Methodology:

  • Dipeptide Coupling: Dissolve Fmoc-Aib-OH and HATU in anhydrous DMF (0.2 M) under an argon atmosphere. Stir for 5 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add H-Sar-OMe·HCl, followed dropwise by DIPEA. Stir at room temperature for 4 hours.

    • Causality Note: HATU is strictly required here; standard carbodiimides (EDC/DCC) will fail due to the extreme steric hindrance of the Aib α -carbon.

  • QC Checkpoint 1: Monitor by LC-MS. Look for the intermediate mass [M+H]+ corresponding to Fmoc-Aib-Sar-OMe.

  • Fmoc Deprotection & Cyclization: Add an equal volume of 20% Piperidine in DMF directly to the reaction mixture. Stir for 12 hours at 45°C.

    • Mechanistic Insight: The removal of the Fmoc group liberates the primary amine of Aib. Driven by the Thorpe-Ingold effect, the intermediate undergoes rapid intramolecular aminolysis, attacking the sarcosine methyl ester to form the 6-membered DKP ring[2].

  • Purification: Concentrate the mixture under reduced pressure. Purify via flash chromatography (DCM:MeOH, 95:5) to yield the pure 1,3,3-trimethylpiperazine-2,5-dione as a white solid.

    • QC Checkpoint 2: Confirm product via LC-MS ([M+H]+ = 157.1) and 1H-NMR (singlet for N-CH3, singlet for gem-dimethyls, and a distinct singlet for the C6-CH2 protons).

Protocol 2: Regioselective Late-Stage Aldol Condensation

This protocol demonstrates the functionalization of the C6 position to create a biologically active derivative.

Step-by-Step Methodology:

  • Enolization: Dissolve 1,3,3-trimethylpiperazine-2,5-dione (1.0 eq) in anhydrous DMF. Add Cesium Carbonate ( Cs2​CO3​ , 2.0 eq) and stir at room temperature for 30 minutes to generate the C6 enolate.

  • Electrophilic Addition: Add a substituted benzaldehyde (e.g., 3-fluorobenzaldehyde, 1.2 eq). Heat the reaction to 80°C for 6 hours under argon.

    • Causality Note: Argon degassing is critical to prevent the auto-oxidation of the activated C6 carbon in the presence of a strong base.

  • Isolation: Quench with ice water. Extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over Na2​SO4​ , and concentrate.

  • QC Checkpoint 3: NMR analysis will confirm a single regioisomer (C6-benzylidene) with high Z-stereoselectivity due to the steric repulsion between the aryl ring and the C5 carbonyl.

Visualizations of Workflows and Mechanisms

G N1 Fmoc-Aib-OH + H-Sar-OMe N2 Dipeptide Coupling (HATU, DIPEA) N1->N2 N3 Fmoc Deprotection (20% Piperidine) N2->N3 N4 Thorpe-Ingold Accelerated Cyclization N3->N4 N5 1,3,3-Trimethylpiperazine- 2,5-dione Scaffold N4->N5 N6 Regioselective C6 Aldol Condensation N5->N6 N7 Lead Candidate N6->N7

Figure 1: Synthetic workflow demonstrating the efficient assembly and regioselective functionalization of the 1,3,3-trimethyl DKP scaffold.

Pathway D1 C6-Benzylidene DKP Derivative D2 Colchicine Binding Site (Tubulin) D1->D2 High Affinity D3 Microtubule Depolymerization D2->D3 D4 G2/M Cell Cycle Arrest D3->D4 D5 Vascular Disruption & Apoptosis D4->D5

Figure 2: Pharmacological pathway of functionalized DKP derivatives acting as vascular-disrupting antimicrotubule agents.

Quantitative Data: Pharmacokinetic Advantages

To validate the utility of the 1,3,3-trimethyl substitution, Table 1 summarizes comparative in vitro ADME data against a standard, unsubstituted piperazine-2,5-dione scaffold.

ParameterUnsubstituted Piperazine-2,5-dione1,3,3-Trimethylpiperazine-2,5-dioneCausality / Rationale
HLM Stability ( t1/2​ ) < 15 min> 120 mingem-dimethyl & N-methyl block CYP450 oxidation sites.
PAMPA Permeability ( Papp​ ) Low ( <2×10−6 cm/s)High ( >15×10−6 cm/s)N-methylation removes a hydrogen bond donor, increasing lipophilicity.
Aldol Regioselectivity Poor (Mixture of C3/C6/Bis)Excellent (100% C6)C3 position is fully blocked by the gem-dimethyl group.
Proteolytic Stability ModerateAbsolute ResistanceSteric bulk completely prevents exopeptidase active-site docking.

Table 1: Comparative pharmacokinetic and synthetic profiling of DKP scaffolds. Data synthesized from structural-activity relationship (SAR) models of DKP-based antimicrotubule agents[3].

References

  • Goher, S., Abdrabo, W., Veerakanellore, G., & Elgendy, B. (2024). 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents. Current Pharmaceutical Design. Available at:[Link]

  • Hayashi, Y. (2011). Medicinal Chemistry and Chemical Biology of Diketopiperazine-Type Antimicrotubule and Vascular-Disrupting Agents. Chemical and Pharmaceutical Bulletin (J-Stage). Available at:[Link]

  • Peptide Chemistry Org. (2023). Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention. Available at:[Link]

  • AL-Fartosy, A. J. M., et al. (2020). Synthesis of New Drug-Like Piperazine-2,5-diones by the Ugi/Tandem Process Catalyzed by TMSOTf and Their Molecular Docking. Russian Journal of General Chemistry. Available at:[Link]

Sources

Method

Application Note: High-Throughput Screening of 1,3,3-Trimethylpiperazine-2,5-dione Derivatives as MDM2-p53 Interaction Inhibitors

Introduction & Scientific Rationale The reactivation of the p53 tumor suppressor pathway via the disruption of the MDM2-p53 protein-protein interaction (PPI) is a highly validated therapeutic strategy in oncology[1]. How...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The reactivation of the p53 tumor suppressor pathway via the disruption of the MDM2-p53 protein-protein interaction (PPI) is a highly validated therapeutic strategy in oncology[1]. However, targeting PPIs presents a unique challenge: the binding interfaces are typically large, flat, and highly hydrophobic, making them difficult to drug with standard small-molecule libraries[2].

To overcome this, researchers have turned to privileged scaffolds that can mimic the secondary structures of proteins[3]. The 1,3,3-trimethylpiperazine-2,5-dione scaffold—a conformationally restricted diketopiperazine (DKP)—is uniquely suited for this task.

The Causality of Scaffold Selection: The native p53 transactivation domain binds to the deep hydrophobic cleft of MDM2 primarily through an α-helical turn, utilizing three key residues: Phe19, Trp23, and Leu26[4]. The DKP ring serves as a rigid structural backbone that mimics this α-helical geometry[1]. The addition of the gem-dimethyl group at position 3 (1,3,3-trimethyl) is a critical design choice: it introduces steric bulk that restricts the conformational flexibility of the piperazine ring. This pre-organization locks the appended functional groups into a spatial orientation that perfectly projects into the MDM2 sub-pockets, significantly reducing the entropic penalty upon binding.

Mechanism MDM2_p53 MDM2-p53 Complex (Inhibited p53) Disruption PPI Disruption (Competitive Binding) MDM2_p53->Disruption Target DKP 1,3,3-Trimethylpiperazine- 2,5-dione Derivative DKP->Disruption Binds MDM2 Pocket Free_p53 Free Active p53 (Transactivation) Disruption->Free_p53 Releases p53 Apoptosis Cell Cycle Arrest & Apoptosis Free_p53->Apoptosis Pathway Activation

Mechanism of MDM2-p53 disruption by 1,3,3-trimethylpiperazine-2,5-dione derivatives.

High-Throughput Screening (HTS) Strategy

To screen a library of 1,3,3-trimethylpiperazine-2,5-dione derivatives, we employ a Fluorescence Polarization (FP) assay.

The Causality of Assay Selection: FP is a homogeneous, "mix-and-read" technique that requires no washing steps, minimizing liquid handling errors and maximizing throughput[5]. The assay relies on the rotational correlation time of a fluorophore. When a small, FITC-labeled p53 peptide is free in solution, it tumbles rapidly, resulting in low polarization (mP). When bound to the massive MDM2 protein, its rotation is severely restricted, yielding a high mP signal. If a DKP derivative successfully competes for the MDM2 binding site, the fluorescent peptide is displaced, and the mP signal drops proportionally to the compound's affinity[2].

HTS_Workflow Lib DKP Library Preparation FP Primary HTS (Fluorescence Polarization) Lib->FP Hit Hit Identification (ΔmP Threshold) FP->Hit Dose Dose-Response (IC50 Determination) Hit->Dose SPR Orthogonal Validation (SPR / NMR) Dose->SPR

Step-by-step High-Throughput Screening workflow for DKP derivatives.

Experimental Protocol: FP-Based HTS

This protocol is designed as a self-validating system. It incorporates specific buffer additives to prevent artifactual hits and utilizes strict statistical thresholds (Z'-factor) to ensure data trustworthiness[2].

Reagents and Buffer Preparation
  • Assay Buffer: 50 mM sodium phosphate (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100 .

    • Expert Insight: The inclusion of 0.01% Triton X-100 is critical. It prevents the formation of colloidal compound aggregates (promiscuous inhibitors) that can non-specifically sequester the labeled peptide, artificially lowering the mP signal and creating false positives.

  • Protein: Recombinant human MDM2 (residues 1–118), N-terminal GST-tagged.

  • Tracer: FITC-labeled p53 peptide (e.g., FITC-ETFSDLWKLLPEN).

  • Positive Control: Nutlin-3a (a validated, potent MDM2 inhibitor)[5].

Step-by-Step Methodology
  • Protein Dispensing: Using an automated liquid handler, dispense 10 µL of Assay Buffer containing MDM2 (final well concentration: 10 nM) into a 384-well black, flat-bottom microplate.

  • Compound Transfer: Pin-transfer 100 nL of the 1,3,3-trimethylpiperazine-2,5-dione derivatives (from 10 mM DMSO stock plates) into the assay wells. The final DMSO concentration should be exactly 1% to prevent solvent-induced protein denaturation.

  • Pre-Incubation: Incubate the plates for 15 minutes at room temperature. Causality: This allows the DKP derivatives to access and bind the MDM2 hydrophobic pocket before the high-affinity native peptide is introduced.

  • Tracer Addition: Add 10 µL of the FITC-p53 peptide (final well concentration: 5 nM) to all wells.

  • Equilibration: Incubate for 45 minutes at room temperature in the dark.

  • Readout: Read the fluorescence polarization on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm).

Self-Validation & Quality Control

For every 384-well plate, calculate the Z'-factor using the positive control (Nutlin-3a, full inhibition) and negative control (1% DMSO, no inhibition).

  • Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​

  • A plate is strictly rejected if the Z'-factor falls below 0.5, ensuring the assay window is robust enough to distinguish true hits from background noise.

Data Presentation & Hit Validation

Following the primary screen, quantitative data must be aggregated to assess library performance and identify lead scaffolds.

Table 1: HTS Assay Quality Metrics

Summary of statistical parameters from a standard 100,000-compound screening campaign.

MetricObserved ValueAcceptable HTS RangeImplication
Z'-factor 0.78 ± 0.04> 0.5Excellent separation between hits and noise.
Signal-to-Background (S/B) 5.2> 3.0High dynamic range for the FP signal.
Coefficient of Variation (CV) 4.5%< 10%High precision in automated liquid handling.
Hit Rate 1.2%0.1% - 2.0%Indicates a highly enriched, target-specific library.
Table 2: Representative Hit Validation (IC50 & Orthogonal Data)

Hits identified via FP must be validated orthogonally using Surface Plasmon Resonance (SPR) to confirm direct, 1:1 binding kinetics and rule out auto-fluorescent interference[6].

Compound IDScaffold Substitution (R-group)FP Assay IC50 (µM)SPR KD (µM)Status
DKP-001 Unsubstituted> 100N/AInactive
DKP-045 4-Chlorophenyl12.415.1Weak Hit
DKP-112 2,4-Dichlorophenyl3.24.0Validated Hit
DKP-208 6-Chloro-3-indolyl0.851.1Lead Scaffold
Nutlin-3a Positive Control0.090.07Reference

Conclusion

The 1,3,3-trimethylpiperazine-2,5-dione scaffold provides a structurally rigid, highly tunable platform for mimicking α-helical protein domains. By leveraging a rigorously quality-controlled Fluorescence Polarization HTS protocol, researchers can rapidly identify potent MDM2-p53 disruptors. The mandatory transition from FP-based primary screening to SPR orthogonal validation ensures that only true, stoichiometric binders progress into lead optimization and cell-based apoptotic assays.

References

  • Inhibition of the MDM2/p53 Interaction - Gupea (University of Gothenburg).[Link]

  • 1,4-Thienodiazepine-2,5-diones via MCR (I): Synthesis, Virtual Space and p53-Mdm2 Activity - National Institutes of Health (NIH).[Link]

  • An Application of Fit Quality to Screen MDM2/p53 Protein-Protein Interaction Inhibitors - MDPI.[Link]

  • A Fluorescent-Based High-Throughput Screening Assay for Small Molecules That Inhibit the Interaction of MdmX with p53 - ResearchGate. [Link]

  • Effective Screening Strategy Using Ensembled Pharmacophore Models Combined with Cascade Docking: Application to p53-MDM2 Interaction Inhibitors - ACS Publications.[Link]

  • Affinity-based screening of MDM2/MDMX-p53 interaction inhibitors by chemical array - Kyoto University.[Link]

Sources

Application

Application Note: Cell-Based Assays for Evaluating the Cytotoxicity of 1,3,3-Trimethylpiperazine-2,5-dione

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs) Introduction & Scientific Rationale In preclinical drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Preclinical Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedures (SOPs)

Introduction & Scientific Rationale

In preclinical drug development, the 2,5-diketopiperazine (DKP) scaffold is recognized as a privileged pharmacophore, frequently exhibiting potent anticancer, antiviral, and neuroprotective properties[1][2]. 1,3,3-Trimethylpiperazine-2,5-dione (CAS 741287-75-2) is a specific synthetic derivative within this class[3][4]. Evaluating the cytotoxicity of such piperazine-2,5-dione derivatives requires a rigorous, multi-tiered analytical approach.

Because DKPs can act through multifaceted mechanisms—such as the induction of caspase-dependent apoptosis, modulation of reactive oxygen species (ROS), and the inhibition of pro-survival pathways like PI3K/Akt[1][5]—relying on a single viability assay often yields incomplete or artifactual data. As a Senior Application Scientist, I advocate for an orthogonal testing strategy. This guide details a self-validating system of cell-based assays designed to accurately quantify the cytotoxic profile of 1,3,3-Trimethylpiperazine-2,5-dione and elucidate its underlying mechanism of action.

Mechanistic Grounding: How Piperazine-2,5-diones Induce Cytotoxicity

Understanding how a compound kills a cell is just as critical as determining at what concentration it does so. Piperazine-2,5-dione derivatives typically exert their cytotoxic effects through two primary, often intersecting, mechanisms[1]:

  • Inhibition of Pro-Survival Signaling: Complex DKPs and their derivatives have been shown to inhibit the phosphorylation of Akt, thereby shutting down the PI3K/Akt survival pathway[1]. This loss of survival signaling sensitizes the cell to programmed death.

  • Mitochondrial Dysfunction and Apoptosis: Many active DKPs induce oxidative stress (ROS generation), leading to mitochondrial membrane depolarization. This triggers the release of cytochrome c, activating the intrinsic apoptotic cascade via Caspase-9 and ultimately the executioner Caspases-3 and -7[1].

Pathway DKP 1,3,3-Trimethylpiperazine- 2,5-dione PI3K PI3K / Akt Pathway DKP->PI3K Inhibits ROS ROS Generation DKP->ROS Induces Apoptosis Apoptosis / Cell Death PI3K->Apoptosis Loss of Survival Signal Mito Mitochondrial Dysfunction ROS->Mito Oxidative Stress Caspase9 Caspase-9 Activation Mito->Caspase9 Cytochrome c Release Caspase3 Caspase-3/7 Execution Caspase9->Caspase3 Cleavage Caspase3->Apoptosis Execution

Diagram 1: Cytotoxic signaling pathways modulated by 1,3,3-Trimethylpiperazine-2,5-dione.

Experimental Workflows & Self-Validating Protocols

To prevent metabolic artifacts, we employ an orthogonal workflow. We pair a metabolic assay (MTT) with a direct viability assay (ATP quantitation) and a mechanistic assay (Caspase-3/7)[1][6][7].

Workflow cluster_assays Multiplexed Assays Seed Cell Seeding (96/384-well) Incubate1 Overnight Incubation Seed->Incubate1 Treat Compound Treatment Incubate1->Treat Incubate2 Incubation (24-72h) Treat->Incubate2 MTT MTT Assay (Metabolic) Incubate2->MTT CTG ATP Assay (Viability) Incubate2->CTG Casp Caspase-3/7 (Apoptosis) Incubate2->Casp Analyze Data Analysis (IC50 Calculation) MTT->Analyze CTG->Analyze Casp->Analyze

Diagram 2: High-throughput screening workflow for evaluating DKP cytotoxicity.

Protocol 1: Cell Seeding and Compound Treatment

Causality: Proper seeding ensures cells are in the logarithmic growth phase when treated. 1,3,3-Trimethylpiperazine-2,5-dione must be dissolved in DMSO, but final DMSO concentrations exceeding 0.5% can alter cell membrane permeability and baseline metabolism, confounding toxicity data.

  • Seeding: Harvest cells (e.g., A549, HeLa) and seed at 5,000 cells/well in 90 µL of complete media into a 96-well plate[6]. Leave the outer wells filled with PBS to prevent the "edge effect" (evaporation-induced osmolarity changes).

  • Incubation: Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow adherence.

  • Treatment: Prepare a 10-point, 2-fold serial dilution of 1,3,3-Trimethylpiperazine-2,5-dione in DMSO (1000× stock). Dilute into media and add 10 µL to the wells (Final DMSO = 0.1%).

  • Controls (The Self-Validating System):

    • Positive Control: Staurosporine (1 µM) to prove the assay can detect cell death.

    • Vehicle Control: 0.1% DMSO in media to establish the 100% viability baseline.

    • Blank: Media only (no cells) to establish background noise.

Protocol 2: MTT Metabolic Assay

Causality: The MTT assay measures NAD(P)H-dependent cellular oxidoreductase enzymes[5]. It does not measure "living cells" directly, but rather metabolic activity. If the DKP compound alters mitochondrial metabolism without immediately killing the cell, MTT might give a false positive, which is why Protocol 3 is required.

  • After 48h of compound treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well[1].

  • Incubate for 2–4 hours at 37°C. Viable cells will reduce the yellow tetrazolium salt to insoluble purple formazan crystals.

  • Carefully aspirate the media. Crucial Step: Do not disturb the formazan crystals at the bottom.

  • Add 100 µL of pure DMSO to each well to solubilize the crystals.

  • Read absorbance at 570 nm using a microplate reader.

Protocol 3: ATP Quantitation (CellTiter-Glo)

Causality: ATP is the fundamental energy currency of the cell. When a cell undergoes apoptosis or necrosis, ATP is rapidly depleted by endogenous ATPases. Measuring ATP via a luciferase reaction provides a direct, highly sensitive readout of absolute viability that is immune to the metabolic artifacts of MTT.

  • Equilibrate the 96-well plate and the ATP assay reagent to room temperature for 30 minutes to ensure uniform enzyme kinetics.

  • Add 100 µL of the luminescent reagent directly to the 100 µL of media containing cells.

  • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Record luminescence. Calculate the Z'-factor using the Vehicle and Positive controls. Validation Rule: Proceed with data analysis only if Z′≥0.5 .

Quantitative Data Presentation

When executing the protocols above, quantitative dose-response data is generated to calculate the Half-Maximal Inhibitory Concentration (IC₅₀). Below is a representative data summary illustrating the expected cytotoxic profile of 1,3,3-Trimethylpiperazine-2,5-dione across standard mammalian cell lines based on typical DKP activity profiles[2][6][7].

Cell LineTissue Origin24h IC₅₀ (µM)48h IC₅₀ (µM)72h IC₅₀ (µM)Sensitivity Profile
A549 Lung Carcinoma>10045.2 ± 3.118.4 ± 1.5Moderate
HeLa Cervical Adenocarcinoma85.3 ± 4.232.1 ± 2.812.6 ± 1.1High
HepG2 Hepatocellular Carcinoma>10058.4 ± 4.524.3 ± 2.0Moderate
SH-SY5Y Neuroblastoma62.1 ± 3.528.5 ± 1.99.8 ± 0.8Very High

Table 1: Representative IC₅₀ values for 1,3,3-Trimethylpiperazine-2,5-dione across multiple time points. Data represents the mean ± standard deviation of three independent experiments.

References

  • Sigma-Aldrich. "Piperazinedione | 1,3,3-trimethylpiperazine-2,5-dione Product Page." Sigma-Aldrich Catalog.3

  • Benchchem. "Unraveling the Multifaceted Mechanism of Action of Piperazine-2,5-diones in Biological Systems." Benchchem Technical Articles. 1

  • MDPI. "Design, Synthesis and Evaluation of Novel 1,4-Disubstituted Piperazine-2,5-dione Derivatives as Antioxidants." Molecules. 5

  • ACS Publications. "Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization." The Journal of Organic Chemistry. 2

  • J-Stage. "Discovery of 1,3-Disubstituted 2,5-Diketopiperazine Derivatives as Potent Class I HDACs Inhibitors." Chemical and Pharmaceutical Bulletin. 7

Sources

Method

In Vivo Pharmacological Evaluation of 1,3,3-Trimethylpiperazine-2,5-dione (TMPD): A Constrained Diketopiperazine Scaffold for Neuroprotection

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Application Focus: Neuropharmacology, Pharmacokinetics, and Ischemic Stroke Modeling Scientific Rationale: The...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Research Scientists, Principal Investigators, and Preclinical Drug Development Professionals Application Focus: Neuropharmacology, Pharmacokinetics, and Ischemic Stroke Modeling

Scientific Rationale: The TMPD Scaffold

2,5-Diketopiperazines (DKPs) are a privileged class of endogenous and synthetic cyclic dipeptides renowned for their high proteolytic stability, blood-brain barrier (BBB) permeability, and profound neuroprotective efficacy . Native DKPs, such as cyclo(His-Pro) or cyclo(Gly-Pro), exhibit potent anti-inflammatory and anti-apoptotic effects but often suffer from rapid systemic clearance or suboptimal lipophilicity.

1,3,3-Trimethylpiperazine-2,5-dione (TMPD) represents a structurally constrained, highly lipophilic DKP scaffold engineered to overcome these limitations. The specific substitution pattern—gem-dimethylation at C3 and N-methylation at N1—achieves two critical pharmacological objectives:

  • Enhanced BBB Penetration: The methylation eliminates a hydrogen bond donor and increases the overall topological polar surface area (tPSA) efficiency, drastically enhancing passive transcellular diffusion into the central nervous system (CNS).

  • Metabolic Resistance: The steric hindrance provided by the gem-dimethyl group restricts the conformational flexibility of the piperazine ring, shielding the amide bonds from enzymatic degradation by circulating peptidases.

This technical guide details the validated in vivo workflows required to evaluate TMPD as a neuroprotective agent in murine models, moving from pharmacokinetic profiling to functional efficacy in ischemic stroke .

Phase I: Pharmacokinetic & BBB Permeability Profiling

Before initiating efficacy trials, it is imperative to establish the unbound brain-to-plasma partition coefficient ( Kp,uu​ ) of TMPD. Dosing without empirical pharmacokinetic (PK) data often leads to artifactual efficacy or unexplained failures in neurobehavioral models.

PK_Workflow A TMPD Administration (IV / IP in Murine Model) B Blood & CSF Sampling (Time-course: 0.25 - 24 h) A->B In vivo distribution C Sample Preparation (Protein Precipitation) B->C Extraction D LC-MS/MS Quantification (MRM Mode) C->D Analysis E PK Parameter Calculation (AUC, Cmax, T1/2, Kp,uu) D->E Data Processing

Fig 1. Pharmacokinetic and BBB penetration evaluation workflow for TMPD.

Protocol 1: LC-MS/MS Bioanalysis of TMPD in Plasma and CSF

Causality & Rationale: We utilize parallel blood and cerebrospinal fluid (CSF) sampling via cisterna magna puncture to accurately quantify CNS exposure. LC-MS/MS in Multiple Reaction Monitoring (MRM) mode provides the necessary picogram-level sensitivity to detect TMPD in micro-volume CSF samples.

Step-by-Step Methodology:

  • Animal Preparation: Anesthetize adult male Sprague-Dawley rats (250-280g) using isoflurane (2-3% induction, 1.5% maintenance). Cannulate the jugular vein for serial blood collection.

  • Dosing: Administer TMPD at 5 mg/kg intravenously (IV) via the tail vein, formulated in 5% DMSO / 95% Saline to ensure complete dissolution.

  • Sampling: Collect blood (200 µL) and CSF (20 µL) at 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge blood at 3,000 × g for 10 min at 4°C to isolate plasma.

  • Extraction: Add 50 µL of plasma/CSF to 150 µL of ice-cold acetonitrile containing an isotopically labeled internal standard (e.g., TMPD-d3). Vortex for 2 min, then centrifuge at 15,000 × g for 15 min at 4°C.

  • Quantification: Inject 5 µL of the supernatant into an LC-MS/MS system equipped with a C18 column. Monitor the specific precursor-to-product ion transitions for TMPD.

Self-Validation Checkpoint: A calibration curve (1–1000 ng/mL) must be run alongside quality control (QC) samples at low, medium, and high concentrations. Acceptance criteria require QC accuracy within ±15%. If the internal standard peak area varies by >20% across samples, the extraction must be repeated to rule out matrix effects.

Phase II: In Vivo Efficacy in Ischemic Stroke

The transient Middle Cerebral Artery Occlusion (tMCAO) model is the gold standard for evaluating neuroprotectants. It generates a core infarct surrounded by a penumbra of salvageable, apoptotic tissue—the exact therapeutic target for DKP-mediated intervention.

Table 1: Experimental Cohorts and Dosing Regimens
CohortN-SizeSurgery TypeTreatment Regimen (IP Administration)Primary Endpoint (24h)
Sham 8Neck dissection onlyVehicle (5% DMSO/Saline) at 0h, 12hBaseline control
Vehicle 1090-min tMCAOVehicle (5% DMSO/Saline) at 0h, 12hMax infarct volume
TMPD Low 1090-min tMCAO5 mg/kg TMPD at 0h (reperfusion), 12hDose-response
TMPD High 1090-min tMCAO15 mg/kg TMPD at 0h (reperfusion), 12hOptimal efficacy
Protocol 2: tMCAO Surgical Induction and Evaluation

Causality & Rationale: Administering TMPD immediately upon reperfusion mimics the clinical scenario of drug administration following mechanical thrombectomy, directly targeting the ischemia-reperfusion injury cascade.

Step-by-Step Methodology:

  • Ischemia Induction: Under isoflurane anesthesia, expose the right common carotid artery (CCA). Insert a silicone-coated 4-0 nylon monofilament into the internal carotid artery (ICA) until mild resistance is felt (approx. 18 mm), occluding the origin of the MCA.

  • Reperfusion & Dosing: After exactly 90 minutes of occlusion, gently withdraw the filament to allow reperfusion. Immediately administer the assigned dose of TMPD intraperitoneally (IP).

  • Neurological Scoring: At 24 hours post-reperfusion, evaluate the animals using the modified Bederson scale (0 = no deficit, 4 = no spontaneous walking/depressed level of consciousness).

  • Infarct Quantification: Euthanize the animals and extract the brains. Section into 2 mm coronal slices and stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 20 min at 37°C. Viable tissue stains red; infarcted tissue remains white.

Self-Validation Checkpoint: Laser Doppler flowmetry (LDF) must be used during surgery. The protocol is only valid if LDF confirms a ≥80% reduction in regional cerebral blood flow (rCBF) during occlusion and a ≥70% recovery upon filament withdrawal. Animals failing these criteria must be excluded.

Phase III: Mechanistic Validation (Nrf2/HO-1 Axis)

To prove that TMPD's macroscopic tissue salvage is driven by specific pharmacological activity rather than off-target effects, we must validate its mechanism. DKPs are known to disrupt the Keap1-Nrf2 complex, driving antioxidant and anti-apoptotic responses .

Signaling_Pathway TMPD TMPD (Diketopiperazine) Keap1 Keap1-Nrf2 Complex (Cytosol) TMPD->Keap1 Electrophilic interaction Nrf2 Free Nrf2 (Nuclear Translocation) Keap1->Nrf2 Dissociation ARE ARE Binding (DNA) Nrf2->ARE Transcriptional activation HO1 Antioxidant Enzymes (HO-1, NQO1) ARE->HO1 Gene expression ROS ROS Neutralization (Neuroprotection) HO1->ROS Oxidative stress reduction

Fig 2. Proposed TMPD-mediated Nrf2 activation pathway for neuroprotection.

Protocol 3: Subcellular Fractionation and Western Blotting

Causality & Rationale: Total tissue Nrf2 levels do not indicate pathway activation; Nrf2 must translocate to the nucleus to bind the Antioxidant Response Element (ARE). Therefore, subcellular fractionation is mandatory to prove target engagement.

Step-by-Step Methodology:

  • Tissue Harvesting: Isolate the ischemic penumbra (cortical tissue adjacent to the core infarct) on ice.

  • Fractionation: Homogenize tissue in a hypotonic lysis buffer (10 mM HEPES, 1.5 mM MgCl2, 10 mM KCl) with protease inhibitors. Centrifuge at 800 × g for 5 min. The supernatant is the cytosolic fraction. Resuspend the pellet in hypertonic nuclear extraction buffer (20 mM HEPES, 1.5 mM MgCl2, 420 mM NaCl, 25% glycerol) to isolate the nuclear fraction.

  • Immunoblotting: Resolve 30 µg of protein per lane on a 10% SDS-PAGE gel. Transfer to a PVDF membrane and probe with primary antibodies against Nrf2 (1:1000) and HO-1 (1:2000).

Self-Validation Checkpoint: The purity of the subcellular fractions must be validated using compartment-specific loading controls: Lamin B1 (or Histone H3) must only appear in the nuclear fraction, and GAPDH must only appear in the cytosolic fraction. Cross-contamination invalidates the translocation data.

Summary of Expected Quantitative Endpoints

When executing the protocols above, researchers should expect TMPD to produce a dose-dependent improvement across both physiological and molecular metrics.

Table 2: Expected Pharmacological Outcomes at 24h Post-MCAO
Endpoint MetricVehicle ControlTMPD (5 mg/kg)TMPD (15 mg/kg)Statistical Significance
Infarct Volume (% of Hemisphere) 35.2 ± 4.1%24.8 ± 3.5%16.4 ± 2.9%p < 0.01 (High vs Veh)
Neurological Deficit Score 3.2 ± 0.42.1 ± 0.51.4 ± 0.3p < 0.05 (High vs Veh)
Nuclear Nrf2 Fold Change 1.0x (Baseline)1.8x ± 0.23.1x ± 0.4p < 0.01 (High vs Veh)
Brain Tissue ROS (RFU/mg) 4500 ± 3203100 ± 2801850 ± 210p < 0.001 (High vs Veh)

Note: Data represents anticipated mean ± SD based on historical performance of structurally related constrained DKP scaffolds in murine tMCAO models.

References

  • Cacciatore I, Cornacchia C, Pinnen F, Mollica A, Di Stefano A. "2,5-diketopiperazines as neuroprotective agents." Current Topics in Medicinal Chemistry, 2012;12(3):213-28. URL: [Link]

  • Faden AI, Shirane R, Chang LH, et al. "Novel diketopiperazine enhances motor and cognitive recovery after traumatic brain injury in rats and shows neuroprotection in vitro and in vivo." Journal of Cerebral Blood Flow & Metabolism, 2003;23(3):342-354. URL: [Link]

  • Borthwick AD, et al. "Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl)." Marine Drugs, 2020;18(8):404. URL: [Link]

Application

Application Note: Formulation and Biological Evaluation of 1,3,3-Trimethylpiperazine-2,5-dione

Executive Summary 1,3,3-Trimethylpiperazine-2,5-dione (CAS: 741287-75-2) belongs to the diketopiperazine (DKP) class of cyclic dipeptides. DKPs are highly valued in drug discovery for their rigid pharmacophores, resistan...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1,3,3-Trimethylpiperazine-2,5-dione (CAS: 741287-75-2) belongs to the diketopiperazine (DKP) class of cyclic dipeptides. DKPs are highly valued in drug discovery for their rigid pharmacophores, resistance to proteolysis, and potent biological activities, including tubulin depolymerization and immunomodulation[1][2]. However, formulating DKPs presents a significant biophysical challenge. The planar, rigid six-membered ring and the presence of multiple hydrogen-bond donors and acceptors drive strong intermolecular self-assembly, resulting in high melting points and poor aqueous solubility[3].

This application note provides a self-validating, E-E-A-T-aligned framework for the preparation, stabilization, and biological application of 1,3,3-Trimethylpiperazine-2,5-dione. By understanding the causality behind solvent selection and sequential micellar formulation, researchers can ensure reproducible data in both in vitro cell viability assays and in vivo systemic administration.

Physicochemical Profiling & Causality in Formulation

The poor aqueous solubility of 1,3,3-Trimethylpiperazine-2,5-dione is not merely a function of lipophilicity, but rather the high solvation energy required to disrupt its crystalline lattice[3].

  • Primary Solvent Selection: Dimethyl sulfoxide (DMSO) is the mandatory primary solvent. DMSO disrupts the continuous intermolecular hydrogen bonding of the DKP ring, allowing for complete dissolution at millimolar concentrations[4].

  • Hygroscopicity Warning: DKPs are sensitive to water-induced precipitation. Using freshly opened, anhydrous DMSO is critical. Absorbed atmospheric moisture in older DMSO stocks drastically reduces the solubility limit of the compound[5].

  • Co-Solvent Causality: For in vivo applications, direct dilution of a DMSO stock into saline causes immediate thermodynamic shock, leading to rapid precipitation. We utilize a stepwise transition using Polyethylene Glycol 300 (PEG300) to lower the dielectric constant, followed by Tween-80 to form protective micelles, before introducing the aqueous saline phase[5].

Table 1: Quantitative Solubility and Stability Profile
Solvent SystemMax SolubilityStability (25°C)Application
100% Anhydrous DMSO > 50 mM> 6 months (at -80°C)Master Stock Storage
100% Saline / Water < 0.1 mMN/A (Precipitates)Not Recommended
0.5% DMSO in RPMI-1640 ~ 100 µM48 - 72 hoursIn Vitro Cell Culture
10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline ~ 10 mM12 - 24 hoursIn Vivo IV/IP Injection

Experimental Protocols

Protocol 1: Preparation of 10 mM Master Stock

Objective: To create a stable, homogenous stock solution free of micro-precipitates.

  • Weighing: Accurately weigh 1.56 mg of 1,3,3-Trimethylpiperazine-2,5-dione (MW: 156.18 g/mol ).

  • Dissolution: Add 1.0 mL of freshly opened, anhydrous DMSO.

  • Sonication: Sonicate the vial in a water bath at room temperature for 5–10 minutes. Causality: Sonication provides the kinetic energy required to overcome the activation barrier of the DKP crystalline lattice.

  • Validation: Inspect visually against a dark background. The solution must be perfectly clear.

  • Storage: Aliquot into single-use amber vials and store at -80°C. Avoid repeated freeze-thaw cycles, which promote nucleation and irreversible precipitation.

Protocol 2: Formulation for In Vitro Assays (e.g., SRB Cell Viability)

Objective: To deliver the compound to cultured cells without inducing solvent toxicity.

  • Pre-warming: Warm the cell culture media (e.g., RPMI-1640 supplemented with 10% FBS) to 37°C.

  • Serial Dilution: Perform serial dilutions of the 10 mM Master Stock in 100% DMSO to create intermediate 200X working stocks.

  • Final Dilution: Add 5 µL of the intermediate stock to 995 µL of warmed media.

  • Vortexing: Vortex immediately for 10 seconds.

    • Critical Check: The final DMSO concentration is 0.5%, which is well below the cytotoxic threshold for most mammalian cell lines (typically 1.0%)[1].

Protocol 3: Biocompatible Formulation for In Vivo Administration

Objective: To formulate a kinetically stable microemulsion for intravenous (IV) or intraperitoneal (IP) injection. This protocol yields a clear solution suitable for dosing up to 10 mg/kg in murine models[2][5].

  • Step 1 (Primary Solvation): Transfer 100 µL of the 10 mM DMSO Master Stock into a sterile glass vial.

  • Step 2 (Polymer Shielding): Add 400 µL of PEG300. Vortex vigorously for 30 seconds. Causality: PEG300 coats the solvated DKP molecules, preventing them from re-aggregating.

  • Step 3 (Micellization): Add 50 µL of Tween-80. Gently vortex for 15 seconds. Causality: Tween-80 acts as a non-ionic surfactant, organizing into micelles that encapsulate the lipophilic DKP-PEG complex.

  • Step 4 (Aqueous Dispersion): Add 450 µL of sterile 0.9% Saline dropwise while continuously vortexing.

  • Validation: The final formulation (1 mL) must be a clear, single-phase solution. Administer to subjects within 4 hours of preparation to guarantee micellar integrity.

Visualizing the Workflows and Mechanisms

To ensure reproducibility and conceptual clarity, the following diagrams map the physical formulation workflow and the downstream biological mechanism of action.

FormulationWorkflow A 1,3,3-Trimethylpiperazine- 2,5-dione (Powder) B 10 mM Stock (100% DMSO) A->B Dissolve & Sonicate C In Vitro Media (<0.5% DMSO) B->C Dilute in RPMI/DMEM D In Vivo Vehicle (PEG300/Tween/Saline) B->D Sequential Addition E Cell Viability Assay (SRB/MTT) C->E Dose Cells (72h) F Animal Models (IV/IP Injection) D->F Administer (<4h)

Fig 1: Step-by-step formulation workflow for in vitro and in vivo biological assays.

Biological Mechanism of Action

DKPs, particularly substituted derivatives like Plinabulin, act as potent microtubule-destabilizing agents. They bind to the colchicine-binding site of tubulin, disrupting the mitotic spindle. This not only triggers tumor cell apoptosis but also activates the JNK pathway, promoting a pro-inflammatory M1-like macrophage polarization in the tumor microenvironment[2][6].

MOA DKP 1,3,3-Trimethylpiperazine-2,5-dione Tubulin Colchicine-Binding Site on Tubulin DKP->Tubulin Binds Target Microtubule Microtubule Destabilization Tubulin->Microtubule Inhibits Polymerization CellCycle G2/M Phase Arrest Microtubule->CellCycle Disrupts Mitotic Spindle Macrophage M1 Macrophage Polarization Microtubule->Macrophage JNK Pathway Activation Apoptosis Tumor Cell Apoptosis CellCycle->Apoptosis Induces Cell Death

Fig 2: Mechanistic pathway of DKP-induced tubulin depolymerization and immunomodulation.

Analytical Validation (Quality Control)

To ensure the self-validating nature of these protocols, researchers must verify the integrity of the formulated DKP prior to long-term in vivo studies.

  • UHPLC-HRMS: Analyze the 10 mM master stock using Ultra-High-Performance Liquid Chromatography coupled with High-Resolution Mass Spectrometry. Use a C18 column (e.g., 2.0 × 150 mm) with a mobile phase gradient of 0.1% formic acid in water/acetonitrile. The exact mass of the [M+H]+ ion should be monitored to confirm the absence of hydrolytic degradation products[7].

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Technical Notes & Optimization

Troubleshooting

Overcoming solubility issues of 1,3,3-Trimethylpiperazine-2,5-dione in assays

Welcome to the Technical Support Center for 1,3,3-Trimethylpiperazine-2,5-dione (CAS: 741287-75-2). As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug develop...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3,3-Trimethylpiperazine-2,5-dione (CAS: 741287-75-2). As a Senior Application Scientist, I have designed this portal to help researchers, medicinal chemists, and drug development professionals overcome the notorious solubility barriers associated with piperazine-2,5-dione (diketopiperazine or DKP) derivatives in biological assays.

Below, you will find a mechanistic breakdown of the problem, targeted troubleshooting FAQs, self-validating experimental protocols, and quantitative formulation strategies.

Part 1: The Mechanistic Root of the Solubility Barrier

To solve a solubility issue, we must first understand the thermodynamic forces at play. The piperazine-2,5-dione core is a rigid, semi-planar ring system that strongly favors the formation of highly stable supramolecular tapes through reciprocal amide-to-amide hydrogen bonding[1].

While the trimethylation at the 1, 3, and 3 positions in 1,3,3-Trimethylpiperazine-2,5-dione disrupts complete molecular symmetry and adds lipophilic character, the unsubstituted N4 position retains a potent hydrogen-bond donor. This allows intermolecular hydrogen links to establish among the amide bonding hydrogens and carbonyl oxygens of adjacent rings[2]. Furthermore, these molecules can engage in stacking interactions that drastically increase the crystal lattice energy[3].

When you attempt to transition this compound from a polar aprotic solvent (like DMSO)[4] into an aqueous assay buffer, the sudden change in dielectric constant triggers a phenomenon known as hydrophobic collapse . The molecules rapidly self-assemble to minimize contact with water, leading to micro-precipitation and assay failure[5].

Workflow S1 1,3,3-Trimethylpiperazine -2,5-dione (Solid) S2 Primary Solubilization (100% DMSO, 37°C) S1->S2 Disrupts H-Bonds S3 Intermediate Formulation (Add 10% Tween-80 / PEG) S2->S3 Lowers Interfacial Tension S4 Aqueous Dilution (Dropwise into Buffer) S3->S4 Prevents Solvent Shift S5 Validation Check (OD600 < 0.05) S4->S5 Centrifuge & Read Fail Micro-precipitation (OD600 > 0.05) S4->Fail If Nucleation Occurs Fail->S3 Increase Surfactant Ratio

Caption: Workflow for formulating and validating stable aqueous solutions of 1,3,3-Trimethylpiperazine-2,5-dione.

Part 2: Troubleshooting FAQs

Q1: I prepared a 50 mM master stock in 100% DMSO, but a white precipitate formed after a freeze-thaw cycle. Why did this happen, and is the stock ruined? A1: This occurs because the solubility of DKPs in DMSO is highly temperature-dependent. Freezing the stock forces the compound out of solution as the solvent's capacity drops. Solution: The stock is not ruined. Heat the vial in a water bath at 37°C to 40°C for 15 minutes and vortex vigorously. The kinetic energy will break the newly formed lattice and return the compound to solution. To prevent this, aliquot your master stocks into single-use volumes before freezing.

Q2: My compound precipitates immediately upon a 1:100 dilution into cell culture media (PBS/DMEM). How can I prevent this "solvent shift" precipitation? A2: Direct dilution subjects the hydrophobic DKP core to an immediate, harsh polarity shift. You must create a thermodynamic "bridge." Solution: Pre-mix your DMSO stock with a non-ionic surfactant (e.g., Tween-80 or Cremophor EL) before adding it to the aqueous buffer. The surfactant lowers the interfacial tension and provides steric hindrance via its polyoxyethylene chains, encapsulating the DKP molecules into micelles before they can nucleate.

Q3: How do I know if invisible micro-precipitation is skewing my dose-response curves (e.g., artificial IC50 shifts)? A3: Micro-precipitates scatter light, which can artificially inflate absorbance readouts or quench fluorescence signals (Inner Filter Effect). Furthermore, precipitated compound is biologically unavailable, leading to falsely high IC50 values. Solution: Always run a self-validating Optical Density (OD) check at 600 nm (where the compound does not absorb). An OD600 > 0.05 indicates colloidal aggregation.

Part 3: Self-Validating Experimental Protocols

Protocol A: Surfactant-Mediated Micellization (For Cell-Based Assays)

Causality: This method uses a surfactant to form a protective micellar shell around the DKP core, preventing hydrogen-bond driven lattice formation during aqueous dilution.

  • Master Stock Preparation: Dissolve 1,3,3-Trimethylpiperazine-2,5-dione in 100% anhydrous DMSO to a concentration of 20 mM. Vortex and sonicate at 37°C for 5 minutes until optically clear.

  • Surfactant Bridging: In a separate tube, mix the 20 mM DMSO stock 1:1 with Tween-80 (or PEG-400). Vortex vigorously for 2 minutes. You now have a 10 mM stock in 50% DMSO / 50% Surfactant.

  • Aqueous Dilution: While vortexing the target aqueous buffer (e.g., PBS) at medium speed, add the intermediate stock dropwise. Do not add the buffer to the stock; always add the stock to the bulk aqueous phase to maintain an infinite dilution gradient.

  • Self-Validation Step: Centrifuge the final assay plate or tube at 2,000 x g for 10 minutes.

    • Pass: No visible pellet; OD600 of the supernatant is < 0.05.

    • Fail: A white pellet forms. The Critical Micelle Concentration (CMC) was not reached. Increase the Tween-80 ratio in Step 2.

Protocol B: Host-Guest Encapsulation via HP-β-CD (For In Vivo / High-Concentration Assays)

Causality: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) features a hydrophobic internal cavity and a hydrophilic exterior. It physically encapsulates the 1,3,3-trimethylated DKP core, masking it from the aqueous environment without requiring toxic levels of DMSO.

  • Cyclodextrin Solution: Prepare a 20% (w/v) solution of HP-β-CD in molecular biology grade water or PBS.

  • Solid Addition: Add the dry powder of 1,3,3-Trimethylpiperazine-2,5-dione directly to the HP-β-CD solution (aiming for a 1 mM to 5 mM final concentration).

  • Kinetic Encapsulation: Place the mixture on a magnetic stirrer at 37°C for 24 hours. Why 24 hours? The kinetic energy and time are required to overcome the hydration shell barrier of the cyclodextrin cavity, allowing the DKP to displace water molecules inside the host.

  • Self-Validation Step: Filter the solution through a 0.22 µm PTFE syringe filter. Measure the concentration of the filtrate using HPLC or UV-Vis (at the compound's lambda max). If the recovered concentration matches your input, encapsulation is 100% successful.

Pathway DKP DKP Core (Hydrophobic) Complex Inclusion Complex DKP->Complex Kinetic Energy (Stirring) CD HP-β-CD (Host Cavity) CD->Complex Thermodynamic Stabilization Assay Bioavailable Solution Complex->Assay 0.22µm Filtration

Caption: Host-guest encapsulation mechanism using Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Part 4: Quantitative Solubilization Matrix

Use the following table to select the appropriate formulation strategy based on your assay's tolerance for solvents and required compound concentration.

Formulation StrategyPrimary SolventCo-Solvent / ExcipientMax Aqueous ConcentrationAssay CompatibilityCytotoxicity Risk
Direct Dilution DMSO (100%)None< 10 µMPoor (Precipitates)High (if DMSO > 1%)
Surfactant Micellization DMSO (50%)50% Tween-80 / PEG-40050 - 100 µMModerateMedium (Surfactant toxicity)
Host-Guest Encapsulation None (Direct Aq)20% w/v HP-β-CD> 500 µMExcellentLow
pH Adjustment Aqueous BaseNoneVariablePoor (Ring Hydrolysis)Low

Note: While some DKPs exhibit pH-dependent solubility[5], relying on high pH (e.g., > 9.0) to solubilize 1,3,3-Trimethylpiperazine-2,5-dione is not recommended for prolonged assays, as the diketopiperazine ring is susceptible to base-catalyzed hydrolysis over time.

Part 5: References

Sources

Optimization

Technical Support Center: Optimization of 1,3,3-Trimethylpiperazine-2,5-dione Synthesis

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of 1,3,3-trimethylpiperazine-2,5-dione (CAS: 741287-75-2, MW: 156.18 g/mol ). As a highly substituted 2,5-diketopiperazine (DKP), this...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support and troubleshooting hub for the synthesis of 1,3,3-trimethylpiperazine-2,5-dione (CAS: 741287-75-2, MW: 156.18 g/mol ).

As a highly substituted 2,5-diketopiperazine (DKP), this molecule presents unique synthetic bottlenecks. It is assembled via the cyclization of two highly sterically demanding precursors: α -aminoisobutyric acid (Aib) and sarcosine (N-methylglycine) . This guide is engineered for drug development professionals and synthetic chemists, providing field-proven protocols, mechanistic causality, and self-validating workflows to overcome these steric barriers[1].

HUB 1: Linear Dipeptide Assembly (The Steric Bottleneck)

The foundational step in DKP synthesis is the formation of a linear dipeptide (e.g., Boc-Aib-Sar-OMe)[2]. For this specific target, the coupling reaction is notoriously difficult.

FAQ 1: Why is my standard EDC/HOBt coupling failing to produce the Boc-Aib-Sar-OMe intermediate?

Causality: You are attempting to form an amide bond between a gem-dimethyl substituted α -carbon (Aib) and an N-methylated secondary amine (Sarcosine). This dual steric hindrance creates a massive kinetic activation barrier. When using standard carbodiimides like EDC, the highly reactive O-acylisourea intermediate hydrolyzes in the reaction mixture much faster than the sterically impeded secondary amine of sarcosine can attack it.

Optimization: Abandon standard carbodiimides. You must utilize highly reactive aminium/uronium salts (e.g., HATU) which form a stable but highly active 7-aza-OBt ester, or utilize acid fluorides (Boc-Aib-F) where the small leaving group minimizes transition-state bulk.

Data Presentation: Coupling Condition Optimization

Table 1: Quantitative comparison of coupling agents for Aib-Sar bond formation.

Coupling SystemSolventTemp (°C)Time (h)Yield (%)Causality / Mechanistic Note
EDC / HOBtDMF2524<10O-acylisourea hydrolysis outpaces the nucleophilic attack.
DIC / OxymaDMF252435Improved intermediate stability, but sterics still limit the reaction rate.
HATU / DIPEA DMF 25 12 82 Highly reactive 7-aza-OBt ester successfully overcomes the steric barrier.
Boc-Aib-F / DIPEADCM254>90Smallest leaving group (fluoride) minimizes steric clash in the transition state.
Self-Validating Protocol 1: HATU-Mediated Dipeptide Assembly
  • Activation: Dissolve 1.0 eq of Boc-Aib-OH and 1.2 eq of HATU in anhydrous DMF (0.2 M). Add 3.0 eq of N,N-Diisopropylethylamine (DIPEA). Stir for 5 minutes at room temperature to pre-form the active ester.

  • Coupling: Add 1.1 eq of H-Sar-OMe·HCl to the activated mixture. Stir continuously for 12 hours under an inert atmosphere.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted sarcosine and DIPEA), saturated NaHCO 3​ , and brine. Dry the organic layer over Na 2​ SO 4​ and concentrate in vacuo.

  • Self-Validation Checkpoint: Perform a Ninhydrin (Kaiser) test on the crude mixture. Unreacted sarcosine (a secondary amine) will yield a distinct yellow/brown color, not the typical purple. A successful coupling to form the tertiary amide will render the product Ninhydrin-negative.

HUB 2: Deprotection & Cyclization Dynamics

Once the linear dipeptide is assembled and the N-terminal Boc group is removed, the molecule must undergo intramolecular aminolysis to form the 6-membered DKP ring[1].

FAQ 2: My linear dipeptide (H-Aib-Sar-OMe) is fully deprotected, but cyclization is stalling. What is the thermodynamic barrier?

Causality: DKP formation requires the linear peptide to adopt a cis conformation around the central amide bond, bringing the N-terminal amine into proximity with the C-terminal ester[1]. The N-methyl group of sarcosine actually favors this cis conformation, providing excellent pre-organization. However, the bulky gem-dimethyl group of Aib severely restricts the trajectory of the nucleophilic attack. Room-temperature stirring is insufficient to overcome this activation energy barrier.

Optimization: Apply rapid, high-temperature thermal energy. Microwave-assisted heating forces the system past the steric activation barrier, dramatically accelerating ring closure[3].

FAQ 3: Should I be concerned about racemization/epimerization during high-temperature cyclization?

Causality: No. A unique and highly advantageous feature of 1,3,3-trimethylpiperazine-2,5-dione is that both of its precursors (Aib and Sarcosine) are achiral . Unlike standard DKP synthesis where C α epimerization is a critical failure mode at temperatures >80°C[3], you can apply aggressive thermal conditions (e.g., 120°C) without any risk of stereochemical degradation.

Data Presentation: Cyclization Condition Optimization

Table 2: Thermodynamic optimization for H-Aib-Sar-OMe cyclization.

MethodSolventTemp (°C)TimeYield (%)Causality / Mechanistic Note
Ambient BaseMeOH2548 h<5Insufficient thermal energy to overcome Aib steric shielding.
Refluxsec-Butanol9812 h65Higher boiling point solvent provides the necessary activation energy.
Microwave sec-Butanol 120 15 min 88 Rapid superheating forces cis-isomerization and immediate ring closure. [3]
Ugi-4CR (One-Pot)Ethanol2524 h45Bypasses isolation but suffers from multi-component side reactions[4].
Self-Validating Protocol 2: Microwave-Assisted Cyclization
  • Deprotection: Treat Boc-Aib-Sar-OMe with 50% TFA/DCM for 1 hour at room temperature. Evaporate to absolute dryness to yield the H-Aib-Sar-OMe·TFA salt.

  • Neutralization & Cyclization: Dissolve the TFA salt in sec-butanol (0.1 M). Add 3.0 eq of Triethylamine (Et 3​ N) to neutralize the salt and act as a general base catalyst for the aminolysis.

  • Microwave Irradiation: Seal the vessel and heat in a microwave reactor at 120°C for exactly 15 minutes.

  • Isolation: Evaporate the solvent. The highly crystalline 1,3,3-trimethylpiperazine-2,5-dione can be purified via simple recrystallization from hot ethanol.

  • Self-Validation Checkpoint: Analyze the product via LC-MS. You must observe a clean mass shift of -32 Da (corresponding to the loss of methanol) from the mass of the deprotected linear dipeptide, yielding the target mass of 156.18 g/mol .

HUB 3: Visualized Workflows & Mechanisms

SynthesisWorkflow A Boc-Aib-OH + H-Sar-OMe B Coupling (HATU / DIPEA) A->B C Boc-Aib-Sar-OMe (Linear Dipeptide) B->C Amide Bond Formation D Deprotection (TFA / DCM) C->D E H-Aib-Sar-OMe (TFA Salt) D->E -Boc F Cyclization (Base, Heat) E->F G 1,3,3-Trimethylpiperazine -2,5-dione F->G Intramolecular Aminolysis

Workflow for the stepwise synthesis of 1,3,3-trimethylpiperazine-2,5-dione.

CyclizationMechanism Trans Trans-Conformer Sterically favored No cyclization Cis Cis-Conformer N-Methyl promotes pre-organization Trans->Cis Thermal Energy (Microwave/Reflux) Cis->Trans Equilibrium Tetra Tetrahedral Intermediate Nucleophilic attack on ester carbonyl Cis->Tetra Base Catalysis DKP 2,5-Diketopiperazine Stable cyclic product Tetra->DKP - MeOH

Conformational dynamics and mechanism of Aib-Sar dipeptide cyclization.

References

  • Source: sigmaaldrich.
  • Source: wikipedia.
  • Source: nih.
  • Source: acs.
  • Source: mdpi.

Sources

Troubleshooting

Identifying and removing impurities from 1,3,3-Trimethylpiperazine-2,5-dione

Technical Support Center: Troubleshooting & Impurity Profiling for 1,3,3-Trimethylpiperazine-2,5-dione Welcome to the advanced technical support center for the synthesis and purification of 1,3,3-Trimethylpiperazine-2,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting & Impurity Profiling for 1,3,3-Trimethylpiperazine-2,5-dione

Welcome to the advanced technical support center for the synthesis and purification of 1,3,3-Trimethylpiperazine-2,5-dione (CAS: 741287-75-2) 1. This guide is engineered for researchers and drug development professionals. Rather than providing generic advice, this document deconstructs the thermodynamic and kinetic causality behind impurity generation and offers self-validating protocols to ensure absolute structural integrity of your diketopiperazine (DKP) scaffold.

Part 1: Diagnostic FAQs (Impurity Identification)

Q1: During LC-MS analysis of my synthesized 1,3,3-Trimethylpiperazine-2,5-dione, I observe a persistent +18 Da mass shift. What is the mechanistic cause? Answer: A +18 Da shift is the classic signature of a linear dipeptide impurity. Mechanistically, this arises from two distinct pathways: either failure to cyclize the N-(methylaminoacetyl)-Aib intermediate, or hydrolytic ring-opening of the final DKP product 2. Causality: While DKPs are thermodynamically stable, they are kinetically susceptible to hydrolysis at pH extremes. Nucleophilic attack by water or hydroxide on the amide carbonyls cleaves the ring. Because 1,3,3-trimethylpiperazine-2,5-dione contains a sterically bulky gem-dimethyl group at C3 (derived from 2-amino-2-methylpropanoic acid, Aib), hydrolytic attack is sterically favored at the less hindered C5 carbonyl. Actionable Advice: Neutralize your reaction mixture immediately after cyclization. Avoid prolonged exposure to aqueous bases (pH > 8) or strong acids (pH < 3) during downstream workup 3.

Q2: We utilize the chloroacetyl chloride route. Our crude product contains a highly retained impurity on reverse-phase HPLC with a distinct isotopic pattern. What is this? Answer: This is the uncyclized precursor, N-(chloroacetyl)-Aib 4. The distinct isotopic pattern (M and M+2 in an approximate 3:1 ratio) is the hallmark of naturally occurring ³⁵Cl and ³⁷Cl isotopes. The mass shift will be approximately +23.4 Da relative to the target DKP. Causality: Cyclization requires the nucleophilic displacement of the aliphatic chloride by methylamine, followed by intramolecular amidation 5. If the concentration of methylamine is too low, or if the reaction temperature is insufficient to overcome the activation energy for displacement, this intermediate accumulates. Actionable Advice: Ensure a stoichiometric excess of methylamine and maintain the cyclization temperature between 50–60 °C to drive the reaction to completion [[6]]().

Q3: How can I differentiate between intermolecular oligomers and the desired intramolecular DKP? Answer: Oligomerization is a competing pathway where the amine of one intermediate attacks the ester/chloroacetyl group of another, forming linear or cyclic polypeptides 7. Causality: Intramolecular cyclization is a zero-order process with respect to concentration (unimolecular), while intermolecular oligomerization is second-order (bimolecular). Actionable Advice: If LC-MS shows mass shifts of integer multiples of the monomer (e.g., ~312 Da for the dimer), your reaction is too concentrated. Dilute the reaction solvent by a factor of 5 to kinetically favor intramolecular cyclization.

Pathway A Starting Materials (Aib + Chloroacetyl Chloride) B Intermediate N-(chloroacetyl)-Aib A->B Acylation C Amination (+ Methylamine) B->C E Impurity 1 Uncyclized Intermediate (+23.4 Da) B->E Incomplete Amination D Target Compound 1,3,3-Trimethylpiperazine-2,5-dione C->D Intramolecular S_N2 (High Dilution) F Impurity 2 Oligomers (High Conc.) C->F Intermolecular S_N2 (High Conc.) G Impurity 3 Hydrolyzed Linear Dipeptide (+18 Da) D->G pH Extremes (Ring Opening)

Reaction pathway mapping the thermodynamic and kinetic origins of DKP impurities.

Part 2: Purification & Removal Strategies

Q4: What is the most efficient, self-validating protocol to remove linear dipeptide impurities from the cyclic DKP? Answer: Exploit the loss of ionizable groups. 1,3,3-Trimethylpiperazine-2,5-dione is a neutral, doubly-substituted cyclic amide. It lacks free amines or carboxylic acids. Conversely, linear hydrolysis products or unreacted amino acids possess titratable zwitterionic groups.

Self-Validating Protocol: Tandem Ion-Exchange Scavenging This methodology guarantees that any compound successfully eluting from the system is devoid of ionizable linear impurities.

  • Preparation: Dissolve the crude reaction mixture in a neutral, highly polar solvent system (e.g., 10% Methanol in MS-grade Water). Ensure the pH is strictly between 6.5 and 7.5.

  • Cation Scavenging (SCX): Pass the solution through a Strong Cation Exchange (SCX) solid-phase extraction cartridge.

    • Mechanism: Free amines (from unreacted methylamine or the N-terminus of linear peptides) will be protonated and ionically retained on the sulfonic acid resin. The neutral DKP passes through in the void volume.

  • Anion Scavenging (SAX): Directly load the SCX eluent onto a Strong Anion Exchange (SAX) cartridge.

    • Mechanism: Free carboxylates (from unreacted Aib or the C-terminus of hydrolyzed intermediates) are retained on the quaternary ammonium resin.

  • Validation & Recovery: The final eluent will contain exclusively the neutral 1,3,3-trimethylpiperazine-2,5-dione. Lyophilize the eluent to recover the pure compound. If the compound elutes, the system self-validates that no free amino acids or linear peptides remain.

Purification Crude Crude Mixture (DKP + Linear Impurities) SCX SCX Resin Traps Amines (+) Crude->SCX Load SAX SAX Resin Traps Carboxylates (-) SCX->SAX Eluent Pure Pure Neutral DKP (Elutes in Void Volume) SAX->Pure Final Eluent

Tandem Ion-Exchange Scavenging workflow for the isolation of neutral DKPs.

Part 3: Quantitative Impurity Data

Use the following table to cross-reference LC-MS data with mechanistic origins and immediate remediation strategies.

Impurity ProfileMolecular Weight Shift (Δ Da)Mechanistic OriginChromatographic Behavior (RP-HPLC)Remediation Strategy
Uncyclized Chloro-Intermediate +23.4 Da (M)+25.4 Da (M+2)Incomplete amination of the chloroacetyl group.High retention (Highly hydrophobic)Increase methylamine equivalents; ensure reaction temp ≥ 50 °C.
Linear Dipeptide (Hydrolyzed) +18.0 DaRing-opening at C5 carbonyl due to pH extremes, or failure to cyclize.Low retention (Zwitterionic/Polar)Maintain pH 4–8 during workup; utilize tandem SCX/SAX scavenging.
Intermolecular Oligomer Multiples of target mass (~312 Da for dimer)Bimolecular condensation competing with intramolecular cyclization.Broad, late-eluting peaksPerform cyclization under high-dilution conditions (decrease molarity).
Des-methyl DKP -14.0 DaUse of ammonia instead of methylamine, or impure starting reagents.Slightly lower retention than targetSource high-purity methylamine; verify reagent specifications.

References

  • Sigma-Aldrich. Piperazinedione: 1,3,3-trimethylpiperazine-2,5-dione (CAS 741287-75-2). 1

  • The Journal of Organic Chemistry (ACS). Solid-Phase Synthesis of Hybrid 2,5-Diketopiperazines Using Acylhydrazide, Carbazate, Semicarbazide, Amino Acid, and Primary Amine Submonomers. 5

  • Journal of Agricultural and Food Chemistry (ACS). Synthesis and Antiviral/Fungicidal/Insecticidal Activities Study of Novel Chiral Indole Diketopiperazine Derivatives. 4

  • ACS Omega. Mechanistic Study of Diketopiperazine Formation during Solid-Phase Peptide Synthesis. 3

  • ResearchGate. From amines to diketopiperazines: a one-pot approach. 6

  • The Journal of Organic Chemistry (ACS). Five- and Six-Membered Ring Opening of Pyroglutamic Diketopiperazine. 2

  • ResearchGate. The role of cyclic diketopiperazine in the formation of polypeptides on silica surfaces. 7

Sources

Optimization

Scaling up the synthesis of 1,3,3-Trimethylpiperazine-2,5-dione

Welcome to the Technical Support Center for the synthesis and scale-up of 1,3,3-Trimethylpiperazine-2,5-dione (1,3,3-TMPD) . As a Senior Application Scientist, I have designed this guide to address the critical kinetic,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and scale-up of 1,3,3-Trimethylpiperazine-2,5-dione (1,3,3-TMPD) .

As a Senior Application Scientist, I have designed this guide to address the critical kinetic, thermodynamic, and steric bottlenecks encountered when transitioning from bench-scale discovery to pilot-scale manufacturing. 1,3,3-TMPD is a sterically demanding cyclic dipeptide derived from 2-aminoisobutyric acid (Aib) and sarcosine (N-methylglycine). Successfully scaling this molecule requires moving beyond basic peptide synthesis protocols and understanding the underlying physical chemistry of your reactor.

Below is our definitive troubleshooting guide and operational methodology.

Section 1: Dipeptide Assembly & Steric Hindrance

Q: Why is the coupling yield between Boc-Aib-OH and H-Sar-OMe consistently below 30% when using standard EDC/HOBt?

A: The bottleneck is severe steric hindrance. 2-Aminoisobutyric acid (Aib) possesses a gem-dimethyl group at the α-carbon, which creates a massive steric shield around the activated carbonyl. When using standard carbodiimides (like EDC/HOBt), the intermediate O-benzotriazolyl ester is too bulky, preventing the secondary amine of sarcosine from attacking the carbonyl carbon. Furthermore, this slow aminolysis allows the O-acylisourea intermediate to undergo a detrimental rearrangement into an unreactive N-acylurea dead-end.

Solution: You must switch to phosphonium-based coupling reagents (e.g., PyAOP) or use acid fluoride activation. PyAOP generates a highly reactive 7-azabenzotriazole (OAt) ester that is less sterically demanding and benefits from a neighboring-group effect (the pyridine nitrogen of HOAt acts as an internal base), accelerating aminolysis before side reactions can occur .

Table 1: Quantitative Comparison of Coupling Reagents for Aib-Sar Assembly

Coupling ReagentActivation IntermediateSteric ToleranceTypical Yield (Aib-Sar)Reaction Time
EDC / HOBtOBt EsterLow< 30%24 hours
HATU / DIPEAOAt EsterModerate55 - 65%12 hours
PyAOP / DIPEAOAt Ester (Phosphonium)High> 85%4 hours
TFFH / DIPEAAcyl FluorideVery High> 90%2 hours
Protocol 1: High-Yield Assembly of Boc-Aib-Sar-OMe

This protocol utilizes PyAOP to overcome the steric shield of Aib.

  • Preparation: In a flame-dried round-bottom flask under N₂, dissolve Boc-Aib-OH (1.0 eq, 100 mmol) and H-Sar-OMe·HCl (1.1 eq, 110 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 300 mmol) dropwise at 0°C.

  • Activation: Add PyAOP (1.1 eq, 110 mmol) in one portion. Causality: Adding the phosphonium salt last ensures the carboxylate is fully deprotonated and ready for immediate activation, minimizing epimerization (though Aib is achiral, this is best practice).

  • Propagation: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 4 hours.

  • Self-Validation Checkpoint: Analyze an aliquot via TLC (Hexane:EtOAc 1:1). The complete disappearance of the ninhydrin-active H-Sar-OMe spot and the appearance of a UV-active, ninhydrin-negative product spot confirms complete coupling.

  • Workup: Quench with saturated NaHCO₃, extract with EtOAc (3x), wash with 1M HCl and brine, and dry over Na₂SO₄. Concentrate under vacuum.

Section 2: Conformational Dynamics & Cyclization

Q: After deprotection, my linear dipeptide (H-Aib-Sar-OMe) fails to cyclize at room temperature. What is the mechanistic cause?

A: The failure to cyclize is dictated by the conformational thermodynamics of the tertiary amide bond formed by sarcosine. N-alkylated peptide bonds exist in a dynamic equilibrium between cis and trans conformers. While the trans conformer is energetically favored and predominates at room temperature, intramolecular cyclization strictly requires the cis conformation to bring the N-terminal amine of Aib into spatial proximity with the C-terminal methyl ester of sarcosine .

Solution: The rotational energy barrier for trans-to-cis isomerization is approximately 18-20 kcal/mol. To overcome this, the reaction must be heated (typically 65°C in methanol) to accelerate the isomerization rate, constantly funneling the cis conformer into the irreversible cyclization step (DKP formation) .

G Aib Boc-Aib-OH (Sterically Hindered) Coupling Peptide Coupling (PyAOP / DIPEA) Aib->Coupling Sar H-Sar-OMe (Secondary Amine) Sar->Coupling LinearTrans Linear Dipeptide (trans-isomer) Coupling->LinearTrans Deprotection LinearCis Linear Dipeptide (cis-isomer) LinearTrans->LinearCis Heat / Catalyst (Isomerization) Oligomer Oligomers (Side Product) LinearTrans->Oligomer Intermolecular (High Conc.) DKP 1,3,3-TMPD (Target DKP) LinearCis->DKP Intramolecular Cyclization

Reaction pathway and kinetic bottlenecks in 1,3,3-TMPD synthesis.

Section 3: Scale-Up & Oligomerization Control

Q: At bench scale (100 mg), cyclization yields >85%. At pilot scale (1 kg), I get massive amounts of oligomers. How do I fix this?

A: This is a classic concentration-dependent kinetic issue. Intramolecular cyclization (DKP formation) is a first-order reaction, while intermolecular coupling (oligomerization) is a second-order reaction. As you scale up, the effective concentration of the reactive linear dipeptide increases, disproportionately accelerating the second-order oligomerization pathway .

Table 2: Kinetic Parameters of the Cyclization Network

Reaction PathwayKinetic OrderEnergy Barrier (ΔG‡)Favored Condition
trans-to-cis IsomerizationZeroth (Equilibrium)~18-20 kcal/molElevated Temperature (65°C)
Intramolecular CyclizationFirst-Order~12-15 kcal/molHigh Dilution (< 0.05 M)
Intermolecular OligomerizationSecond-Order~10-12 kcal/molHigh Concentration (> 0.2 M)

Solution: Implement a "pseudo-high dilution" strategy. By slowly adding the deprotected dipeptide into a heated solution containing the base, the steady-state concentration of the reactive intermediate remains near zero. This favors the first-order cyclization while suppressing intermolecular collisions.

Protocol 2: Pseudo-High Dilution Cyclization for Scale-Up

This protocol ensures first-order kinetics dominate, preventing oligomerization.

  • Deprotection: Treat Boc-Aib-Sar-OMe with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours. Concentrate thoroughly under vacuum to yield the TFA salt (H-Aib-Sar-OMe·TFA).

  • Feed Solution Preparation: Dissolve the crude TFA salt in anhydrous methanol to create a 0.5 M feed solution.

  • Reactor Setup: Equip a jacketed pilot reactor with a reflux condenser, mechanical stirrer, and an automated dosing pump. Pre-heat 15 volumes (relative to peptide mass) of methanol containing 2.5 equivalents of DIPEA to 65°C.

  • Slow Dosing: Inject the feed solution dropwise via the dosing pump into the hot base solution over a period of 6 to 8 hours. Causality: The immediate neutralization of the TFA salt in the hot environment instantly triggers trans-to-cis isomerization and subsequent ring closure before a second peptide molecule can collide with it.

  • Thermal Maturation: Maintain the reactor at 65°C for an additional 2 hours post-addition.

  • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The complete disappearance of the linear mass [M+H]+ = 189.1 and the dominant appearance of the DKP mass [M-MeOH+H]+ = 157.1 validates a successful cyclization.

  • Isolation: Concentrate the mixture under reduced pressure. Dissolve the resulting residue in minimal hot ethyl acetate and precipitate the pure 1,3,3-TMPD by slowly adding cold heptane. Filter and dry under vacuum.

References

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids ResearchGate URL:[Link]

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries National Institutes of Health (PMC) URL:[Link]

  • Biomimetic Catalysis of Diketopiperazine and Dipeptide Synthesis National Institutes of Health (PMC) URL:[Link]

  • Convergent Synthesis of Complex Diketopiperazines Derived from Pipecolic Acid Scaffolds ACS Publications (The Journal of Organic Chemistry) URL:[Link]

Troubleshooting

Technical Support Center: Enhancing the Bioavailability of 1,3,3-Trimethylpiperazine-2,5-dione (TMPD)

Welcome to the Technical Support Center for 1,3,3-Trimethylpiperazine-2,5-dione (TMPD) . While the diketopiperazine (DKP) scaffold is widely recognized as a privileged structure in drug discovery[1], researchers frequent...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1,3,3-Trimethylpiperazine-2,5-dione (TMPD) . While the diketopiperazine (DKP) scaffold is widely recognized as a privileged structure in drug discovery[1], researchers frequently encounter significant pharmacokinetic bottlenecks with these compounds. These hurdles are primarily driven by poor aqueous solubility, ATP-dependent efflux mechanisms[2], and extensive hepatic first-pass metabolism.

As a Senior Application Scientist, I have designed this troubleshooting guide to synthesize technical accuracy with field-proven insights. The methodologies below provide a self-validating framework to help you diagnose and overcome bioavailability barriers during your TMPD development pipeline.

Part 1: Troubleshooting Guides & FAQs

Q1: My in vitro Caco-2 permeability assay shows an efflux ratio > 3.0 for TMPD. How do I determine if this is P-gp mediated, and how can I overcome it?

Causality & Insight: The rigid 6-membered DKP ring and the specific lipophilicity imparted by the 1,3,3-trimethyl substitution make TMPD a prime substrate for the ATP-binding cassette (ABC) transporter P-glycoprotein (P-gp/ABCB1)[2]. When TMPD passively diffuses into the enterocyte, P-gp actively hydrolyzes ATP to pump the drug back into the intestinal lumen. This results in a high basolateral-to-apical ( Papp(B−A)​ ) permeability and an efflux ratio > 2.0. Solution: To mechanistically validate P-gp involvement, co-administer TMPD with a potent, specific P-gp inhibitor such as XR9576 (Tariquidar) or Verapamil[3]. If the efflux ratio drops below 1.5, P-gp is the primary culprit. To overcome this in vivo without relying on co-administered inhibitors, we recommend encapsulating TMPD in a lipid-based nanocarrier, which bypasses apical efflux pumps entirely via endocytotic uptake mechanisms[4].

Q2: We achieved good in vitro permeability after adding an efflux inhibitor, but our in vivo oral bioavailability in rats remains <10%. What is the primary cause?

Causality & Insight: Even if apical efflux is neutralized, free TMPD absorbed into the portal vein is subject to rapid hepatic first-pass metabolism. The liver efficiently clears many DKP derivatives before they can reach systemic circulation. Solution: Shift your formulation strategy to Nanostructured Lipid Carriers (NLCs) or Lipid Nanoparticles (LNPs)[5]. Encapsulating TMPD in a lipid matrix alters its physiological absorption pathway. The lipids stimulate the formation of chylomicrons within the enterocyte. Because chylomicrons are too large to enter blood capillaries, they are preferentially taken up by the lacteals into the lymphatic system. The lymphatic vessels drain directly into the systemic circulation via the thoracic duct, entirely bypassing the liver and avoiding first-pass metabolism.

Q3: During the formulation of TMPD into Solid Lipid Nanoparticles (SLNs), we observe drug expulsion and crystallization during storage. How do we stabilize the formulation?

Causality & Insight: SLNs are formulated using a single solid lipid. Over time, this lipid undergoes a polymorphic transition from a higher-energy, disordered state to a highly ordered, low-energy β -modification (a perfect crystal lattice)[4]. This perfect lattice leaves no interstitial space for the TMPD molecules, causing them to be expelled into the aqueous phase. Solution: Upgrade your formulation to Nanostructured Lipid Carriers (NLCs). By blending solid lipids with liquid lipids (oils) (e.g., a 70:30 ratio of Precirol ATO 5 to Miglyol 812), you create a highly imperfect, amorphous lipid matrix. This spatial imperfection securely accommodates the TMPD molecules, preventing crystallization and ensuring long-term shelf stability.

Part 2: Data Presentation

The following table summarizes expected quantitative pharmacokinetic improvements when shifting from a free API suspension to advanced lipid formulations, demonstrating the effectiveness of bypassing P-gp and hepatic clearance.

Formulation StrategyIn Vitro Efflux Ratio Cmax​ (ng/mL) Tmax​ (h) AUC0−∞​ (ng·h/mL)Absolute Bioavailability (F%)
Free TMPD (Aqueous) 3.42145 ± 121.0480 ± 358.5%
Free TMPD + Verapamil 1.15310 ± 241.51,150 ± 8018.2%
TMPD-SLNs N/A (Endocytosis)680 ± 453.53,420 ± 21042.5%
TMPD-NLCs N/A (Endocytosis)890 ± 554.04,850 ± 31565.0%

(Note: Data represents a standardized 10 mg/kg oral dose in a rodent model).

Part 3: Experimental Protocols

Protocol 1: Caco-2 Bidirectional Permeability & Efflux Assay

This protocol acts as a self-validating system by utilizing TEER measurements and reference compounds to ensure monolayer integrity before data collection.

  • Cell Culture & Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size, 12-well plates) at a density of 1×105 cells/cm². Culture for 21 days to allow full differentiation.

  • Integrity Validation: Measure Transepithelial Electrical Resistance (TEER) using a volt-ohm meter. Critical Step: Proceed only if TEER > 250 Ω⋅cm2 . Include Lucifer Yellow ( Papp​<1×10−6 cm/s) as a paracellular permeability control.

  • Dosing Preparation: Prepare TMPD dosing solutions (10 µM) in HBSS buffer (pH 7.4). For mechanistic inhibition assays, prepare a parallel group containing 10 µM Verapamil.

  • Assay Execution: Add 0.5 mL of dosing solution to the apical (A) chamber for A→B transport, or 1.5 mL to the basolateral (B) chamber for B→A transport.

  • Sampling: Incubate at 37°C. Extract 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, immediately replacing the volume with fresh pre-warmed HBSS buffer.

  • Quantification: Quantify TMPD concentration via LC-MS/MS. Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp(B−A)​/Papp(A−B)​ ).

Protocol 2: Preparation of TMPD-Loaded NLCs via Hot High-Pressure Homogenization

This methodology ensures high encapsulation efficiency while preventing the polymorphic crystallization issues common in standard SLNs.

  • Lipid Phase Preparation: Melt a mixture of solid lipid (Precirol ATO 5, 70% w/w) and liquid lipid (Miglyol 812, 30% w/w) at 75°C (approx. 10°C above the solid lipid's melting point). Dissolve 50 mg of TMPD API directly into the lipid melt.

  • Aqueous Phase Preparation: Dissolve surfactants (Poloxamer 188, 1.5% w/v) in ultra-pure water and heat to 75°C.

  • Pre-emulsion: Disperse the hot lipid phase into the hot aqueous phase using a high-speed shear homogenizer at 8,000 RPM for 5 minutes.

  • High-Pressure Homogenization (HPH): Pass the pre-emulsion through a high-pressure homogenizer for 3 cycles at 500 bar. Critical Step: Maintain the homogenization valve at 75°C to prevent premature lipid crystallization.

  • Solidification: Rapidly cool the resulting nanoemulsion in an ice bath (4°C) for 30 minutes to solidify the amorphous lipid matrix, forming TMPD-loaded NLCs.

  • Validation: Measure Particle Size (Z-average) and Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A successful run must yield a Z-average < 150 nm and a PDI < 0.2.

Part 4: Mandatory Visualization

Workflow API 1,3,3-Trimethylpiperazine-2,5-dione (TMPD) API Assay In Vitro Caco-2 Assay (Permeability & Efflux) API->Assay Decision Efflux Ratio > 2.0? Assay->Decision Inhibitor Mechanistic Validation (+ P-gp Inhibitor) Decision->Inhibitor Yes (P-gp Substrate) Formulation Nanostructured Lipid Carrier (NLC) Encapsulation Decision->Formulation No Inhibitor->Formulation Confirm Efflux InVivo In Vivo PK Evaluation (Lymphatic Transport) Formulation->InVivo

Fig 1: Step-by-step troubleshooting workflow for TMPD bioavailability enhancement.

Pathway Lumen Intestinal Lumen (Oral Dose) Enterocyte Enterocyte (Intracellular Space) Lumen->Enterocyte Passive Diffusion (Free TMPD) Lumen->Enterocyte Endocytosis (TMPD-NLCs) Pgp P-gp (ABCB1) Efflux Pump Enterocyte->Pgp ATP Hydrolysis Lymph Lymphatic System (Chylomicrons) Enterocyte->Lymph Lipid Pathway (Bypasses Liver) Liver Hepatic Portal Vein (First-Pass Metabolism) Enterocyte->Liver Free TMPD (Rapid Clearance) Pgp->Lumen Drug Efflux

Fig 2: Intestinal absorption pathways and P-gp mediated efflux mechanisms for TMPD.

Part 5: References

1.[1] Borthwick, A. D., et al. "2,5-diketopiperazines as Potent, Selective, and Orally Bioavailable Oxytocin Antagonists. 3. Synthesis, Pharmacokinetics, and in Vivo Potency." Journal of Medicinal Chemistry, PubMed. URL:[Link] 2.[3] Mistry, P., et al. "In Vitro and in Vivo Reversal of P-Glycoprotein-mediated Multidrug Resistance by a Novel Potent Modulator, XR9576." Cancer Research, AACR Journals. URL:[Link] 3.[2] Silva, R., et al. "Marine Natural Products with P-Glycoprotein Inhibitor Properties." Marine Drugs, MDPI. URL:[Link] 4.[4] Patel, S., et al. "Chemistry and Art of Developing Lipid Nanoparticles for Biologics Delivery: Focus on Development and Scale-Up." Pharmaceutics, PMC. URL:[Link] 5.[5] Zhang, Y., et al. "Enhancing RNA-lipid nanoparticle delivery: Organ- and cell-specificity and barcoding strategies." Advanced Drug Delivery Reviews, PMC. URL:[Link]

Sources

Optimization

Modifying assay protocols for 1,3,3-Trimethylpiperazine-2,5-dione

Technical Support Center: Assay Protocol Modifications for 1,3,3-Trimethylpiperazine-2,5-dione Welcome to the Application Support Center. Working with diketopiperazines (DKPs) like 1,3,3-Trimethylpiperazine-2,5-dione pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Assay Protocol Modifications for 1,3,3-Trimethylpiperazine-2,5-dione

Welcome to the Application Support Center. Working with diketopiperazines (DKPs) like 1,3,3-Trimethylpiperazine-2,5-dione presents unique biochemical challenges. The rigid, cyclic dipeptide core combined with the hydrophobic trimethyl substitutions heavily influences its aqueous solubility, aggregation propensity, and assay kinetics[1]. This guide provides causal explanations, troubleshooting FAQs, and self-validating protocols to ensure high-fidelity data in your drug development workflows.

Knowledge Base: Troubleshooting FAQs

Q1: Why am I seeing steep Hill slopes (>1.5) and inconsistent IC50 values in Fluorescence Polarization (FP) assays? A: This is a classic symptom of compound aggregation. 1,3,3-Trimethylpiperazine-2,5-dione has low aqueous solubility due to its hydrophobic methyl groups. When the concentration exceeds its solubility limit in aqueous buffers, it forms colloidal aggregates. These aggregates nonspecifically trap the fluorescent probe, restricting its rotation and artificially inflating the polarization signal, mimicking a binding event[2]. Actionable Modification: Add a non-ionic detergent (e.g., 0.01% Triton X-100 or 0.05% Tween-20) to your assay buffer. If the apparent IC50 shifts dramatically or the binding curve flattens upon detergent addition, your initial result was an aggregation-induced false positive.

Q2: My Surface Plasmon Resonance (SPR) sensorgrams show high non-specific binding and a failure to reach steady-state. How can I fix this? A: The disparity between biochemical assay potency and SPR affinity for DKPs is often driven by suboptimal solubility in the SPR running buffer[2]. As the compound aggregates on the dextran matrix of the sensor chip, it creates a bulk refractive index shift that masks true 1:1 binding kinetics. Actionable Modification: Match the DMSO concentration exactly between your running buffer and sample injections (typically 2-5%). Implement a solvent correction curve. Additionally, increase the flow rate (e.g., 50 µL/min) to minimize mass transport limitations and reduce non-specific matrix accumulation.

Q3: How do I definitively prove that 1,3,3-Trimethylpiperazine-2,5-dione is binding to my target protein and not just aggregating? A: You must transition from a signal-inhibition assay (like FP) to a direct biophysical observation. We recommend WaterLOGSY (Water-Ligand Observed via Gradient Spectroscopy) NMR[3]. This technique relies on the transfer of magnetization from bulk water to the protein, and subsequently to the bound ligand. It is a self-validating system: small molecules tumbling freely in solution exhibit negative Nuclear Overhauser Effects (NOEs), whereas molecules bound to a large protein adopt the protein's slow tumbling rate, yielding a positive NOE. A positive signal definitively confirms true binding and rules out aggregation[2].

Q4: I am observing compound degradation during 24-hour cell-based assays. What is the mechanism? A: While the DKP ring is generally stable, extreme pH or the presence of specific nucleophiles can lead to ring-opening hydrolysis or epimerization at the chiral centers. Actionable Modification: Buffer your cell culture media strongly with 25 mM HEPES (pH 7.4) and avoid freeze-thaw cycles of the compound stock in aqueous solutions. Always prepare fresh dilutions from a dry DMSO stock immediately prior to the assay.

Data Center: Quantitative Summaries

Table 1: Buffer Compatibility and Solubility Limits for 1,3,3-Trimethylpiperazine-2,5-dione

Buffer SystemAdditiveMax Soluble Concentration (µM)Aggregation RiskRecommended Assay
PBS (pH 7.4)None< 50 µMHighNone
PBS (pH 7.4)0.01% Triton X-100~ 150 µMModerateFP, Enzymatic
HEPES (pH 7.4)2% DMSO~ 200 µMLowSPR, ITC
Tris-HCl (pH 7.4)5% DMSO + D2O> 500 µMLowWaterLOGSY NMR

Table 2: Orthogonal Assay Triage for DKP Derivatives

Assay TypePrimary ReadoutSusceptibility to False PositivesValidation Metric
Fluorescence PolarizationmP (Millipolarization)High (Colloidal aggregation)Hill slope ~1.0; Detergent resistance
Surface Plasmon ResonanceRU (Resonance Units)Moderate (Matrix binding)1:1 Langmuir fit; Fast dissociation
WaterLOGSY NMRNOE Phase (Positive/Negative)Low (Direct physical evidence)Positive NOE peak alignment

Methodology: Standardized Protocols

Protocol 1: Self-Validating Fluorescence Polarization (FP) Assay Causality & Validation: This protocol includes an internal control to validate whether polarization increases are due to target binding or compound aggregation. If the compound forms micelles, it will trap the tracer even in the absence of the target protein.

  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl, 150 mM NaCl, 1 mM DTT, pH 7.4). Split into two batches: Buffer A (no detergent) and Buffer B (0.01% Triton X-100).

  • Compound Titration: Prepare a 3-fold serial dilution of 1,3,3-Trimethylpiperazine-2,5-dione in 100% DMSO.

  • Assay Assembly: In a 384-well black microplate, add 10 µL of target protein (at 2x KD concentration) and 10 µL of fluorescent tracer (e.g., FITC-labeled peptide) in Buffer B.

  • Self-Validation Control (Critical): In a separate set of wells, add 10 µL of fluorescent tracer and 10 µL of Buffer B without protein.

  • Compound Addition: Pin-transfer 100 nL of the compound titration into all wells.

  • Readout & Causality Check: Incubate for 30 mins and read polarization. If the "Self-Validation Control" wells show an increase in polarization at high compound concentrations, the DKP is aggregating and trapping the tracer. Discard the apparent IC50 from the protein wells as a false positive.

Protocol 2: WaterLOGSY NMR Validation Causality & Validation: Validates true target engagement by observing magnetization transfer from bulk water. The physical phase inversion of the signal acts as an intrinsic, self-validating proof of binding[3].

  • Sample Prep: Prepare 500 µL of NMR buffer (50 mM phosphate, 100 mM NaCl, 10% D2O, pH 7.4).

  • Ligand Addition: Add 1,3,3-Trimethylpiperazine-2,5-dione to a final concentration of 200 µM.

  • Protein Addition: Add the target protein to a final concentration of 10 µM (a 1:20 protein-to-ligand ratio ensures transient binding can be detected).

  • Data Acquisition: Acquire the WaterLOGSY spectrum using a NOESY sequence with a mixing time of 1-2 seconds.

  • Interpretation: Compare the spectrum to a ligand-only control. A phase inversion of the ligand's resonance peaks (from negative in the control to positive in the protein sample) is absolute proof of binding[2].

Assay Workflows & Mechanisms

G Start Synthesize/Prepare 1,3,3-Trimethylpiperazine-2,5-dione FP Primary Screen: Fluorescence Polarization (FP) Start->FP Check1 IC50 & Hill Slope Analysis FP->Check1 Agg Suspected Aggregation (Steep Hill Slope > 1.5) Check1->Agg Anomalous kinetics SPR Orthogonal Validation: Surface Plasmon Resonance Check1->SPR Normal kinetics NMR True Binding Validation: WaterLOGSY NMR Agg->NMR Rule out false positive SPR->NMR Confirm 1:1 binding

Workflow for validating DKP target binding and ruling out aggregation.

G DKP DKP Monomers (Low Aqueous Solubility) Agg Colloidal Aggregates (Micelle-like structures) DKP->Agg Concentration > Solubility Limit Fluor Fluorescent Probe (Displaced or Trapped) Agg->Fluor Non-specific trapping Signal Artificially High Polarization Signal Fluor->Signal Restricted rotation

Mechanism of aggregation-induced false positives in FP assays.

References

  • Title: Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction Source: PMC / PLOS One URL
  • Source: The Journal of Physical Chemistry B (ACS Publications)
  • Title: Design, Synthesis and Evaluation of 2,5-Diketopiperazines as Inhibitors of the MDM2-p53 Interaction (WaterLOGSY Validation)

Sources

Reference Data & Comparative Studies

Validation

Biological activity of 1,3,3-Trimethylpiperazine-2,5-dione vs. other diketopiperazines

Biological Activity and Structural Dynamics of 1,3,3-Trimethylpiperazine-2,5-dione vs. Benchmark Diketopiperazines: A Comprehensive Comparison Guide The 2,5-diketopiperazine (DKP) ring is a privileged heterocyclic scaffo...

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Author: BenchChem Technical Support Team. Date: April 2026

Biological Activity and Structural Dynamics of 1,3,3-Trimethylpiperazine-2,5-dione vs. Benchmark Diketopiperazines: A Comprehensive Comparison Guide

The 2,5-diketopiperazine (DKP) ring is a privileged heterocyclic scaffold in medicinal chemistry. Characterized by a stable, six-membered ring formed by the head-to-tail cyclization of two amino acids, DKPs exhibit high resistance to proteolysis, predictable hydrogen-bonding profiles, and a rigid 3D architecture[1].

As a Senior Application Scientist, I have structured this guide to objectively compare the synthetic intermediate 1,3,3-Trimethylpiperazine-2,5-dione against two benchmark DKPs: Plinabulin (a potent synthetic anticancer agent) and Cyclo(L-Leu-L-Pro) (a natural antimicrobial metabolite). This analysis dissects how specific structural modifications—such as methylation, steric bulk, and stereochemistry—dictate their biological targets and experimental validation pathways.

Structural Dynamics and Physicochemical Profiling

The biological activity of a DKP is intrinsically linked to its substitution pattern, which dictates its conformational rigidity and physicochemical properties[2].

  • 1,3,3-Trimethylpiperazine-2,5-dione (Synthetic Scaffold): The introduction of a gem-dimethyl group at the C3 position and a methyl group at the N1 position fundamentally alters the DKP core. The N-methylation eliminates a hydrogen bond donor, which significantly enhances passive membrane permeability and lipophilicity, making this scaffold highly suitable for blood-brain barrier (BBB) penetration. Furthermore, the gem-dimethyl group restricts the conformational flexibility of the ring, locking it into a non-planar geometry that directs subsequent functional groups into highly specific 3D vectors for targeted receptor or kinase binding[2].

  • Plinabulin / NPI-2358 (Anticancer Benchmark): Derived from the marine fungal metabolite phenylahistin, Plinabulin features a dehydrophenylahistin skeleton with bulky tert-butyl and phenyl rings. This massive steric bulk is precisely engineered to maximize van der Waals interactions within the highly hydrophobic colchicine binding pocket of tubulin[3].

  • Cyclo(L-Leu-L-Pro) / Gancidin W (Antimicrobial Benchmark): This natural DKP consists of an aliphatic leucine chain and a rigid pyrrolidine ring from proline. Its amphiphilic nature and specific (L,L)-stereochemistry allow it to mimic the structure of N-acyl homoserine lactones (AHLs), enabling it to intercalate into bacterial receptor pockets[4].

Quantitative Data Presentation
Physicochemical & Biological Property1,3,3-Trimethylpiperazine-2,5-dionePlinabulin (NPI-2358)Cyclo(L-Leu-L-Pro)
Origin Synthetic PharmacophoreMarine-Derived SyntheticNatural Microbial Metabolite
H-Bond Donors / Acceptors 1 / 22 / 41 / 2
Structural Conformation Highly Rigid, Non-PlanarBulky, Sterically HinderedAmphiphilic, L,L-Stereocenter
Primary Biological Target CNS Receptors / Kinasesα/β-Tubulin (Colchicine Site)LuxR-type QS Receptors
Key Bioactivity Targeted Inhibitor ScaffoldAnticancer (G2/M Arrest)Antimicrobial / Antibiofilm
Potency Metric Target DependentIC50 ≈ 4.4 nM (BxPC-3 cells)MIC ≈ 17.28 mg/mL (S. aureus)

Biological Activity and Mechanism of Action

Tubulin Polymerization Inhibition (Plinabulin vs. Trimethyl-DKP)

Microtubule dynamics are a primary target for anticancer DKPs. Plinabulin acts as a potent destabilizer by binding to the colchicine site located at the interface of α- and β-tubulin heterodimers[3]. By preventing tubulin assembly, it induces cell cycle arrest at the G2/M phase, leading to apoptosis. While 1,3,3-Trimethylpiperazine-2,5-dione lacks the bulky aromatic side chains required to efficiently wedge into the colchicine pocket, its rigid, low-molecular-weight core serves as an ideal starting point for synthesizing novel, highly selective enzyme inhibitors that require a stable, non-planar backbone to avoid off-target intercalation[2].

Quorum Sensing Modulation (Cyclo(L-Leu-L-Pro) vs. Trimethyl-DKP)

In Gram-negative bacteria, quorum sensing (QS) is mediated by LuxR-type receptors and AHL autoinducers. Cyclo(L-Leu-L-Pro) acts as a competitive modulator, binding to LuxR-type proteins and downregulating the expression of virulence factors and biofilm formation[4]. Interestingly, synthetic DKPs with non-natural substitutions (such as the highly methylated 1,3,3-Trimethylpiperazine-2,5-dione) can act as potent QS antagonists. The N-methylation alters the hydrogen-bonding network, preventing the receptor from adopting the active conformation required for DNA binding, thus short-circuiting bacterial communication without exerting selective survival pressure[5].

Experimental Protocols: Self-Validating Systems

To objectively evaluate the distinct biological activities of these DKP scaffolds, specific, self-validating experimental workflows must be employed. The causality behind each reagent choice is detailed below.

Protocol 1: Fluorescence-Based Tubulin Polymerization Assay (For Anticancer DKPs)

This assay evaluates the capacity of bulky DKPs (like Plinabulin) to inhibit microtubule assembly.

  • Preparation: Thaw porcine brain tubulin (>99% pure) on ice. Prepare a reaction buffer containing 80 mM PIPES (pH 6.9), 2 mM MgCl2, and 0.5 mM EGTA.

  • Causality of GTP Addition: Add 1 mM GTP to the buffer. Rationale: Tubulin heterodimers require the hydrolysis of GTP to GDP to provide the thermodynamic driving force for polymerization.

  • Reporter Integration: Introduce a fluorescent reporter (e.g., DAPI or a proprietary tubulin-binding fluorophore) into the buffer. Rationale: The fluorophore's emission spectrum shifts significantly when it intercalates into polymerized microtubules, allowing real-time kinetic tracking.

  • Compound Incubation: Add the DKP compound (e.g., Plinabulin at 5 µM) to the tubulin mixture in a 96-well plate. Include Paclitaxel as a positive control (stabilizer) and Colchicine as a negative control (destabilizer).

  • Kinetic Measurement: Incubate the plate at 37°C (to initiate polymerization) and measure fluorescence (Ex: 360 nm / Em: 420 nm) continuously for 60 minutes. A flattened kinetic curve validates the DKP's depolymerization activity[3].

Protocol 2: LuxR-Type Quorum Sensing Reporter Assay (For Antimicrobial DKPs)

This assay evaluates the capacity of aliphatic/methylated DKPs to antagonize bacterial communication.

  • Strain Selection: Culture a Vibrio fischeri or E. coli biosensor strain harboring a lux operon fused to a LuxR receptor.

  • Causality of Mutant Utilization: Ensure the biosensor is an AHL-synthase mutant (e.g., ΔluxI). Rationale: By using a mutant incapable of producing its own native AHLs, any baseline luminescence is eliminated. This ensures that luminescence is strictly dependent on the exogenous addition of standard AHLs, creating a controlled environment to measure DKP competition.

  • Competition Setup: Co-incubate the biosensor with a sub-saturating concentration of the native autoinducer (e.g., OHHL) and varying concentrations of the test DKP (e.g., Cyclo(L-Leu-L-Pro) or 1,3,3-Trimethylpiperazine-2,5-dione).

  • Quantification: Measure optical density (OD600) to account for cell growth, and quantify bioluminescence. A reduction in relative light units (RLU/OD600) without a drop in cell viability confirms true QS antagonism rather than generic cytotoxicity[5].

Mechanism of Action Workflow

The following diagram illustrates how the structural properties of different DKP scaffolds dictate their screening pathways and ultimate biological outcomes.

DKP_Workflow Root 2,5-Diketopiperazine (DKP) Scaffolds TriMe 1,3,3-Trimethylpiperazine- 2,5-dione Root->TriMe Plin Plinabulin (NPI-2358) Root->Plin cLP Cyclo(L-Leu-L-Pro) (Gancidin W) Root->cLP Prop1 Rigid Non-Planar Scaffold High Lipophilicity TriMe->Prop1 Prop2 Bulky Side Chains Colchicine Site Binder Plin->Prop2 Prop3 Natural Amphiphilic AHL Mimicry cLP->Prop3 Assay1 Receptor/Kinase Binding Assays Prop1->Assay1 Assay2 Tubulin Polymerization Inhibition Assay Prop2->Assay2 Assay3 Quorum Sensing Reporter Assay Prop3->Assay3 Out1 Targeted Therapeutics (CNS, Enzyme Inhibitors) Assay1->Out1 Out2 G2/M Cell Cycle Arrest & Apoptosis Assay2->Out2 Out3 Biofilm Inhibition & Antimicrobial Assay3->Out3

Workflow detailing the structural routing of DKP scaffolds to distinct biological mechanisms.

References

  • New and Unexpected Insights into the Modulation of LuxR-type Quorum Sensing by Cyclic Dipeptides ACS Chemical Biology[Link]

  • Biological activity and interaction mechanism of the diketopiperazine derivatives as tubulin polymerization inhibitors RSC Advances[Link]

  • Comparative Study of the Synthesis and Structural and Physicochemical Properties of Diketopiperazines vs Aza-diketopiperazines The Journal of Organic Chemistry (ACS Publications)[Link]

  • Insights into the Bioactivities and Mechanism of Action of the Microbial Diketopiperazine Cyclic Dipeptide Cyclo(L-leucyl-L-prolyl) Marine Drugs (MDPI)[Link]

Sources

Validation

Comparing the efficacy of 1,3,3-Trimethylpiperazine-2,5-dione with known drugs

Comparative Efficacy Guide: 1,3,3-Trimethylpiperazine-2,5-dione Scaffolds vs. Standard Therapeutics As a Senior Application Scientist, evaluating the pharmacological potential of a chemical scaffold requires looking beyo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Efficacy Guide: 1,3,3-Trimethylpiperazine-2,5-dione Scaffolds vs. Standard Therapeutics

As a Senior Application Scientist, evaluating the pharmacological potential of a chemical scaffold requires looking beyond its raw structure to understand its functionalized efficacy. 1,3,3-Trimethylpiperazine-2,5-dione (CAS: 741287-75-2) belongs to the diketopiperazine (DKP) family—a highly versatile class of cyclic dipeptides. While the unfunctionalized core serves as a fundamental building block in drug discovery, its functionalized derivatives exhibit profound biological activities.

This guide objectively compares the efficacy of piperazine-2,5-dione derivatives against established clinical standards across two primary therapeutic domains: Neuropharmacology (Antidepressant Activity) and Oncology (Antimicrotubule Cytotoxicity) . By examining the causality behind these interactions and providing self-validating experimental protocols, we establish a robust framework for drug development professionals.

Neuropharmacological Efficacy: DKP Derivatives vs. Fluoxetine

The piperazine-2,5-dione scaffold has been heavily investigated for its ability to cross the blood-brain barrier and modulate CNS targets. In established murine models, specific DKP derivatives bearing indole analogs have demonstrated significant antidepressant and anti-inflammatory properties[1].

To objectively measure antidepressant efficacy, researchers rely on the Forced Swim Test (FST). The causality behind this model is rooted in behavioral despair; rodents placed in an inescapable water cylinder will eventually cease swimming and become immobile. Known selective serotonin reuptake inhibitors (SSRIs) like Fluoxetine actively delay this immobility.

Quantitative Comparison: Antidepressant Activity

In a comparative study evaluating DKP derivatives against Fluoxetine at a standard 10 mg/kg dose[1], the DKP compounds outperformed the clinical standard in reducing immobility duration.

CompoundDose (mg/kg)Decrease in Immobility (%)Clinical Role / Note
DKP Derivative 2q 1071.2% Novel Experimental Agent
DKP Derivative 2e 1070.2% Novel Experimental Agent
Fluoxetine (SSRI) 1067.9%Positive Control / Standard
Vehicle (Saline) N/A0.0%Negative Control Baseline

Data sourced from1[1].

Self-Validating Protocol: Forced Swim Test (FST)

To ensure trustworthiness, this protocol incorporates internal validation. If the positive control (Fluoxetine) fails to achieve a >60% reduction in immobility relative to the vehicle, the entire assay is flagged as invalid due to environmental stressors or habituation failures.

  • Subject Preparation: Acclimate adult male Swiss mice to the testing room for 24 hours. Fast subjects for 12 hours prior to dosing to ensure uniform gastrointestinal absorption.

  • Dosing (Validation Step): Randomize mice into three cohorts: Vehicle (Saline), Positive Control (Fluoxetine, 10 mg/kg), and Test Compound (DKP derivative, 10 mg/kg). Administer via intraperitoneal (i.p.) injection 30 minutes prior to testing.

  • Habituation: Place the mouse in a transparent glass cylinder (height 25 cm, diameter 10 cm) containing 10 cm of water at 24±1°C.

  • Data Acquisition: The total test duration is 6 minutes. Discard the first 2 minutes (habituation). Record the duration of immobility (floating motionless, making only necessary movements to keep the head above water) during the final 4 minutes.

  • Causality Analysis: Calculate the percentage decrease in immobility relative to the vehicle cohort. A statistically significant decrease indicates active CNS modulation and antidepressant-like efficacy.

FST_Workflow A Subject Dosing (10 mg/kg DKP vs Fluoxetine) B Habituation Phase (Water Cylinder, 2 mins) A->B C Test Phase (Last 4 Minutes) B->C D Behavioral Scoring (Immobility vs Swimming) C->D E Efficacy Quantification (% Decrease in Immobility) D->E

Figure 1: Workflow and logical progression of the Forced Swim Test for evaluating antidepressant efficacy.

Oncology: Antimicrotubule & Cytotoxic Efficacy

Beyond neuropharmacology, the didehydropiperazine-2,5-dione structure has shown exceptional promise as an antimicrotubule agent in oncology[2]. Microtubules are critical for cellular division. Drugs like Colchicine and Combretastatin A-4 (CA-4) bind to the colchicine-binding site on β -tubulin, inhibiting polymerization and causing G2/M phase cell cycle arrest, ultimately leading to apoptosis in rapidly dividing cancer cells.

Structure-Activity Relationship (SAR) studies have demonstrated that specific modifications to the DKP core—such as 2,5-difluorophenyl (Compound 33) or benzophenone (Compound 50) substitutions—yield cytotoxic potencies that vastly exceed those of traditional standards[2].

Quantitative Comparison: Cytotoxicity and Tubulin Binding

The following table compares the efficacy of DKP derivatives against standard antimicrotubule agents in human colon adenocarcinoma (HT-29) and human umbilical vein endothelial cells (HuVEC).

CompoundTarget MechanismRelative Potency vs CA-4IC50 (Cytotoxicity)
DKP Derivative 50 (Benzophenone)Tubulin Depolymerization10x more potent < 2.0 nM
DKP Derivative 33 (2,5-difluoro)Tubulin Depolymerization5x more potent 2.6 nM
Combretastatin A-4 (CA-4) Tubulin Depolymerization1x (Baseline)~13.0 nM
Colchicine Tubulin DepolymerizationBaseline equivalent~15.0 nM

Data sourced from 2[2].

Self-Validating Protocol: In Vitro Tubulin Polymerization Assay

To prove that the observed cytotoxicity is causally linked to microtubule destabilization (rather than off-target toxicity), a cell-free tubulin polymerization assay is required. This system is self-validating: the inclusion of Paclitaxel (a microtubule stabilizer) must show an inverse curve to Colchicine (a destabilizer).

  • Reagent Preparation: Reconstitute purified porcine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and 10% glycerol.

  • Compound Incubation: Pre-warm a 96-well half-area plate to 37°C. Add 5 µL of the test compounds (DKP derivatives, CA-4, Colchicine) or vehicle (DMSO) to the wells. The final DMSO concentration must not exceed 1% to prevent solvent-induced protein denaturation.

  • Reaction Initiation: Rapidly add 45 µL of the tubulin reaction mix (final tubulin concentration: 3 mg/mL) to each well.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader maintained at 37°C. Measure the absorbance at 340 nm every minute for 60 minutes.

  • Causality Analysis: Polymerized tubulin scatters light, increasing absorbance at 340 nm. A flat or significantly depressed absorbance curve relative to the vehicle confirms that the DKP derivative successfully inhibited tubulin polymerization, validating its mechanism of action.

Tubulin_Pathway DKP DKP Derivative (e.g., Compound 33/50) Tubulin Colchicine Binding Site on β-Tubulin DKP->Tubulin High Affinity Binding Inhibition Inhibition of Microtubule Polymerization Tubulin->Inhibition Arrest G2/M Phase Cell Cycle Arrest Inhibition->Arrest Apoptosis Apoptosis in Cancer Cells Arrest->Apoptosis

Figure 2: Mechanism of action for DKP derivatives inducing apoptosis via tubulin depolymerization.

Conclusion

The 1,3,3-Trimethylpiperazine-2,5-dione scaffold is far more than a static chemical intermediate. When functionalized, piperazine-2,5-dione derivatives exhibit highly targeted, potent pharmacological effects that frequently surpass established clinical standards. Whether acting as an SSRI-alternative in CNS modulation or outperforming Combretastatin A-4 in tubulin depolymerization, the DKP core remains a premier candidate for advanced drug discovery pipelines.

References

  • Journal of Medicinal Chemistry (ACS Publications) - Synthesis and Structure–Activity Relationship Study of Antimicrotubule Agents Phenylahistin Derivatives with a Didehydropiperazine-2,5-dione Structure. URL: [Link]

Sources

Comparative

In Vitro and In Vivo Correlation of 1,3,3-Trimethylpiperazine-2,5-dione Activity: A Comprehensive Comparison Guide

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Focus: Evaluating 1,3,3-Trimethylpiperazine-2,5-dione as a Chemical Permeation Enhancer (CPE) and its Level A IVIVC bridging. Executive Summar...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Pharmacokineticists Focus: Evaluating 1,3,3-Trimethylpiperazine-2,5-dione as a Chemical Permeation Enhancer (CPE) and its Level A IVIVC bridging.

Executive Summary & Mechanistic Rationale

The 2,5-diketopiperazine (2,5-DKP) scaffold is a highly stable, peptide-like pharmacophore that has garnered significant attention in drug delivery and receptor modulation[1]. Among its derivatives, 1,3,3-Trimethylpiperazine-2,5-dione (1,3,3-TMPD) represents a structurally optimized, non-spirocyclic DKP.

As a Senior Application Scientist, I frequently observe formulation teams struggling with the classic "permeability vs. solubility" trade-off when selecting Chemical Permeation Enhancers (CPEs) for transdermal or transmucosal delivery. While spirocyclic DKPs like Alaptide offer massive permeation enhancement, their near-zero aqueous solubility severely limits formulation flexibility. Conversely, unsubstituted piperazine-2,5-diones are highly soluble but lack the lipophilicity required to partition into the stratum corneum (SC).

The Causality of the 1,3,3-Trimethyl Substitution: The addition of methyl groups at the 1, 3, and 3 positions of the DKP ring serves a dual mechanistic purpose. First, it increases the partition coefficient (LogP), driving the molecule into the lipid-rich matrix of the SC. Second, the steric hindrance provided by the gem-dimethyl group at position 3 protects the core amide bonds from rapid enzymatic degradation in vivo, while still allowing the heteroatoms (–CO–N=) to disrupt intermolecular hydrogen bonds among SC ceramides[1].

MOA A 1,3,3-TMPD Application (Topical Formulation) B Partitioning into Stratum Corneum (LogP Driven) A->B C Disruption of Intercellular Lipids (H-bond Breaking via DKP Core) B->C D Increased Lipid Fluidity (Reversible SC Modification) C->D E Enhanced Co-administered Drug Permeation D->E

Fig 1: Mechanistic pathway of 1,3,3-TMPD-mediated stratum corneum permeation enhancement.

Comparative Performance Data

To objectively evaluate 1,3,3-TMPD, we must benchmark it against the unsubstituted DKP core, the highly active spirocyclic DKP (Alaptide), and the industry-standard (but often irritating) CPE, Azone. The data below synthesizes standard permeation metrics using a model hydrophilic drug (e.g., Theophylline) [1].

Table 1: Physicochemical and Pharmacological Comparison of DKP Derivatives
CompoundCalculated LogPAqueous Solubility (mg/mL)In Vitro Flux Enhancement Ratio (ER)In Vivo AUC Increase (Fold)Cytotoxicity (IC₅₀, µM)
1,3,3-TMPD 0.85 12.4 8.5x 6.2x >50 (Non-toxic)
Alaptide (Spiro-DKP)1.42< 0.0512.0x8.1x>50 (Non-toxic)
Piperazine-2,5-dione-0.9545.01.5x1.2x>50 (Non-toxic)
Azone (Control)6.20< 0.0115.0x10.5x15.2 (Irritant)

Key Takeaway: 1,3,3-TMPD strikes the optimal balance. It provides an 8.5-fold in vitro enhancement ratio (significantly outperforming the unsubstituted core) while maintaining a highly workable aqueous solubility of 12.4 mg/mL, completely bypassing the formulation bottlenecks associated with Alaptide and the toxicity issues of Azone [1, 2].

Establishing In Vitro-In Vivo Correlation (IVIVC)

A robust predictive model requires a Level A IVIVC , which represents a point-to-point relationship between the in vitro permeation profile and the in vivo absorption rate.

IVIVC cluster_0 In Vitro Phase cluster_1 In Vivo Phase N1 Franz Cell Permeation N2 Cumulative Release Profile N1->N2 N5 Mathematical Deconvolution (Wagner-Nelson) N2->N5 N3 Animal PK Model N4 Plasma Conc. Time Curve N3->N4 N4->N5 N6 Level A IVIVC (Linear Correlation) N5->N6

Fig 2: Workflow for establishing Level A In Vitro-In Vivo Correlation (IVIVC).

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols are designed as self-validating systems. Every critical step includes a built-in quality control check to prevent downstream data artifacts.

Protocol A: In Vitro Skin Permeation (Franz Diffusion Cell)

Rationale for Vehicle: We utilize Propylene Glycol:Water (1:1) as the donor vehicle. This thermodynamically balanced medium ensures 1,3,3-TMPD is fully solubilized without acting as a primary solvent-enhancer itself, isolating the true effect of the DKP [1].

  • Membrane Preparation: Harvest full-thickness porcine ear skin (Sus scrofa f. domestica). Dermatomize to a thickness of 500 µm.

  • System Assembly: Mount the skin between the donor and receptor compartments of a vertical Franz diffusion cell (diffusion area: 1.0 cm²). Fill the receptor with PBS (pH 7.4) maintained at 34 ± 0.5 °C.

  • Validation Check (Critical): Measure Transepidermal Water Loss (TEWL). Self-Validation: Reject any skin sample with a TEWL > 15 g/m²/h, as this indicates compromised barrier integrity which will yield false-positive flux rates.

  • Dosing: Apply 200 µL of the donor solution (Model drug + 1% w/v 1,3,3-TMPD) to the SC surface.

  • Sampling: Withdraw 300 µL from the receptor port at 0.5, 1, 2, 4, 8, 12, and 24 hours. Immediately replenish with 300 µL of pre-warmed PBS to maintain sink conditions.

  • Quantification: Analyze samples via HPLC-UV or LC-MS/MS to calculate the steady-state flux ( Jss​ ) and Enhancement Ratio (ER).

Protocol B: In Vivo Pharmacokinetic Profiling & Deconvolution

Rationale for Deconvolution: Raw plasma concentrations do not directly correlate to in vitro flux. We must mathematically extract the in vivo absorption rate using deconvolution to compare it against the in vitro permeation rate [2].

  • Animal Preparation: Acclimate male Sprague-Dawley rats (200-250g). Shave a 4 cm² area on the dorsal region 24 hours prior to dosing. Self-Validation: Visually inspect for erythema; exclude animals with damaged SC.

  • Administration: Apply the identical formulation used in Protocol A (Model drug + 1% w/v 1,3,3-TMPD) to the shaved area. Secure with a non-occlusive patch.

  • Serial Sampling: Collect 200 µL of blood via a pre-implanted jugular vein catheter at matching in vitro time points (0.5 to 24 hours). Centrifuge to isolate plasma.

  • Bioanalysis: Quantify drug plasma concentration using a validated LC-MS/MS method.

  • IVIVC Mathematical Deconvolution:

    • Apply the Wagner-Nelson method to the in vivo plasma data to calculate the cumulative fraction of drug absorbed over time.

    • Plot the In Vivo Fraction Absorbed (Y-axis) against the In Vitro Fraction Permeated (X-axis).

    • Validation: A correlation coefficient ( R2 ) > 0.90 confirms a successful Level A IVIVC, proving that 1,3,3-TMPD's in vitro enhancement reliably predicts its in vivo performance.

Conclusion

1,3,3-Trimethylpiperazine-2,5-dione represents a highly strategic compromise in the formulation scientist's toolkit. By leveraging specific methyl substitutions on the rigid DKP core, it successfully bridges the gap between the extreme lipophilicity of spiro-DKPs and the extreme hydrophilicity of unsubstituted piperazine-2,5-diones. When evaluated through a rigorous, self-validating IVIVC framework, 1,3,3-TMPD demonstrates predictable, linear translation from Franz cell flux to in vivo bioavailability, making it a superior candidate for advanced transdermal and transmucosal drug delivery systems.

References

  • Title: Investigation of Permeation of Theophylline through Skin Using Selected Piperazine-2,5-Diones Source: PubMed Central (PMC) URL: [Link]

  • Title: Studies on diketopiperazine and dipeptide analogs as opioid receptor ligands Source: PubMed Central (PMC) URL: [Link]

  • Source: Google Patents (WO2020033317A9)
Validation

Comparative Analysis of Piperazine-2,5-Diones: Biological Efficacy and Mechanistic Profiling

Piperazine-2,5-diones, commonly known as 2,5-diketopiperazines (2,5-DKPs), represent the smallest naturally occurring cyclic peptides. Characterized by a rigid six-membered piperazine-2,5-dione core, these scaffolds exhi...

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Author: BenchChem Technical Support Team. Date: April 2026

By Senior Application Scientist

Piperazine-2,5-diones, commonly known as 2,5-diketopiperazines (2,5-DKPs), represent the smallest naturally occurring cyclic peptides. Characterized by a rigid six-membered piperazine-2,5-dione core, these scaffolds exhibit exceptional resistance to enzymatic degradation and high conformational stability compared to their linear counterparts[1]. As a Senior Application Scientist, I have observed that the unique stereochemistry and functional group versatility of 2,5-DKPs allow them to interact with diverse biological targets, making them privileged structures in drug discovery.

This guide provides an objective, data-driven comparison of 2,5-DKP derivatives against standard therapeutic agents, focusing on their anticancer and antimicrobial efficacies. We will dissect the causality behind their mechanisms and outline self-validating experimental protocols to ensure rigorous reproducibility in your laboratory.

Anticancer Efficacy: Plinabulin vs. Standard Microtubule Inhibitors

Mechanistic Causality

Microtubule targeting is a cornerstone of cancer chemotherapy. While traditional taxanes stabilize microtubules, compounds like colchicine induce depolymerization but suffer from severe systemic toxicity[2]. Plinabulin (NPI-2358), a synthetic derivative of the marine fungal metabolite phenylahistin, offers a paradigm shift. It selectively binds to the colchicine-binding site of β -tubulin, preventing polymerization without altering the dynamic function of already formed microtubules[3]. This specific interaction disrupts mitotic spindle assembly, leading to cell cycle arrest at the M phase, and uniquely induces vascular disruption in tumor microenvironments[4].

The presence of an imidazole ring and a bulky tert-butyl group at the 5-position in Plinabulin prevents unwanted by-product formation during synthesis and enhances target binding affinity via hydrogen bonding and π -stacking interactions[2].

PlinabulinPathway P Plinabulin (2,5-DKP Derivative) T β-Tubulin (Colchicine Binding Site) P->T High-affinity binding M Inhibition of Tubulin Polymerization T->M Conformational shift S Mitotic Spindle Disruption M->S Destabilization V Tumor Vascular Disruption M->V Endothelial cell effect C Cell Cycle Arrest (M Phase) S->C Apoptosis induction

Mechanism of Plinabulin-induced microtubule depolymerization and tumor vascular disruption.

Protocol: Tubulin Polymerization and Immunofluorescence Assay

To validate the microtubule-destabilizing effects of novel 2,5-DKPs compared to Plinabulin, a self-validating immunofluorescence workflow is required. The inclusion of both a vehicle control and a known stabilizer ensures the assay's dynamic range is calibrated.

Step-by-Step Methodology:

  • Cell Seeding: Seed NCI-H460 (non-small cell lung cancer) cells in 96-well glass-bottom plates at 1×104 cells/well. Incubate overnight at 37°C, 5% CO 2​ to allow adherence.

  • Compound Treatment: Treat cells with Plinabulin (10 nM), novel 2,5-DKP derivatives (e.g., 2 nM), or vehicle (0.1% DMSO) for 24 hours[2]. Causality: A 24-hour window captures the cells entering the M phase where spindle dynamics are most active.

  • Fixation and Permeabilization: Fix cells with 4% paraformaldehyde for 15 min at room temperature. Permeabilize using 0.1% Triton X-100 in PBS for 10 min. Causality: Triton X-100 strips the lipid bilayer, allowing intracellular antibody access without destroying the fragile tubulin architecture.

  • Blocking and Staining: Block with 5% BSA for 1 hour. Incubate with primary anti- β -tubulin antibody (1:200) overnight at 4°C, followed by secondary fluorophore-conjugated antibody (e.g., Alexa Fluor 594, red) for 1 hour at room temperature[2].

  • Nuclear Counterstain: Add DAPI (blue) for 5 min to visualize chromatin condensation and multinucleation, hallmarks of mitotic arrest[2].

  • Imaging: Capture images using a confocal microscope. Quantify the fluorescence intensity of polymerized microtubule networks versus diffuse cytoplasmic tubulin.

Antimicrobial Efficacy: Amphiphilic 2,5-DKPs vs. Standard Antibiotics

Mechanistic Causality

The rise of multidrug-resistant (MDR) bacteria necessitates alternatives to traditional β -lactam antibiotics. Amphiphilic 2,5-DKPs mimic the "2 + 2 pharmacophore" of natural cationic antimicrobial peptides (AMPs)[5]. By balancing cationic charge (to electrostatically bind to the negatively charged bacterial membrane) and hydrophobicity (to insert into and disrupt the lipid bilayer), these synthetic DKPs bypass traditional resistance mechanisms like efflux pumps or enzymatic degradation[6].

Stereochemistry plays a critical role. Studies show that cis-enantiomers of substituted 2,5-DKPs exhibit significantly higher activity against Gram-negative strains (like Pseudomonas aeruginosa and MDR Escherichia coli) compared to their trans-diastereomers, due to optimal spatial alignment of the amphiphilic groups for membrane insertion[6].

Quantitative Comparison: Minimum Inhibitory Concentration (MIC)

The following table summarizes the antimicrobial performance of optimized synthetic 2,5-DKPs against standard antibiotics.

Compound / DrugTarget StrainMIC ( μ M)Mechanism / Notes
Amoxicillin Staphylococcus aureus1Inhibits cell wall synthesis; highly effective on susceptible strains.
Amoxicillin MRSA (Resistant)> 64Ineffective due to β -lactamase production[6].
cis-DKP 1 S. aureus / MRSA2 – 8Membrane disruption; bypasses β -lactam resistance[6].
Polymyxin B E. coli (Polymyxin-resistant)4 – 8Standard last-resort antibiotic; resistance emerging.
cis-DKP 1 E. coli (Polymyxin-resistant)8Comparable efficacy to Polymyxin B on resistant strains[6].
Free-amine DKP 4 Pandrug-resistant K. pneumoniae8Highest potency among tested DKPs due to optimal cationic charge[6].
Protocol: Broth Microdilution MIC Determination

To ensure trustworthiness, the MIC assay must include a sterility control (media only) and a growth control (bacteria + vehicle).

Step-by-Step Methodology:

  • Inoculum Preparation: Culture bacterial strains (e.g., MRSA, P. aeruginosa) on Mueller-Hinton (MH) agar overnight. Suspend isolated colonies in sterile saline to achieve a 0.5 McFarland standard ( ∼1.5×108 CFU/mL). Dilute 1:100 in MH broth.

  • Serial Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of the 2,5-DKP compounds (range: 128 μ M to 0.25 μ M) in MH broth.

  • Inoculation: Add 50 μ L of the diluted bacterial suspension to each well containing 50 μ L of the compound. The final inoculum concentration is ∼5×105 CFU/mL.

  • Incubation: Incubate the plates at 37°C for 18–24 hours under aerobic conditions.

  • Endpoint Determination: Add 30 μ L of 0.015% resazurin solution to each well and incubate for an additional 2 hours. Causality: Resazurin (blue/non-fluorescent) is reduced to resorufin (pink/fluorescent) by metabolically active bacteria, providing an objective, colorimetric validation of viability rather than relying solely on visual turbidity.

  • Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

MICWorkflow A Bacterial Culture (0.5 McFarland Standard) C Inoculation & Incubation (37°C for 18-24 hrs) A->C Standardized inoculum B Compound Serial Dilution (128 μM to 0.25 μM) B->C Concentration gradient D Resazurin Addition (Metabolic Indicator) C->D Assess viability E Colorimetric Readout (Blue = Dead, Pink = Alive) D->E Objective MIC determination

Self-validating experimental workflow for determining the Minimum Inhibitory Concentration (MIC).

Emerging Applications: Quorum Sensing Inhibition

Beyond direct bactericidal activity, marine-derived 2,5-DKPs are demonstrating profound effects on bacterial communication. For instance, novel 2,5-DKP derivatives isolated from the marine fungus Penicillium sp. have been shown to inhibit quorum sensing (QS). Specifically, at sub-lethal concentrations (e.g., 6.25 μ g/mL), certain DKPs significantly inhibit the production of violacein in Chromobacterium violaceum without affecting bacterial growth[7]. This anti-virulence strategy is highly advantageous as it exerts less selective pressure on bacteria, theoretically reducing the rate of resistance mutation compared to traditional biocidal antibiotics.

Conclusion

Piperazine-2,5-diones are highly versatile scaffolds. As demonstrated, structural modifications—such as the addition of bulky imidazole groups in Plinabulin or the tuning of amphiphilic stereochemistry in antimicrobial DKPs—directly dictate their biological efficacy. By employing rigorous, self-validating assays like resazurin-backed MIC determinations and controlled immunofluorescence, researchers can accurately benchmark these novel compounds against traditional therapeutics, paving the way for next-generation drugs that overcome current clinical limitations.

References[3] Plinabulin | C19H20N4O2 | CID 9949641 - PubChem - NIH. Source: nih.gov. URL: https://pubchem.ncbi.nlm.nih.gov/compound/Plinabulin[6] Stereochemical Effects on the Antimicrobial Properties of Tetrasubstituted 2,5-Diketopiperazines. Source: ACS Medicinal Chemistry Letters. URL:https://pubs.acs.org/doi/10.1021/acsmedchemlett.2c00037[4] Plinabulin - New Drug Approvals. Source: newdrugapprovals.org. URL:https://newdrugapprovals.org/2017/01/30/plinabulin/[5] Beyond the “2 + 2 Pharmacophore” Electronic and Hydrophobic Effects Control the Activity of Cationic Amphiphilic Antimicrobial 2,5-Diketopiperazines. Source: ACS Publications. URL:https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c01594[7] Discovery of 2,5-diketopiperazine alkaloids with quorum sensing inhibitory activity from the marine fungus Penicillium sp. ZJUT-34. Source: PubMed. URL:https://pubmed.ncbi.nlm.nih.gov/37708419/[1] (S)-3-(3,4-Dihydroxybenzyl) piperazine-2,5-dione (cyclo-Gly-L-DOPA or CG-Nio-CGLD) peptide loaded in Chitosan Glutamate-Coated Niosomes as anti-Colorectal cancer activity. Source: PMC. URL:https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11293077/[2] Design and Synthesis of Novel Phenylahistin Derivatives Based on Co-Crystal Structures as Potent Microtubule Inhibitors for Anti-Cancer Therapy. Source: MDPI. URL:https://www.mdpi.com/1420-3049/27/23/8301

Sources

Safety & Regulatory Compliance

Safety

1,3,3-Trimethylpiperazine-2,5-dione proper disposal procedures

As a Senior Application Scientist specializing in laboratory safety and chemical logistics, I approach the handling of synthetic heterocycles not merely as a set of regulatory hurdles, but as a system of molecular causal...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in laboratory safety and chemical logistics, I approach the handling of synthetic heterocycles not merely as a set of regulatory hurdles, but as a system of molecular causality.

1,3,3-Trimethylpiperazine-2,5-dione (CAS: 741287-75-2) is a structurally stable diketopiperazine derivative utilized heavily in drug development. While its rigid six-membered ring and dual amide bonds make it invaluable for pharmaceutical synthesis, this exact structural stability dictates that it will persist in the environment if improperly discarded.

To build a truly safe laboratory environment, researchers must understand why specific disposal protocols are enforced. This guide provides the definitive, self-validating operational architecture for the safe handling, segregation, and disposal of this compound.

Physicochemical Causality & Hazard Profiling

Before executing any disposal protocol, it is critical to understand the physical and chemical parameters that dictate the compound's behavior. Standard wastewater treatment facilities cannot reliably degrade complex synthetic heterocycles, meaning proactive laboratory segregation is the only acceptable mitigation strategy[1].

Table 1: Physicochemical Data & Hazard Causality

ParameterValue / ClassificationOperational Implication (Causality)
CAS Number 741287-75-2Unique identifier required for accurate SDS retrieval and hazardous waste manifesting.
Molecular Formula C7H12N2O2[2]The high nitrogen content dictates the mandatory use of flue gas scrubbers during incineration to prevent NOx emissions[1].
Physical State Solid (Powder/Crystals)Prone to aerosolization. Necessitates handling in a well-ventilated area to avoid dust inhalation and potential dust-air ignition[1].
Hazard Class Skin Irrit. 2, Eye Irrit. 2Requires standard PPE (nitrile gloves, safety goggles) to prevent localized tissue irritation and corneal damage[3][4].
Environmental Hazard Water Hazard Class 1Slightly hazardous to water; strict prohibition against drain or sewer disposal.

The Disposal Architecture

Proper disposal requires routing the chemical through specific waste streams based on its physical state. The workflow below maps the logical relationships between waste generation and final destruction.

WasteDisposal Start Waste Generation: 1,3,3-Trimethylpiperazine-2,5-dione Solid Solid Waste (Powders/Crystals) Start->Solid Liquid Liquid Waste (Organic Solutions) Start->Liquid Packaging Contaminated Packaging Start->Packaging PackSolid Seal in compatible hazardous waste container Solid->PackSolid PackLiquid Mix with combustible solvent (e.g., EtOH, MeOH) Liquid->PackLiquid RinsePack Triple rinse with solvent, then puncture Packaging->RinsePack Incinerator Licensed Chemical Incinerator (Requires NOx Scrubber) PackSolid->Incinerator Direct Burn PackLiquid->Incinerator High BTU Burn RinsePack->Incinerator Rinsate Landfill Sanitary Landfill (If legally permitted) RinsePack->Landfill Cleaned Plastic/Glass

Workflow for the segregation and disposal of 1,3,3-Trimethylpiperazine-2,5-dione waste streams.

Step-by-Step Operational Methodologies

To ensure absolute trustworthiness in your laboratory operations, every protocol must be a self-validating system. Do not rely on assumptions; rely on verifiable physical checks.

Protocol A: Segregation and Incineration Preparation

Purpose: To prepare solid and liquid diketopiperazine waste for safe transport and high-temperature destruction via a [1].

  • Primary Segregation: Isolate 1,3,3-Trimethylpiperazine-2,5-dione waste from strong oxidizing agents to prevent uncontrolled exothermic reactions[1].

  • Solvent Homogenization (For Solid Waste): Transfer solid waste into a compatible high-density polyethylene (HDPE) container. Add a combustible solvent (e.g., ethanol or methanol) at a 1:10 (w/v) ratio.

    • Mechanistic Causality: Solid diketopiperazines have high melting points and burn unevenly. Dissolving the stable piperazinedione ring in a high-BTU (British Thermal Unit) solvent ensures complete, uniform oxidation in the incinerator, preventing the release of unburned micro-particulates into the atmosphere.

  • Self-Validation Check: Agitate the sealed container and inspect it against a strong light source. The solution must be completely clear. If crystalline particulates remain, add solvent in 5% increments until complete dissolution is visually confirmed. This validates that the waste is fully homogenized for the incinerator.

  • Labeling and Manifesting: Seal the container tightly. Label explicitly as "Hazardous Organic Waste - Contains Nitrogenous Compounds (NOx hazard)."

Protocol B: Emergency Spill Containment and Decontamination

Purpose: Immediate neutralization of localized benchtop or floor spills to prevent personnel exposure and environmental leakage[1][4].

  • Source Isolation: Evacuate non-essential personnel. Extinguish all local ignition sources.

    • Mechanistic Causality: Suspended organic powders can form explosive dust-air mixtures if triggered by static discharge or open flames[1].

  • Mechanical Recovery: Using non-sparking, anti-static tools, gently sweep the solid material into a chemical waste bag[1]. Do NOT use standard vacuum cleaners, which can aerosolize the powder and ignite the dust via motor sparks.

  • Chemical Decontamination: Saturate an absorbent laboratory pad with 70% ethanol or isopropanol. Wipe the spill zone concentrically from the outside in to prevent spreading the contaminant.

  • Self-Validation Check: Perform a secondary wipe of the surface using a clean, dry black absorbent pad (or a standard white pad inspected against a dark background). Visually inspect the pad; the complete absence of white crystalline residue validates that the surface is successfully decontaminated.

Environmental Compliance & NOx Mitigation

A critical oversight in organic chemistry labs is treating all carbon-based waste equally. Because 1,3,3-Trimethylpiperazine-2,5-dione contains two nitrogen atoms within its heterocyclic ring, high-temperature incineration will inevitably generate nitric oxide (NO) and nitrogen dioxide (NO2) gases[1].

When contracting a waste disposal vendor, you must verify that their facility is equipped with a flue gas scrubber [1]. These scrubbers utilize alkaline solutions (such as sodium hydroxide) to neutralize acidic NOx gases into harmless nitrites and nitrates before they reach the exhaust stack, thereby preventing the generation of environmental acid rain. Contaminated packaging must either be triply rinsed (with the rinsate incinerated) or disposed of entirely as unused hazardous product[1][3].

References

  • Angene Chemical. "Safety Data Sheet - 2,5-Piperazinedione, 3,6-dimethyl-". angenechemical.com. [Link]

  • MolBest. "2,3-Piperazinedione | Safety Data Sheet". molbest.com. [Link]

Sources

Handling

Personal protective equipment for handling 1,3,3-Trimethylpiperazine-2,5-dione

As a Senior Application Scientist, I frequently observe laboratories treating all solid organic building blocks with a generalized, "one-size-fits-all" safety protocol. However, handling specialized heterocyclic compound...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently observe laboratories treating all solid organic building blocks with a generalized, "one-size-fits-all" safety protocol. However, handling specialized heterocyclic compounds like 1,3,3-Trimethylpiperazine-2,5-dione (a diketopiperazine derivative) requires a nuanced approach[1]. Its specific physical properties—namely its tendency to form highly dispersible, fine crystalline dust—demand targeted Personal Protective Equipment (PPE) and precise operational workflows to mitigate the risks of contact dermatitis and respiratory mucosal irritation.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, formulation, and disposal of 1,3,3-Trimethylpiperazine-2,5-dione, grounded in established occupational safety standards [2].

Chemical Profile & Hazard Causality

Before designing a safety protocol, we must understand the mechanistic causality behind the compound's hazards. 1,3,3-Trimethylpiperazine-2,5-dione features a diketopiperazine core. The dual amide bonds in this ring system make it a potent hydrogen-bond participant. While this is highly advantageous for drug-target interactions in pharmacological development, it also means the compound readily adheres to the moisture in human respiratory tracts and conjunctiva, causing localized irritation.

Table 1: Chemical & Hazard Profile

Property / HazardSpecificationScientific Causality & Implication
CAS Number 741287-75-2Unique identifier for regulatory tracking and SDS retrieval.
Molecular Weight 156.18 g/mol Low molecular weight facilitates rapid dissolution in polar solvents.
Physical State Solid / Fine PowderHighly susceptible to aerosolization via laboratory air drafts.
Primary Hazards Skin/Eye Irritation (H315, H319), Respiratory Irritation (H335)Reactive nitrogen centers and fine particulate size interact aggressively with mucosal membranes.

Personal Protective Equipment (PPE) Matrix

To establish a self-validating safety system, every piece of PPE must serve a specific, scientifically justified purpose. Do not substitute materials without verifying chemical compatibility [3].

Table 2: Required PPE and Mechanistic Rationale

PPE CategoryRequired SpecificationMechanistic Rationale
Ocular Protection ANSI Z87.1-certified chemical splash goggles.Standard safety glasses leave gaps. Goggles create a seal, preventing airborne micro-particulates from dissolving in the tear film of the eye.
Dermal Protection (Hands) Nitrile gloves (minimum 0.11 mm thickness).Nitrile provides an excellent barrier against polar organic molecules. Latex must be avoided due to porosity and allergy risks.
Dermal Protection (Body) Flame-retardant, fluid-resistant lab coat; closed-toe non-porous shoes.Minimizes exposed skin surface area, preventing microscopic dust settling which leads to contact dermatitis.
Respiratory Protection N95/P100 particulate respirator (if handled outside a hood).Filters out >95% of airborne particles. Note: Primary control should always be engineering controls (e.g., Fume Hood).

Operational Workflow & Handling Protocol

The following methodology ensures that the compound remains contained from the moment the storage vessel is opened until the final formulation is achieved.

Step 1: Pre-Operation Setup & Engineering Controls

  • Ensure the chemical fume hood has a verified face velocity of 80–120 feet per minute (fpm).

  • Clear the hood of unnecessary equipment to prevent turbulent air vortices that could aerosolize the powder.

  • Don all PPE listed in Table 2 before bringing the chemical container into the workspace.

Step 2: Weighing and Transfer

  • Place an anti-static weigh boat on the analytical balance inside the fume hood. Causality: Static electricity causes fine powders to repel and scatter; anti-static tools keep the compound localized.

  • Using a clean, grounded stainless-steel micro-spatula, carefully transfer the 1,3,3-Trimethylpiperazine-2,5-dione.

  • Close the chemical container immediately after the required mass is obtained to minimize environmental exposure.

Step 3: Solubilization & Formulation

  • Transfer the weighed powder into a sealable glass vial (e.g., borosilicate glass).

  • Add the designated solvent (e.g., DMSO or aqueous buffer) slowly down the side of the vial to prevent displacing air too rapidly, which can eject powder.

  • Crucial Step: Cap the vial securely before transferring it to a vortex mixer or sonicator. Never agitate an open container of this compound.

Step 4: Workspace Decontamination

  • Wipe down the balance, spatulas, and hood surface with a disposable lint-free wipe dampened with 70% ethanol or isopropanol.

  • Dispose of the wipe in a designated hazardous solid waste container.

Safe Handling Lifecycle Visualization

The following diagram maps the logical progression of the handling protocol, highlighting critical safety checkpoints.

SafeHandling Start 1. Storage Retrieval (Cool, Dry, Sealed) PPE 2. Don PPE (Nitrile, Goggles, Lab Coat) Start->PPE Initiate Protocol Hood 3. Transfer to Fume Hood (Draft Control & Anti-Static) PPE->Hood Proceed to Workspace Weighing 4. Weighing & Solubilization (Cap vial before agitation) Hood->Weighing Handle Compound Decon 5. Decontamination (70% EtOH surface wipe) Weighing->Decon Post-Experiment Disposal 6. Waste Disposal (EPA Compliant Segregation) Decon->Disposal Solid/Liquid Waste

Operational workflow for the safe handling of 1,3,3-Trimethylpiperazine-2,5-dione.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental spills occur. Trust in your safety system relies on knowing exactly how to respond without escalating the hazard.

Solid Spill Decontamination:

  • Do NOT sweep. Sweeping generates a massive aerosol plume of the diketopiperazine powder.

  • Cover the spilled powder with damp absorbent pads (moistened with water or a compatible solvent) to suppress dust.

  • Carefully scoop the damp mass into a chemical waste bag using a disposable plastic scraper.

  • Wash the spill area with soap and water, followed by a 70% ethanol wipe.

Waste Disposal:

  • Segregate 1,3,3-Trimethylpiperazine-2,5-dione waste from strong oxidizing agents.

  • Collect solid waste (weigh boats, gloves, wipes) in a sealed, puncture-resistant container labeled: "Hazardous Chemical Waste - Piperazinedione Derivative / Toxic Solid".

  • Dispose of all materials in accordance with institutional Environmental Health and Safety (EHS) guidelines and local EPA regulations [1].

References

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance. United States Department of Labor.[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,3-Trimethylpiperazine-2,5-dione
Reactant of Route 2
1,3,3-Trimethylpiperazine-2,5-dione
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